Methyl 2-(bromomethyl)acrylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTUQSLVERGMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075243 | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-69-5 | |
| Record name | Methyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(bromomethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-(bromomethyl)acrylate" synthesis from methyl 2-(hydroxymethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 2-(bromomethyl)acrylate from its precursor, methyl 2-(hydroxymethyl)acrylate. This key chemical transformation is pivotal in the development of various functionalized polymers and as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable monomer and building block in organic synthesis. Its bifunctional nature, possessing both a reactive acrylate (B77674) group for polymerization and a bromomethyl group for nucleophilic substitution, allows for the straightforward introduction of complex functionalities into materials and molecules. The synthesis from the corresponding hydroxymethyl compound is a common and critical step in its utilization. This guide details the prevalent methods for this conversion, focusing on two primary brominating systems: Phosphorus Tribromide (PBr₃) and a combination of N-Bromosuccinimide (NBS) with Dimethyl Sulfide (B99878) (DMS).
Reaction Pathway
The fundamental transformation involves the substitution of the hydroxyl group in methyl 2-(hydroxymethyl)acrylate with a bromine atom.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Using Phosphorus Tribromide (PBr₃)
This method is a classic approach for converting primary alcohols to alkyl bromides.
Experimental Workflow:
Caption: Step-by-step workflow for the PBr₃ mediated synthesis.
Detailed Procedure:
Under dry conditions and an inert atmosphere, a solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.[1] Phosphorus tribromide (23.5 mL, 0.25 mol) is then added dropwise over a period of 30 minutes, during which a white precipitate may form.[1] The reaction mixture is stirred for 3 hours and allowed to warm to room temperature.[1] Following this, the solution is cooled again to -4 °C, and water (50 mL) is cautiously added dropwise, leading to the evolution of HBr.[1] After the addition of more water (100 mL), the resulting solution is extracted with hexane (3 x 200 mL).[1] The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.[1] The crude product is then purified by distillation under reduced pressure (43 °C, 1.0 Torr) to yield this compound as a slightly yellowish liquid.[1]
A similar procedure using acetonitrile (B52724) as the solvent has also been reported.[2] 10.2 g of methyl 2-(hydroxymethyl)acrylate is dissolved in 150 mL of acetonitrile, followed by the slow dropwise addition of 4 mL of phosphorus tribromide.[2] The reaction is stirred for 4 hours at room temperature. The reaction is quenched with water, and the acetonitrile is removed under reduced pressure. The residue is taken up in water and extracted twice with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to give the product.[2]
Method 2: Using N-Bromosuccinimide (NBS) and Dimethyl Sulfide (DMS)
This method, a variation of the Corey-Kim oxidation, provides an alternative route to the desired product.
Experimental Workflow:
Caption: Step-by-step workflow for the NBS/DMS mediated synthesis.
Detailed Procedure:
To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in dry dichloromethane (40 ml), a solution of dimethyl sulfide (4 ml) in dichloromethane (50 ml) is added dropwise with stirring at 0° C for 10 minutes.[2] Subsequently, a solution of methyl 2-(hydroxymethyl)acrylate (3.15 g, 31.50 mmoles) in dichloromethane (40 ml) is added to the resulting mixture.[2] The reaction is left to stir for 24 hours at room temperature.[2] After this period, the reaction mixture is poured into an aqueous solution of sodium chloride and ice.[2] The product is extracted with diethyl ether (3 x 100 ml), and the combined organic extracts are washed with water and dried over anhydrous sodium sulphate.[2] Following vacuum concentration, the product is obtained as a yellow oil.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthetic methods.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Method 1 (PBr₃)[1] | Method 2 (NBS/DMS)[2] |
| Methyl 2-(hydroxymethyl)acrylate | 58.05 g (0.50 mol) | 3.15 g (31.50 mmol) |
| Phosphorus Tribromide (PBr₃) | 23.5 mL (0.25 mol) | - |
| N-Bromosuccinimide (NBS) | - | 5.17 g (26.8 mmol) |
| Dimethyl Sulfide (DMS) | - | 4 mL |
| Solvent | Anhydrous Diethyl Ether (250 mL) | Dry Dichloromethane (130 mL total) |
Table 2: Reaction Conditions and Yields
| Parameter | Method 1 (PBr₃)[1] | Method 1 (PBr₃, Acetonitrile)[2] | Method 2 (NBS/DMS)[2] |
| Temperature | -4 °C to Room Temp. | Room Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 hours | 4 hours | 24 hours |
| Product Yield | 73% | 86% | 89% |
| Product Appearance | Slightly yellowish liquid | Colorless liquid | Yellow oil |
Product Characterization
The synthesized this compound is a colorless to yellow liquid.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO₂ | [3][4][5] |
| Molecular Weight | 179.01 g/mol | [3][4] |
| CAS Number | 4224-69-5 | [3][4] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [5] |
| Density | 1.489 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.490 | [5] |
Spectroscopic data, such as Mass Spectrometry (electron ionization), is available for the characterization of this compound.[3]
Safety Considerations
This compound is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed two effective methods for the synthesis of this compound from methyl 2-(hydroxymethyl)acrylate. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory conditions. Both the phosphorus tribromide and the N-bromosuccinimide/dimethyl sulfide methods provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of polymer chemistry, organic synthesis, and drug development.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)acrylate, a key reagent in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its application in polymerization processes.
Chemical and Physical Properties
This compound, with the CAS number 4224-69-5 , is a functionalized monomer utilized in a variety of chemical transformations.[1][2][3][4][5] Its utility stems from the presence of both a reactive acrylate (B77674) group and a bromomethyl substituent, allowing for sequential or concurrent polymerization and functionalization.
Identification and Structure
| Property | Value |
| CAS Number | 4224-69-5[1][2][4] |
| Molecular Formula | C5H7BrO2[1][6] |
| Molecular Weight | 179.01 g/mol [1][2][4][6] |
| Linear Formula | H2C=C(CH2Br)CO2CH3[4] |
| Synonyms | Methyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid methyl ester |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear colorless to slightly brownish liquid | [1] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [1][2] |
| Density | 1.489 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.490 | [1][2] |
| Flash Point | 173 °F (78.3 °C) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Light Sensitive | [1] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation, Category 2 | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure, Category 3, Respiratory system | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols
Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate
This protocol describes the synthesis of this compound via the bromination of Methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate (10.2 g)
-
Acetonitrile (B52724) (150 mL)
-
Phosphorus tribromide (4 mL)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.
-
Slowly add 4 mL of phosphorus tribromide to the solution dropwise.
-
Stir the reaction mixture continuously for 4 hours at room temperature.[1][3]
-
After the reaction is complete, quench the reaction by carefully adding an appropriate amount of water.
-
Remove the acetonitrile solvent by decompression distillation using a rotary evaporator.[1][3]
-
To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.[1][3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[1][3]
-
Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[1][3]
Applications in Polymer Chemistry
This compound is a valuable monomer in polymer synthesis, particularly in controlled radical polymerization techniques. It can act as a chain-transfer agent, enabling the synthesis of functionalized macromonomers.[2][7] These macromonomers can be subsequently used to create graft copolymers.[2][7]
One of the key applications is in Atom Transfer Radical Polymerization (ATRP), where the bromine atom can be reversibly activated and deactivated, allowing for the controlled growth of polymer chains. This leads to polymers with well-defined molecular weights and low polydispersity.
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
"Methyl 2-(bromomethyl)acrylate" chemical structure and IUPAC name
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides a comprehensive overview of Methyl 2-(bromomethyl)acrylate, a versatile monomer used in polymer chemistry and organic synthesis. This document details its chemical structure, IUPAC name, physical and spectroscopic properties, synthesis and polymerization protocols, and key applications.
Chemical Structure and IUPAC Name
This compound is an alpha-substituted acrylate (B77674) ester. Its structure features a methyl ester group, a polymerizable acrylate double bond, and a reactive bromomethyl substituent.
Chemical Structure:
-
IUPAC Name: methyl 2-(bromomethyl)prop-2-enoate[1]
-
Synonyms: this compound, 2-(Bromomethyl)acrylic Acid Methyl Ester[2]
-
CAS Registry Number: 4224-69-5[1]
-
Molecular Formula: C₅H₇BrO₂[1]
-
Molecular Weight: 179.01 g/mol
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided below for easy reference.
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to slightly brownish liquid | [2] |
| Boiling Point | 35-37 °C at 1.3 mmHg | |
| Density | 1.489 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.490 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Storage Temperature | -20°C |
Spectroscopic Data
-
Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for this compound, which can be used for its identification.[3]
-
¹H NMR (Expected): Based on the structure, the expected proton NMR signals in CDCl₃ would be approximately:
-
Singlet around 3.8 ppm (3H, -OCH₃)
-
Singlet around 4.2 ppm (2H, -CH₂Br)
-
Two singlets for the vinyl protons (=CH₂) around 5.9 and 6.3 ppm.
-
Note: This is an estimation. For comparison, the ¹H NMR spectrum of 2-(bromomethyl)acrylic acid in CDCl₃ is available.[4]
-
-
¹³C NMR (Expected): The expected carbon NMR signals in CDCl₃ would be approximately:
-
Signal for the bromomethyl carbon (-CH₂Br)
-
Signal for the ester methyl carbon (-OCH₃)
-
Signals for the double bond carbons (C=C)
-
Signal for the carbonyl carbon (C=O)
-
Note: For comparison, the ¹³C NMR spectrum of 2-(bromomethyl)acrylic acid is available.[5]
-
-
Infrared (IR) Spectrum (Expected): Key expected IR absorption bands would include:
-
C=O stretching of the ester group (~1720 cm⁻¹)
-
C=C stretching of the acrylate group (~1630 cm⁻¹)
-
C-O stretching of the ester group
-
C-Br stretching
-
Note: For comparison, the IR spectrum of 2-(bromomethyl)acrylic acid is available.[6]
-
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of this compound are crucial for its effective use in research.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of methyl 2-(hydroxymethyl)acrylate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Dissolve methyl 2-(hydroxymethyl)acrylate in a suitable anhydrous solvent (e.g., diethyl ether or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Polymerization of this compound
This compound is a valuable monomer for introducing functional groups into polymers. It can be polymerized via various radical polymerization techniques, where it often acts as a chain-transfer agent.[7][8]
Workflow for Emulsion Polymerization:
Caption: Emulsion polymerization workflow using this compound.
Detailed Protocol for Emulsion Polymerization:
-
Prepare an aqueous phase by dissolving a surfactant (e.g., sodium dodecyl sulfate) and a buffer (e.g., sodium bicarbonate) in deionized water in a reaction vessel.
-
Separately, prepare the organic phase containing the primary monomer (e.g., methyl methacrylate (B99206) or styrene) and a radical initiator.
-
Heat the aqueous phase to the desired reaction temperature (typically 60-80 °C) under inert atmosphere with stirring.
-
Add the organic phase to the hot aqueous phase to initiate polymerization.
-
After a short initiation period, introduce this compound to the reaction mixture. It will act as a chain-transfer agent, controlling the molecular weight and introducing a bromine terminal group.
-
Allow the polymerization to proceed for the desired time, monitoring the conversion.
-
Cool the reactor to terminate the polymerization.
-
The resulting polymer latex can be purified by dialysis or other appropriate methods.
Applications in Drug Development and Materials Science
The utility of this compound stems from its dual functionality: the acrylate group allows for polymerization, while the bromomethyl group provides a site for post-polymerization modification.
-
Functional Polymers: Polymers and copolymers synthesized using this compound possess reactive bromide end-groups or side-chains. These groups can be converted to other functionalities through nucleophilic substitution reactions, allowing for the synthesis of well-defined functional polymers.[2]
-
Graft Copolymers: The bromo-functionalized polymers can act as macroinitiators for a second polymerization, leading to the formation of graft copolymers. For instance, a poly(methyl methacrylate) chain with a terminal bromide from this compound can initiate the polymerization of styrene (B11656) to form a poly(methyl methacrylate)-graft-polystyrene copolymer.[7]
-
Bioconjugation: The reactive bromomethyl group can be used to attach these polymers to biological molecules, such as proteins or peptides, to create polymer-drug conjugates or other advanced biomaterials. Acrylate and methacrylate-based polymers, in general, have found numerous applications in biomedicine due to their biocompatibility and versatility.[9]
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as causing skin irritation, serious eye damage, and respiratory irritation.
-
Precautionary Statements: Avoid breathing vapors, and use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage: Store in a cool, dark place. The compound can be light-sensitive.[2]
This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its unique structure makes it a valuable tool for the synthesis of advanced polymeric materials with tailored functionalities.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 4224-69-5 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR [m.chemicalbook.com]
- 5. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) IR Spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]
"Methyl 2-(bromomethyl)acrylate" molecular weight and formula
An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate
For researchers, scientists, and drug development professionals, this guide provides comprehensive information on the molecular properties, synthesis, and key applications of this compound.
Molecular Properties
This compound is a functionalized monomer utilized in polymer chemistry and organic synthesis. Its key molecular data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrO₂ | [1][2] |
| Molecular Weight | 179.01 g/mol | [3][4] |
| CAS Number | 4224-69-5 | [1] |
| Appearance | Colorless to slightly yellowish liquid | [1][5] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [3][4] |
| Density | 1.489 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.490 | [3][4] |
| InChI Key | CFTUQSLVERGMHL-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate
This procedure involves the direct bromination of the hydroxyl group of methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[1][6]
Materials:
-
Methyl 2-(hydroxymethyl)acrylate (10.2 g)
-
Acetonitrile (B52724) (150 mL)
-
Phosphorus tribromide (4 mL)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a suitable reaction vessel.
-
Slowly add 4 mL of phosphorus tribromide to the solution dropwise.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
After the reaction is complete, quench the reaction by carefully adding a suitable amount of water.
-
Remove the acetonitrile solvent via decompression distillation using a rotary evaporator.
-
To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[1]
This method can also be performed using anhydrous diethyl ether as the solvent and cooling the reaction to -4 °C before the dropwise addition of phosphorus tribromide.[5]
Caption: Synthesis of this compound.
Method 2: Multi-step Synthesis from Diethyl bis(hydroxymethyl)malonate
This synthetic route involves the formation of an intermediate, methyl β,β'-dibromoisobutyrate, followed by elimination to yield the desired product.[7]
Step A: Synthesis of β,β'-Dibromoisobutyric Acid
-
Combine 440 g of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid in a 5-L flask.
-
Heat the mixture to a vigorous reflux for 6 hours.
-
Cool the undistilled concentrate overnight at -15°C and filter the resulting solid.
-
Dry the solid to obtain β,β'-dibromoisobutyric acid.
Step B: Synthesis of Methyl β,β'-dibromoisobutyrate
-
In a round-bottomed flask, mix 61.5 g of β,β'-dibromoisobutyric acid, 25 g of methanol, 75 mL of ethylene (B1197577) dichloride, and 0.2 mL of methanesulfonic acid.
-
Heat the mixture under reflux for 24 hours.
-
Cool the solution, dilute with methylene (B1212753) chloride, and neutralize with a cold sodium bicarbonate solution.
-
Dry the organic layer and concentrate to yield methyl β,β'-dibromoisobutyrate.
Step C: Synthesis of Methyl α-(bromomethyl)acrylate
-
In a dry, three-necked flask, dissolve 20 g of methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene (B151609).
-
Stir the solution vigorously while adding a solution of 7.7 g of triethylamine (B128534) in 50 mL of benzene dropwise.
-
After the addition, stir for an additional hour at room temperature, then reflux for 1 hour.
-
Cool the mixture and perform a workup followed by fractional distillation at reduced pressure to obtain the final product.[7]
Applications in Polymer Chemistry
This compound is a valuable reagent in polymer chemistry, primarily utilized as a chain-transfer agent in radical polymerizations.
Chain-Transfer Agent in Radical Polymerization
This compound (MBrMA) functions as an efficient chain-transfer agent in the radical polymerization of monomers such as methyl methacrylate (B99206) (MMA) and styrene.[5][8] This allows for the control of polymer molecular weight and the synthesis of functionalized macromonomers.[8]
Experimental Workflow: Emulsion Polymerization of MMA with MBrMA as a Chain-Transfer Agent
-
Initiation: The polymerization of MMA is initiated using a standard radical initiator.
-
Chain Transfer: MBrMA is introduced into the polymerization. The propagating polymer chain reacts with MBrMA, transferring the radical and terminating the chain, while the MBrMA fragment initiates a new polymer chain. This process results in the formation of α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers.
-
Copolymerization: The resulting macromonomeric latex can be subsequently used in copolymerization reactions, for instance with styrene, to produce graft copolymers like poly(styrene-graft-MMA).[5][8]
Caption: Use of MBrMA in Graft Copolymer Synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound 97 4224-69-5 [sigmaaldrich.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. This compound | 4224-69-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate
This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of methyl 2-(bromomethyl)acrylate, a versatile reagent in organic synthesis and polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Conditions |
| Boiling Point | 35-37 °C | at 1.3 mmHg |
| Density | 1.489 g/mL | at 25 °C |
| Refractive Index | n20/D 1.490 | |
| Molecular Weight | 179.01 g/mol | |
| CAS Number | 4224-69-5 | |
| Linear Formula | H₂C=C(CH₂Br)CO₂CH₃ |
Data sourced from multiple chemical suppliers and databases.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the safe and efficient synthesis of this compound. Below are two common methods for its preparation.
Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate with Phosphorus Tribromide
This procedure details the synthesis of this compound from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate (10.2 g)
-
Acetonitrile (B52724) (150 mL)
-
Phosphorus tribromide (4 mL)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.
-
Slowly add 4 mL of phosphorus tribromide dropwise to the solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
After the reaction is complete, quench the reaction by carefully adding an appropriate amount of water.
-
Remove the acetonitrile solvent by decompression distillation using a rotary evaporator.
-
To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.[2][3]
Method 2: Synthesis from Methyl β,β'-dibromoisobutyrate
This alternative method involves the dehydrobromination of methyl β,β'-dibromoisobutyrate.
Materials:
-
Methyl β,β'-dibromoisobutyrate (20 g, 0.077 mol)
-
Anhydrous benzene (B151609) (100 mL)
-
Triethylamine (B128534) (7.7 g, 0.076 mol)
Procedure:
-
In a dry, 250-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, vigorously stir a solution of 20 g of methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene.
-
Introduce a solution of 7.7 g of triethylamine in 50 mL of benzene dropwise at a rate of about 3 mL per minute.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reflux the mixture for 1 hour and then cool to 20°C.
-
The resulting mixture can then be worked up to isolate the product.[4]
Experimental Workflow and Reaction Schematics
The following diagrams illustrate the synthesis of this compound and its utility in subsequent polymerization reactions.
Caption: Synthesis and application workflow for this compound.
The above diagram illustrates a common synthetic route to this compound from its hydroxyl precursor. It also depicts its role as a chain-transfer agent in radical polymerization, a key application that allows for the synthesis of functionalized polymers.[5][6] This functionality is particularly useful in creating macromonomers and graft copolymers.
References
An In-Depth Technical Guide to Methyl 2-(bromomethyl)acrylate: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, detailed handling procedures, and key experimental protocols for Methyl 2-(bromomethyl)acrylate. The following sections summarize its chemical and physical properties, outline critical safety measures, and provide methodologies for its application in chemical synthesis.
Chemical and Physical Properties
This compound is a reactive monomer used in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO₂ | |
| Molecular Weight | 179.01 g/mol | |
| CAS Number | 4224-69-5 | [1] |
| Appearance | Clear colorless to slightly brownish liquid | [2] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [2][3] |
| Melting Point | 248 °C (lit.) | [2] |
| Density | 1.489 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.490 (lit.) | [3] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1][2] |
| Storage Temperature | -20°C | [1][3] |
Safety Data Sheet (SDS) Summary
A thorough understanding of the hazards associated with this compound is crucial for its safe handling. This section summarizes the key safety information.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Damage (Category 1) : Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1] The respiratory system is a target organ.[1]
-
Combustible Liquid : Classified as a combustible liquid.[1]
Signal Word: Danger[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is mandatory to ensure personal safety.
| Precautionary Code | Statement | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P264 | Wash skin thoroughly after handling. | [2] |
| P271 | Use only outdoors or in a well-ventilated area. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[1]
-
Hand Protection: Wear protective gloves. Butyl rubber or polyvinyl alcohol gloves are recommended.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[1][5]
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent hazardous situations.
Handling
-
Work under a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Take precautionary measures against static discharge.[6]
-
Handle product only in a closed system or provide appropriate exhaust ventilation.[5]
Storage
-
Store locked up.[2]
-
Recommended storage temperature is -20°C.[1][3] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[7][9]
-
Incompatible materials include bases and strong oxidizing agents.[5]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. This compound 4224-69-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medchemexpress.com [medchemexpress.com]
Methyl 2-(bromomethyl)acrylate: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)acrylate (MBMA) is a valuable bifunctional monomer utilized in a variety of applications, including the synthesis of functionalized polymers and as a chain-transfer agent in radical polymerization. Its reactivity, however, necessitates a thorough understanding of its storage requirements and stability profile to ensure safe handling, maintain chemical integrity, and achieve reliable experimental outcomes. This technical guide provides an in-depth overview of the recommended storage conditions, stability considerations, potential degradation pathways, and methodologies for assessing the shelf life of this compound.
Core Stability and Storage Parameters
Proper storage is paramount to prevent the degradation and premature polymerization of this compound. The following table summarizes the key storage and stability parameters based on available data for MBMA and related acrylate (B77674) compounds.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | -20°C is recommended for long-term storage. Refrigerated conditions (2-8°C) are suitable for shorter periods. | Low temperatures significantly reduce the rate of potential degradation reactions and spontaneous polymerization. |
| Light Exposure | Store in amber or opaque containers, protected from direct sunlight and UV radiation. | MBMA is light-sensitive. Light can initiate radical formation, leading to polymerization. |
| Atmosphere | Store under an air atmosphere containing at least 5% oxygen. Never store under an inert atmosphere (e.g., nitrogen, argon). | Common polymerization inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), require oxygen to function effectively. |
| Inhibitor | Typically supplied with an inhibitor like hydroquinone (HQ). | Inhibitors are essential to scavenge free radicals and prevent the onset of spontaneous polymerization, thereby extending shelf life. |
| Container | Use tightly sealed containers to prevent moisture ingress and evaporation of the monomer. | Moisture can lead to hydrolysis, while a loose seal can allow the necessary oxygen for the inhibitor to escape. |
| Shelf Life | With appropriate inhibitors and storage conditions, a shelf life of six months or more can be expected. However, this should be verified by the supplier and through periodic quality control. | The rate of inhibitor depletion is a function of time and temperature. |
Chemical Compatibility
The choice of storage and handling materials is critical to prevent contamination and degradation. The following table provides general guidance on the chemical compatibility of this compound, based on data for methyl acrylate and other acrylics. It is strongly recommended to perform specific compatibility testing for your application.
| Material Class | Compatible | Generally Incompatible | Notes |
| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP) | Polyvinyl chloride (PVC), Polystyrene (PS), some elastomers. | Acrylates can cause swelling, softening, or stress cracking in certain plastics. |
| Metals | Stainless Steel (304, 316), Aluminum | Carbon steel, copper, brass, and other alloys susceptible to corrosion. | While methyl acrylate itself may not be highly corrosive to some metals, the potential for hydrolysis to form acidic byproducts and the presence of the bromomethyl group warrant caution. Corrosion products can initiate polymerization.[1] |
| Other | Glass | Oxidizing agents, reducing agents, radical initiators (e.g., peroxides), strong acids, strong bases, metal salts. | These substances can neutralize the inhibitor or directly initiate polymerization, potentially leading to a hazardous runaway reaction. |
Decomposition Pathways and Stability Profile
This compound can degrade through several pathways, primarily spontaneous polymerization, hydrolysis, and thermal decomposition. Understanding these pathways is crucial for mitigating risks and ensuring the quality of the material.
Spontaneous Polymerization
This is the most significant stability concern for this compound. It is a radical-initiated process that can be triggered by:
-
Heat and Light: Provide the energy to overcome the activation barrier for radical formation.
-
Contaminants: Peroxides, dust, and corrosion byproducts can act as radical initiators.
-
Inhibitor Depletion: Over time, or under improper storage conditions (e.g., lack of oxygen), the inhibitor is consumed, leaving the monomer susceptible to polymerization.
The polymerization of acrylates is a highly exothermic process. If it occurs in a sealed container, the buildup of heat and pressure can lead to a dangerous runaway reaction and potential container rupture.
Hydrolysis
In the presence of water, the ester linkage of this compound is susceptible to hydrolysis. This reaction is catalyzed by both acids and bases. The primary products of hydrolysis are methacrylic acid and methanol, with the potential for subsequent reactions involving the bromomethyl group.
Thermal Decomposition
At elevated temperatures, this compound will decompose. While specific studies on MBMA are limited, the thermal degradation of related brominated polymers and acrylates suggests that decomposition can yield a complex mixture of products.[2] Potential thermal decomposition products include:
-
Hydrogen bromide (HBr)
-
Methyl bromide
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Various organic fragments
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf life and optimal storage conditions for this compound. The following outlines a recommended experimental workflow.
Stability Testing Workflow
The diagram below illustrates a logical workflow for conducting a stability study on this compound.
Caption: A workflow for conducting a comprehensive stability study.
Key Experimental Methodologies
-
Purity and Degradation Product Analysis:
-
Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol:
-
Prepare a standard solution of high-purity this compound.
-
Develop a validated analytical method capable of separating the parent compound from potential impurities and degradation products.
-
For stability samples, dissolve a known amount in a suitable solvent (e.g., acetonitrile).
-
Inject the sample and quantify the peak area of this compound relative to an internal or external standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify these unknown peaks.
-
-
-
Inhibitor Concentration Analysis:
-
Method: HPLC with UV detection.
-
Protocol:
-
Prepare standard solutions of the inhibitor (e.g., hydroquinone).
-
Develop an HPLC method that provides good resolution of the inhibitor peak from the monomer and other components.
-
Quantify the inhibitor concentration in stability samples against the calibration curve.
-
The rate of inhibitor depletion can be modeled to predict the time at which the concentration falls below a critical level.
-
-
-
Accelerated Stability Assessment:
-
Method: Isothermal microcalorimetry or Differential Scanning Calorimetry (DSC).
-
Protocol:
-
Place a small, sealed sample of the monomer into the calorimeter.
-
Hold the sample at an elevated, constant temperature (e.g., 60°C, 80°C).
-
Monitor the heat flow from the sample over time. The onset of a significant exotherm indicates the beginning of polymerization.
-
The time to the onset of this exotherm is the Polymerization Induction Time (PIT). A shorter PIT indicates lower stability. This method is useful for rapidly screening the effects of different inhibitors or potential contaminants.
-
-
Conclusion
This compound is a reactive monomer that requires careful management of its storage and handling to prevent degradation and ensure safety. The primary stability concerns are spontaneous polymerization, hydrolysis, and thermal decomposition. By adhering to recommended storage conditions—specifically, low temperatures, protection from light, and the presence of air for inhibitor function—the shelf life of the material can be maximized. A robust stability testing program, incorporating chromatographic techniques and calorimetry, is essential for defining the shelf life and ensuring the quality of this compound for research and development applications.
References
Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 2-(bromomethyl)acrylate, a valuable reagent in organic synthesis and polymer chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.32 | s | =CH₂ (vinyl H) |
| 5.96 | s | =CH₂ (vinyl H) |
| 4.19 | s | -CH₂Br (bromomethyl) |
| 3.79 | s | -OCH₃ (methyl ester) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O (ester carbonyl) |
| 136.0 | =C< (quaternary vinyl C) |
| 129.0 | =CH₂ (vinyl C) |
| 52.5 | -OCH₃ (methyl ester) |
| 28.5 | -CH₂Br (bromomethyl) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725 | Strong | C=O stretch (ester) |
| ~1635 | Medium | C=C stretch (alkene) |
| ~1280, ~1160 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the bromination of methyl 2-(hydroxymethyl)acrylate.[1]
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.
-
Phosphorus tribromide (23.5 mL, 0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes. The formation of a white precipitate is observed.
-
The reaction mixture is stirred for 3 hours while being allowed to warm to room temperature.
-
The solution is then re-cooled to -4 °C, and water (50 mL) is cautiously added dropwise. This step results in the evolution of hydrogen bromide (HBr) gas.
-
After the addition of water, an additional 100 mL of water is added, and the resulting solution is extracted with hexane (3 x 200 mL).
-
The combined organic layers are dried over anhydrous MgSO₄.
-
The MgSO₄ is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product.
-
Pure this compound is obtained as a slightly yellowish liquid by distillation under reduced pressure (43 °C, 1.0 Torr).
Spectroscopic Characterization
The following protocols are standard procedures for obtaining NMR and IR spectra of acrylate (B77674) monomers.
NMR Spectroscopy:
-
Instrumentation: Bruker DPX 300 or ACF-400 spectrometer.
-
Sample Preparation: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as an external standard for ¹H and ¹³C NMR.
-
Acquisition: Spectra are recorded at ambient temperature.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the Synthesis and Spectroscopic Analysis.
References
"Methyl 2-(bromomethyl)acrylate" solubility in common organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)acrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MBMA) is a functionalized monomer with significant applications in polymer chemistry and as an intermediate in the synthesis of complex organic molecules. Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by data inferred from structurally analogous compounds and established chemical principles. Additionally, a detailed experimental protocol for solubility determination is presented to aid researchers in generating precise quantitative data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of MBMA is essential for interpreting its solubility behavior.
| Property | Value |
| CAS Number | 4224-69-5 |
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol [1] |
| Appearance | Clear colorless to slightly brownish liquid |
| Density | 1.489 g/mL at 25 °C[1] |
| Boiling Point | 35-37 °C at 1.3 mmHg[1] |
| Refractive Index | n20/D 1.490[1] |
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on its chemical structure—a relatively small, polar ester with a halogenated alkyl group—and qualitative data, a reliable solubility profile can be inferred. The principle of "like dissolves like" suggests that MBMA will be soluble in solvents with similar polarity. Its ester group allows for polar interactions, while the hydrocarbon backbone provides some nonpolar character.
The following table summarizes the expected solubility of this compound in common organic solvents. This information is derived from the known solubility of structurally similar acrylates, such as methyl acrylate (B77674) and ethyl acrylate, which are generally miscible with a wide range of organic solvents.[2][3]
| Solvent Class | Solvent | Expected Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (27.93 mM)[4] | Experimentally verified for co-solvent systems.[4] High polarity of DMSO effectively solvates the ester group. |
| Acetone | Highly Soluble / Miscible | Ketones are excellent solvents for acrylates.[5] Methyl acrylate is soluble in acetone.[6] | |
| Acetonitrile | Highly Soluble / Miscible | Used as a solvent in the synthesis of MBMA, confirming its suitability.[7] | |
| Tetrahydrofuran (THF) | Highly Soluble / Miscible | Ethers are known to be good solvents for acrylates.[3][5] | |
| Polar Protic | Ethanol | Highly Soluble / Miscible | Alkyl acrylates are typically completely soluble in alcohols.[2][3] |
| Methanol | Highly Soluble / Miscible | Similar to ethanol, expected to be an excellent solvent. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Highly Soluble / Miscible | Used as a solvent in the synthesis of MBMA.[7] |
| Ethyl Acetate | Highly Soluble / Miscible | Used as an extraction solvent for MBMA, indicating high solubility.[7] Esters are good solvents for other esters.[5] | |
| Toluene | Soluble / Miscible | Aromatic hydrocarbons are generally effective solvents for acrylate resins.[5] | |
| Hexane | Sparingly Soluble to Insoluble | Aliphatic hydrocarbons are poor solvents for more polar acrylates like methyl methacrylate (B99206) resins.[5] | |
| Aqueous | Water | Slightly Soluble | Structurally similar methyl acrylate has a water solubility of about 52-60 g/L at 20°C.[3][6] The larger bromomethyl group may slightly decrease this. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[8][9] This method is suitable for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An "excess" amount ensures that undissolved solute will remain after equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture using an orbital shaker at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required to achieve saturation.[10]
-
-
Sample Clarification:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess solute settle.
-
To separate the undissolved solute from the saturated solution, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[9]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[9]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Conclusion
References
- 1. This compound 97 4224-69-5 [sigmaaldrich.com]
- 2. solventis.net [solventis.net]
- 3. manavchem.com [manavchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RESIN SOLUBILITY [worldwin.co.kr]
- 6. scent.vn [scent.vn]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. laboratuar.com [laboratuar.com]
A Technical Guide to the Reactivity and Functional Groups of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)acrylate (MBMA) is a versatile trifunctional monomer of significant interest in polymer chemistry and organic synthesis. Its unique structure, incorporating a methyl ester, a polymerizable acrylate (B77674), and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity, functional groups, and applications, supported by experimental data and protocols.
Core Functional Groups and Their Influence on Reactivity
This compound possesses three key functional groups that dictate its chemical behavior: the methyl ester, the acrylate (alkene), and the bromomethyl group. The interplay of these groups allows for its use as a monomer, a chain-transfer agent, and a building block for more complex molecular architectures.[1][2]
-
Acrylate Group (C=C-C=O): The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack (Michael addition) and a prime candidate for radical polymerization.
-
Bromomethyl Group (-CH₂Br): This primary alkyl bromide is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. The bromine atom is a good leaving group, facilitating these transformations.
-
Methyl Ester Group (-COOCH₃): While generally less reactive than the other two functional groups, the ester can be hydrolyzed under acidic or basic conditions.
Key Chemical Transformations of this compound
The unique combination of functional groups in MBMA enables its participation in several important chemical reactions.
Polymerization and Chain-Transfer Reactions
A significant application of MBMA is in polymer synthesis, where it can act as both a monomer and a chain-transfer agent.[3][4] In radical polymerization, a propagating polymer radical can add to the double bond of MBMA.[5] This is a key feature in the synthesis of functionalized macromonomers.[3][4][5]
MBMA has been demonstrated to be an effective chain-transfer agent in the radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656).[3][4][6] The process occurs via an addition-fragmentation mechanism.[4][5]
Quantitative Data for Chain-Transfer Constants
The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cₛ). The following table summarizes the determined chain-transfer constants for MBMA in the bulk polymerization of MMA and styrene at 70 °C.[3][6]
| Monomer | Method | Chain-Transfer Constant (CMBrMA) |
| Methyl Methacrylate (MMA) | 2/DPw | 1.28 |
| Methyl Methacrylate (MMA) | Λ | 1.20 |
| Styrene | 2/DPw | 11.44 |
| Styrene | Λ | 10.92 |
Nucleophilic Substitution Reactions
The presence of the bromomethyl group allows MBMA to readily participate in nucleophilic substitution reactions. For instance, it can react with carboxylic acids to yield methyl 2-(acyloxymethyl)acrylates.[7] This reactivity allows for the introduction of a wide variety of functional groups onto the acrylate backbone.
Dreiding-Schmidt Reaction
In the presence of zinc metal, this compound can act as a metallozinc reagent and participate in Dreiding-Schmidt reactions. A notable example is its reaction with lactones to form α-methylene oxaspirolactones, which are valuable intermediates in the synthesis of natural products.[8]
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of MBMA are presented below.
Method 1: From Methyl 2-(hydroxymethyl)acrylate using Phosphorus Tribromide [3][7][9]
-
Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724).
-
Slowly add 4 mL of phosphorus tribromide dropwise to the solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Quench the reaction by adding an appropriate amount of water.
-
Remove the acetonitrile solvent via reduced pressure distillation.
-
Add 100 mL of water to the residue and extract twice with 100 mL portions of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Method 2: From Methyl 3-hydroxy-2-metylidene-propanoate using N-Bromosuccinimide [9]
-
Prepare a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in 40 mL of dry dichloromethane (B109758).
-
Add a solution of dimethyl sulfide (B99878) (4 mL) in 50 mL of dichloromethane dropwise with stirring at 0 °C over 10 minutes.
-
To the resulting mixture, add a solution of methyl 3-hydroxy-2-metylidene-propanoate (3.15 g, 31.50 mmoles) in 40 mL of dichloromethane.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium chloride and ice.
-
Extract the aqueous phase three times with 100 mL portions of diethyl ether.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the product.
Use of this compound as a Chain-Transfer Agent in Emulsion Polymerization[3]
-
Deoxygenate methyl methacrylate (MMA), styrene, and this compound (MBMA) by purging with nitrogen for at least 2 hours. Deoxygenate MBMA specifically via three freeze-pump-thaw cycles.
-
Use distilled and deionized water, stored under and continuously purged with nitrogen.
-
A typical recipe for macromonomer synthesis involves an MMA/water ratio of 0.11 g/g.
-
Carry out the polymerization under a nitrogen atmosphere.
Visualizing Reaction Pathways and Workflows
Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate
Caption: Synthetic workflow for this compound.
Chain-Transfer Mechanism in Radical Polymerization
Caption: Addition-fragmentation chain-transfer mechanism.
Dreiding-Schmidt Reaction for Oxaspirolactone Synthesis
Caption: Synthesis of α-methylene oxaspirolactones.
References
- 1. CAS 4224-69-5: Methyl 2-(bromomethyl)-2-propenoate [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(Bromomethyl)acrylic acid | High-Purity Reagent [benchchem.com]
- 6. Collection - Use of this compound as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations - Macromolecules - Figshare [figshare.com]
- 7. This compound | 4224-69-5 [chemicalbook.com]
- 8. Total Synthesis, Biological Evaluation, and Target Identification of Rare Abies Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Hazards and Toxicity of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.
Executive Summary
Methyl 2-(bromomethyl)acrylate (MBMA), a reactive acrylic ester, presents several potential health hazards that necessitate careful handling and the implementation of robust safety measures. This guide provides a detailed overview of the known and anticipated toxicological profile of MBMA, drawing from available data on the compound and its structural analogs. The primary hazards identified include severe eye damage, skin irritation, and respiratory tract irritation. While specific quantitative toxicity data for MBMA is limited in the public domain, information from closely related acrylates is presented to provide a conservative estimate of its potential toxicity. This guide also outlines the standard experimental protocols for assessing chemical toxicity and provides visual workflows for hazard identification and risk assessment processes.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Methyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid methyl ester | [1] |
| CAS Number | 4224-69-5 | [1] |
| Molecular Formula | C₅H₇BrO₂ | [1] |
| Molecular Weight | 179.01 g/mol | [1] |
| Appearance | Clear colorless to slightly brownish liquid | [1] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [2] |
| Density | 1.489 g/mL at 25 °C | [2] |
| Flash Point | 78 °C (closed cup) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on available safety data sheets.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Statements (selected): P261, P280, P302+P352, P305+P351+P338[1]
Toxicological Data
Acute Toxicity Data (Methyl Acrylate)
| Route of Exposure | Test Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | 768 mg/kg | |
| Dermal | Rabbit | LD50 | 1250 mg/kg | |
| Inhalation (vapor) | Rat | LC50 (4 h) | 6.5 mg/L |
Irritation and Sensitization
-
Skin Irritation: this compound is classified as a skin irritant (Category 2).[1]
-
Eye Irritation: It is classified as causing serious eye damage (Category 1).[1]
-
Respiratory Irritation: It may cause respiratory irritation.[1]
-
Skin Sensitization: While no specific data is available for MBMA, the broader class of acrylates is known to have skin sensitization potential.[3] Methyl acrylate (B77674) is classified as a weak skin sensitizer (B1316253) in the Local Lymph Node Assay (LLNA).[3]
Mutagenicity
No specific mutagenicity data for this compound were found. For the related compound, methyl acrylate:
-
It has shown positive results for clastogenicity (chromosome damage) in some in vitro mammalian cell tests, particularly at cytotoxic concentrations.[4][5]
-
In vivo mutagenicity studies on methyl acrylate have generally been negative.[4][5]
-
It is suggested that metabolic processes, such as conjugation with glutathione (B108866), may detoxify acrylates in vivo, explaining the discrepancy between in vitro and in vivo results.[6]
Carcinogenicity
There are no carcinogenicity studies specifically on this compound. The International Agency for Research on Cancer (IARC) has classified methyl acrylate as "possibly carcinogenic to humans" (Group 2B).[7] However, a comprehensive review of lower alkyl acrylates suggests that any carcinogenic effects observed in animal studies occur at high doses and are secondary to chronic irritation, indicating they are unlikely to pose a human cancer hazard under normal handling conditions.[8]
Reproductive and Developmental Toxicity
No data on the reproductive or developmental toxicity of this compound is available. Studies on other brominated compounds and acrylates suggest that some may have the potential for developmental or reproductive effects, though often at maternally toxic doses.[9][10]
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological endpoints.
4.1. Acute Dermal Toxicity (OECD 402)
This guideline outlines a procedure to assess the short-term toxic effects of a substance applied to the skin. A single dose of the test substance is applied to the clipped, intact skin of a small number of animals (typically rabbits or rats). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (the dose estimated to be lethal to 50% of the test animals) can be determined.
4.2. Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.
4.3. Skin Irritation/Corrosion (OECD 404)
This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion. The test substance is applied to a small area of clipped skin on an animal (usually a rabbit) under a semi-occlusive dressing for a defined period (typically 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal.
4.4. Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. A substance is identified as a sensitizer if it induces a dose-dependent, three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.
4.5. Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and a positive result is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.
4.6. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test assesses the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to an animal (usually a mouse or rat), and bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is then determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[11][12]
Visualizations
Caption: A workflow diagram for hazard identification and risk assessment of a chemical substance.
Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.
Conclusion and Recommendations
This compound should be regarded as a hazardous chemical with the potential to cause serious eye damage, skin irritation, and respiratory irritation. Due to the lack of specific toxicological data, a precautionary approach is warranted. All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In the absence of data to the contrary, it should be handled as a potential skin sensitizer, mutagen, and carcinogen. Further toxicological studies are required to fully characterize the hazard profile of this substance.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-(溴甲基)丙烯酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione | Semantic Scholar [semanticscholar.org]
- 7. Four acrylates possibly carcinogenic | Food Packaging Forum [foodpackagingforum.org]
- 8. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of brominated flame retardants, tetrabromobisphenol A and 1,2,5,6,9,10-hexabromocyclododecane, in rat offspring after maternal exposure from mid-gestation through lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. criver.com [criver.com]
Commercial Availability and Applications of Methyl 2-(bromomethyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of Methyl 2-(bromomethyl)acrylate (MBMA), a versatile reagent with significant potential in polymer chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound (CAS No. 4224-69-5) is readily available from several major chemical suppliers. Purity levels are typically high, often exceeding 96-97%. The compound is generally offered in quantities ranging from one to several grams. While pricing can vary between suppliers and is subject to change, the following table summarizes the offerings from prominent vendors.
| Supplier | Purity | Available Quantities | Price (USD/EUR) |
| Thermo Scientific Chemicals | 96% | 1 g, 5 g | $180 (1g), $713 (5g)[1] |
| Sigma-Aldrich | 97% | - | Price available upon login |
| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 1 g, 5 g | €39.00 (1g), €100.00 (5g)[2] |
| CymitQuimica | >97.0% (GC) | 1 g, 5 g | €39.00 (1g), €100.00 (5g)[2] |
| MedChemExpress | 99.38% | - | - |
| BLD Pharm | - | - | Price available upon login[3] |
| ChemicalBook | 98%-99% | KG quantities | $3.90-5.90/KG (from some suppliers)[4] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Synthesis of this compound
For researchers who wish to synthesize MBMA in-house, several reliable protocols have been reported. Two common methods are detailed below.
Synthesis from Methyl 2-(hydroxymethyl)acrylate
A straightforward method involves the bromination of Methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[5][6]
Experimental Protocol:
-
Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724) in a round-bottom flask.
-
Slowly add 4 mL of phosphorus tribromide dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, quench the reaction by the careful addition of water.
-
Remove the acetonitrile solvent via rotary evaporation under reduced pressure.
-
To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate (B1210297) each time.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Synthesis from Methyl β,β'-dibromoisobutyrate
An alternative route involves the dehydrobromination of Methyl β,β'-dibromoisobutyrate.[7]
Experimental Protocol:
-
In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 20 g (0.077 mol) of Methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene (B151609).
-
While stirring vigorously, add a solution of 7.7 g (0.076 mol) of triethylamine (B128534) in 50 mL of benzene dropwise at a rate of approximately 3 mL per minute.
-
After the addition is complete, continue stirring the mixture for an additional hour at room temperature.
-
Reflux the mixture for 1 hour and then cool to 20°C.
-
Filter the mixture to remove the triethylammonium (B8662869) bromide salt and wash the salt with benzene.
-
Combine the filtrate and washings and concentrate on a rotary evaporator.
-
Fractionally distill the residue under reduced pressure to obtain the pure product.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to its reactive nature which allows for its incorporation into a variety of molecular scaffolds.
Inhibition of MurA: A Key Bacterial Enzyme
One of the most promising applications of MBMA is in the development of inhibitors against MurA, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. The inhibition of MurA disrupts the formation of the bacterial cell wall, leading to cell death. This makes MurA an attractive target for the development of novel antibiotics.
Proposed Mechanism of Action:
The electrophilic nature of the bromomethyl group in MBMA allows it to react with nucleophilic residues, such as cysteine, in the active site of the MurA enzyme. This covalent modification can lead to irreversible inhibition of the enzyme's activity.
Experimental Protocol: MurA Enzyme Inhibition Assay
The following is a generalized protocol for a colorimetric in vitro enzyme inhibition assay to screen for MurA inhibitors, adapted for the use of this compound. This assay quantifies the inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare solutions of purified MurA enzyme, UDP-N-acetylglucosamine (UNAG), and phosphoenolpyruvate (B93156) (PEP) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.8).
-
Prepare a phosphate detection reagent (e.g., Malachite Green).
-
-
Assay Procedure (96-well plate format):
-
Add varying concentrations of the this compound solution to the wells of a 96-well plate. Include a DMSO control (no inhibitor).
-
Add the MurA enzyme and UNAG solution to each well.
-
Pre-incubate the plate to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding PEP to each well.
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of MurA inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of Functionalized Heterocycles
This compound is a key reagent in the synthesis of various functionalized heterocyclic compounds, such as pyrrolidones.[8] These scaffolds are of significant interest in drug discovery as they are present in a wide range of biologically active molecules. The ability to introduce diverse functionalities through the reactive acrylate (B77674) moiety makes MBMA a versatile tool for generating libraries of potential drug candidates.
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant applications in both materials science and drug discovery. Its utility as a monomer in polymer synthesis and as a reactive building block for the creation of novel bioactive molecules, particularly as an inhibitor of the bacterial enzyme MurA, underscores its importance for researchers in these fields. The detailed protocols and supplier information provided in this guide aim to facilitate the use of this valuable reagent in further scientific exploration and the development of new technologies and therapeutics.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4224-69-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 4224-69-5 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemistry of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)acrylate (MBMA) is a versatile functional monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and medicinal chemistry. Its unique structure, featuring both a polymerizable acrylate (B77674) group and a reactive bromomethyl moiety, allows for a wide range of chemical transformations. This dual reactivity makes it a valuable building block for the synthesis of functional polymers, the modification of biomolecules, and the construction of complex organic molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemistry of this compound, focusing on its synthesis, key reactions, and applications, with a particular emphasis on its relevance to drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4224-69-5 | [1][2] |
| Molecular Formula | C₅H₇BrO₂ | [1][2] |
| Molecular Weight | 179.01 g/mol | [1][2] |
| Appearance | Clear colorless to slightly brownish liquid | [1] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [1][2] |
| Density | 1.489 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.490 | [1][2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |
Synthesis of this compound
This compound can be synthesized through several routes. The most common and practical methods involve the bromination of methyl 2-(hydroxymethyl)acrylate. Below are detailed experimental protocols for two established methods.
Synthesis from Methyl 2-(hydroxymethyl)acrylate using Phosphorus Tribromide
This method provides a high yield of the desired product.
Experimental Protocol:
-
Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]
-
Cool the solution in an ice bath.
-
Slowly add 4 mL of phosphorus tribromide dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to stir continuously for 4 hours at room temperature.[1]
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of an appropriate amount of water.
-
Remove the acetonitrile solvent via vacuum distillation using a rotary evaporator.[1]
-
To the residue, add 100 mL of water and extract the product twice with ethyl acetate (B1210297) (100 mL each).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.[1]
-
The product can be further purified by vacuum distillation to obtain a colorless liquid (yields up to 86%).[1]
Synthesis from Methyl 3-hydroxy-2-methylidene-propanoate using N-Bromosuccinimide
This alternative method also offers a good yield.
Experimental Protocol:
-
Dissolve 5.17 g (26.8 mmol) of N-bromosuccinimide in 40 mL of dry dichloromethane (B109758) in a flask under an inert atmosphere.
-
To this solution, add 4 mL of dimethyl sulfide (B99878) in 50 mL of dichloromethane dropwise with stirring at 0 °C over 10 minutes.
-
Add a solution of 3.15 g (31.50 mmol) of methyl 3-hydroxy-2-methylidene-propanoate in 40 mL of dichloromethane to the resulting mixture.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium chloride and ice.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the product as a yellow oil (yields up to 89%).
Chemical Reactivity and Key Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis and polymer chemistry.
Polymer Chemistry
MBMA is extensively used in polymer synthesis, primarily as a functional monomer and a chain-transfer agent.
MBMA can act as a chain-transfer agent in conventional and living radical polymerizations, allowing for the synthesis of polymers with controlled molecular weights and functional end-groups.[3] The chain-transfer constants (Cₛ) for MBMA in the bulk polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) at 70 °C are summarized in Table 2.
Table 2: Chain-Transfer Constants (Cₛ) for this compound
| Monomer | Cₛ (Mayo Method, 1/DPₙ) | Cₛ (Mayo Method, 2/DPw) | Cₛ (CLD Method, Λ) | Reference |
| Methyl Methacrylate (MMA) | 1.15 | 1.28 | 1.20 | [3] |
| Styrene | 8.52 | 11.44 | 10.92 | [3] |
The following diagram illustrates the general mechanism of chain transfer in radical polymerization using MBMA.
The presence of the bromomethyl group allows for post-polymerization modification, enabling the introduction of various functionalities onto the polymer backbone. This is particularly useful for creating materials with tailored properties for applications such as drug delivery, coatings, and sensors.
Organic Synthesis and Medicinal Chemistry
The electrophilic nature of the bromomethyl group makes MBMA a valuable reagent for introducing the acrylate moiety into organic molecules through nucleophilic substitution reactions.
MBMA readily reacts with a variety of nucleophiles, including amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of functionalized molecules.
Recent research has highlighted the potential of MBMA as a building block in the synthesis of compounds with therapeutic potential.
-
Tubulin Polymerization Inhibitors: Acrylate derivatives synthesized from MBMA have shown promise as anticancer agents by inhibiting tubulin polymerization.[4][5] Tubulin is a critical protein involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the role of tubulin in the cell cycle and the mechanism of action of tubulin inhibitors.
Experimental Protocol for the Synthesis of a Potential Tubulin Inhibitor Precursor:
A general procedure for the synthesis of acrylate esters, which can be precursors to tubulin inhibitors, involves the reaction of MBMA with a suitable phenol (B47542) in the presence of a base.
-
To a stirred solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acrylate ester.
-
Bioconjugation: The reactivity of MBMA with thiols makes it a useful tool for the site-selective modification of proteins and peptides at cysteine residues. This allows for the attachment of reporter molecules, drugs, or other functionalities to biomolecules for various applications in diagnostics and therapy.
Spectroscopic Data
The characterization of this compound and its derivatives is crucial for confirming their structure and purity. Key spectroscopic data are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the vinyl protons, the bromomethyl protons, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the bromomethyl carbon, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the acrylate, and the C-Br stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions.
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[2]
-
Precautions: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated place at -20°C, away from incompatible materials.[1][2]
Conclusion
This compound is a highly versatile and valuable reagent for researchers in both academia and industry. Its unique combination of a polymerizable double bond and a reactive alkyl halide functionality provides a powerful platform for the synthesis of a wide array of functional materials and complex organic molecules. Its emerging applications in the synthesis of bioactive compounds, particularly in the field of anticancer drug discovery, underscore its growing importance in medicinal chemistry and drug development. This guide provides the essential information and protocols to enable scientists to effectively and safely utilize this important chemical building block in their research endeavors.
References
An In-depth Technical Guide to the Discovery and History of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)acrylate (MBMA) is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, organic synthesis, and materials science. Its unique structure, featuring both a polymerizable acrylate (B77674) group and a reactive allylic bromide, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex architectures. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and key applications of MBMA, with a focus on experimental details and quantitative data to support researchers in their scientific endeavors.
Discovery and Early Synthesis
While a definitive singular "discovery" of this compound is not clearly documented in a single seminal publication, its emergence is rooted in the broader exploration of α-substituted acrylates in the mid-20th century. Early synthetic efforts were aimed at creating functionalized monomers for polymer and organic synthesis.
One of the earliest documented methods for the preparation of related α-(bromomethyl)acrylates can be traced back to the work of A. F. Ferris in 1955. Although the primary focus of this work was on α-(bromomethyl)acrylic acid, the principles laid the groundwork for the synthesis of its esters.
A significant advancement in the synthesis of MBMA was reported by Lawton and co-workers. Their method, which involved the dehydrohalogenation of a dibromo precursor, became a foundational approach and was later modified and improved upon. An influential and detailed procedure for the synthesis of MBMA was later published in Organic Syntheses, which itself is a modification of the method developed by Lawton's group. This procedure remains a key reference for the preparation of this compound.
Historical Synthetic Methodologies
Several synthetic routes to this compound have been developed over the years, each with its own advantages and disadvantages. The following sections detail the key historical methods, complete with experimental protocols and quantitative data.
Dehydrobromination of Methyl β,β'-Dibromoisobutyrate
This method, refined from the work of Lawton and co-workers, is a widely recognized route to MBMA. It involves the elimination of hydrogen bromide from a saturated dibromo ester using a base.
Step A: Synthesis of β,β'-Dibromoisobutyric Acid To a 5-L, single-necked flask equipped with a heating mantle and distillation apparatus, 440 g (2.0 mol) of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid are added. The mixture is heated at vigorous reflux for 6 hours, during which approximately 2400 mL of aqueous distillate is collected. The remaining concentrate is cooled to -15°C overnight and the resulting solid is filtered, washed, and dried under vacuum to yield β,β'-dibromoisobutyric acid.
Step B: Synthesis of Methyl β,β'-Dibromoisobutyrate In a 200-mL round-bottomed flask fitted with a reflux condenser, 61.5 g (0.25 mol) of β,β'-dibromoisobutyric acid, 25 g (0.78 mol) of methanol, 75 mL of ethylene (B1197577) dichloride, and 0.2 mL of methanesulfonic acid are combined. The mixture is heated under reflux for 24 hours. After cooling, the solution is diluted with methylene (B1212753) chloride and neutralized with a cold, dilute sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to give the crude methyl β,β'-dibromoisobutyrate, which is then purified by distillation.
Step C: Synthesis of Methyl α-(Bromomethyl)acrylate A solution of 20 g (0.077 mol) of purified methyl β,β'-dibromoisobutyrate in 50 mL of anhydrous benzene (B151609) is stirred vigorously in a 250-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel. A solution of 7.7 g (0.076 mol) of triethylamine (B128534) in 50 mL of benzene is added dropwise. The mixture is stirred for 1 hour at room temperature, refluxed for 1 hour, and then cooled. The triethylamine hydrobromide is removed by filtration, and the filtrate is concentrated. The residue is fractionally distilled under reduced pressure to afford Methyl α-(bromomethyl)acrylate.[1]
| Step | Product | Starting Material | Reagents | Yield | Boiling Point |
| A | β,β'-Dibromoisobutyric Acid | Diethyl bis(hydroxymethyl)malonate | HBr (conc.) | 74-85% | - |
| B | Methyl β,β'-Dibromoisobutyrate | β,β'-Dibromoisobutyric Acid | Methanol, Methanesulfonic acid | - | - |
| C | Methyl α-(bromomethyl)acrylate | Methyl β,β'-Dibromoisobutyrate | Triethylamine, Benzene | 76-80% | 35-37°C / 1.3 mmHg |
Bromination of Methyl 2-(hydroxymethyl)acrylate
A more direct route involves the conversion of the hydroxyl group of a precursor to a bromide.
A solution of 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724) is prepared. To this, 4 mL of phosphorus tribromide is added dropwise slowly. The reaction is stirred continuously for 4 hours at room temperature. After the reaction is complete, it is quenched by the addition of water. The acetonitrile is removed under reduced pressure. To the residue, 100 mL of water is added, and the product is extracted with ethyl acetate (B1210297) (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.[2][3]
| Product | Starting Material | Reagent | Solvent | Yield |
| This compound | Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Acetonitrile | 86% |
Synthesis from Methyl 3-hydroxy-2-methylidene-propanoate
This method utilizes N-Bromosuccinimide (NBS) as the brominating agent.
To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in 40 ml of dry dichloromethane (B109758), dimethyl sulphide (4 ml) in 50 ml of dichloromethane is added dropwise with stirring at 0°C for 10 minutes. To this mixture, methyl 3-hydroxy-2-metylidene-propanoate (3.15 g, 31.50 mmoles) dissolved in 40 ml of dichloromethane is added. The reaction is left for 24 hours at room temperature. The reaction mixture is then poured into an aqueous solution of sodium chloride and ice. The product is extracted with diethyl ether (3 x 100 ml), washed with water, and dried over anhydrous sodium sulphate. After concentration under vacuum, a yellow oil is obtained.[3]
| Product | Starting Material | Reagents | Solvent | Yield |
| This compound | Methyl 3-hydroxy-2-metylidene-propanoate | N-Bromosuccinimide, Dimethyl sulphide | Dichloromethane | 89% |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described above.
Caption: Dehydrobromination synthesis route to this compound.
Caption: Direct bromination of Methyl 2-(hydroxymethyl)acrylate.
Caption: Synthesis of this compound using NBS.
Applications in Research and Development
The unique bifunctional nature of this compound has made it a valuable tool in various areas of chemical research and development.
Polymer Chemistry
A significant application of MBMA is in polymer synthesis, where it can act as a chain-transfer agent.[4][5] This allows for the introduction of a reactive bromide group at the chain end of a polymer, which can then be used for further functionalization or for the creation of block copolymers. For instance, it has been used in the emulsion polymerization of methyl methacrylate (B99206) (MMA) to produce α-bromo-functionalized macromonomers.[4][5] These macromonomers can subsequently be copolymerized with other monomers, such as styrene (B11656), to form graft copolymers.[4][5]
The chain-transfer constants (CMBrMA) of MBMA have been determined in the bulk polymerization of MMA and styrene at 70°C, highlighting its efficiency in controlling polymer molecular weight and architecture.[5]
| Monomer | CMBrMA (2/DPw) | CMBrMA (Λ) |
| Methyl Methacrylate (MMA) | 1.28 | 1.20 |
| Styrene | 11.44 | 10.92 |
Organic Synthesis
In organic synthesis, the electrophilic nature of the allylic bromide in MBMA allows for its use in a variety of nucleophilic substitution reactions. This has been exploited in the synthesis of functionalized pyrrolidones and other heterocyclic compounds.[6] The acrylate moiety can participate in Michael additions and other conjugate addition reactions, further expanding its synthetic utility.
Drug Development
While direct applications of this compound as a therapeutic agent are not prominent, its role as a versatile building block is relevant to drug development. The ability to introduce the acrylate functionality and a reactive handle for further elaboration makes it a useful intermediate in the synthesis of complex molecules with potential biological activity. For example, the synthesis of functionalized pyrrolidones, a common scaffold in medicinal chemistry, can be achieved using MBMA.[6] Furthermore, its precursor, 2-hydroxymethyl acrylate, is noted as an important intermediate for the synthesis of compounds with antitumor activity.[7]
Conclusion
This compound has a rich history of synthetic development, evolving from early explorations of α-substituted acrylates to well-established and efficient preparative methods. Its unique bifunctionality has secured its place as a valuable monomer and building block in polymer chemistry and organic synthesis. For researchers and professionals in drug development, MBMA offers a versatile platform for the construction of complex molecular architectures and the introduction of key functional groups, underscoring its continued importance in the chemical sciences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 4224-69-5 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Methyl 2-(bromomethyl)acrylate as a Chain-Transfer Agent in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 2-(bromomethyl)acrylate (MBMA) as a chain-transfer agent (CTA) in radical polymerization. MBMA is an effective agent for controlling polymer molecular weight and for synthesizing functionalized macromonomers.
Introduction
This compound (MBMA) serves as an efficient chain-transfer agent in radical polymerization through an addition-fragmentation mechanism.[1] This allows for the synthesis of polymers with controlled molecular weights and α-bromo functionality. These functionalized polymers, particularly macromonomers, are valuable building blocks for more complex architectures like graft copolymers. This document outlines the key quantitative data, experimental procedures, and underlying mechanisms for employing MBMA in various polymerization systems.
Data Presentation
The efficacy of a chain-transfer agent is quantified by its chain-transfer constant (C_s). The following tables summarize the determined C_s values for MBMA in the bulk polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) at 70 °C, calculated using different methodologies.[1][2][3]
Table 1: Chain-Transfer Constants of this compound (MBMA) in Bulk Polymerizations at 70 °C [1][2][3]
| Monomer | Method | Chain-Transfer Constant (C_MBrMA) |
| Methyl Methacrylate (MMA) | Mayo (1/DP_n) | 1.15 |
| Mayo (2/DP_w) | 1.28 | |
| CLD (Λ) | 1.20 | |
| Styrene (Sty) | Mayo (1/DP_n) | 8.52 |
| Mayo (2/DP_w) | 11.44 | |
| CLD (Λ) | 10.92 |
DP_n: Number-average degree of polymerization DP_w: Weight-average degree of polymerization CLD: Chain-length-distribution procedure
Table 2: Molecular Weight Data from Emulsion Polymerization of MMA with MBMA [1][2]
| Parameter | Value |
| Target Number-Average Degree of Polymerization (DP_n) | 50 |
| Resulting Number-Average Molecular Weight ( | 9.6 x 10³ g mol⁻¹ |
| Polydispersity Index (PDI) | 1.80 |
Experimental Protocols
Detailed methodologies for key experiments involving MBMA are provided below.
1. Synthesis of this compound (MBMA)
This two-step protocol starts with the synthesis of methyl 2-(hydroxymethyl)acrylate, followed by its conversion to MBMA.
-
Step 1: Synthesis of Methyl 2-(hydroxymethyl)acrylate [1]
-
Reaction Setup: In a 1 L round-bottom flask, combine methyl acrylate (B77674) (500 mL, 5.55 mol), anhydrous dimethyl sulfoxide (B87167) (50 mL), paraformaldehyde (83.52 g), and 1,4-diazabicyclo[2][2][2]octane (31.07 g, 0.28 mol).
-
Reaction Conditions: Stir the mixture at 55 °C for 12 hours under a dry, inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (300 mL) and wash with 1% aqueous HCl (3 x 100 mL).
-
Combine the aqueous layers and extract with diethyl ether (200 mL).
-
Combine all organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
-
-
Step 2: Synthesis of this compound (MBMA) [1]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL). Cool the solution to -4 °C using an ice/NaCl bath.
-
Reaction Conditions: Add phosphorus tribromide (23.5 mL, 0.25 mol) dropwise over 30 minutes. A white precipitate will form. Stir the reaction for 3 hours, allowing it to warm to room temperature.
-
Work-up:
-
Cool the solution back to -4 °C and cautiously add water (50 mL) dropwise.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 x 50 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting liquid by vacuum distillation to obtain MBMA.
-
2. Bulk Polymerization of MMA/Styrene with MBMA for C_s Determination [1]
-
Preparation: Prepare solutions of the monomer (MMA or styrene), initiator (e.g., AIBN), and varying concentrations of MBMA.
-
Polymerization: Conduct the polymerizations in sealed ampules under an inert atmosphere at 70 °C.
-
Termination: Stop the polymerizations at low conversions (<1%) by cooling the ampules rapidly.
-
Analysis: Precipitate the polymer in a non-solvent (e.g., methanol), dry it under vacuum, and analyze the molecular weight distribution by size-exclusion chromatography (SEC).
-
Calculation: Determine the chain-transfer constants using the Mayo method or the chain-length-distribution (CLD) procedure.[1]
3. Emulsion Polymerization of MMA using MBMA [1]
-
Initial Charge: In a reaction vessel, combine deionized water, a surfactant (e.g., sodium dodecyl sulfate), and a water-soluble initiator (e.g., potassium persulfate).
-
Monomer Feed: Prepare a monomer emulsion of MMA and MBMA.
-
Polymerization: Heat the initial charge to the desired reaction temperature (e.g., 80 °C) and then feed the monomer emulsion over a set period.
-
Completion: After the feed is complete, maintain the reaction temperature for an additional period to ensure high conversion.
-
Characterization: Analyze the resulting latex for particle size, and characterize the polymer's molecular weight and PDI after isolation.
4. MBMA as an Addition-Fragmentation Agent in Living Radical Polymerization [1]
-
Living Polymerization Setup: Perform a controlled/living radical polymerization of MMA (e.g., ATRP) using an appropriate initiator (e.g., α-bromoisobutyric acid phenyl ester) and catalyst system (e.g., Cu(I)Br/N-(n-octyl)-2-pyridylmethanimine).
-
Addition of MBMA: After a specific polymerization time (e.g., 45 minutes), introduce an aliquot of MBMA.
-
Quenching and Transformation: The addition of MBMA can quench the polymerization and transform the ω-bromide end-group of the polymer into a methacrylate-based macromonomer.
-
Analysis: Characterize the resulting polymer to confirm the end-group transformation and determine the final molecular weight and PDI.
Visualizations
Chemical Structure of this compound
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2-(bromomethyl)acrylate (MBMA) in Atom Transfer Radical Polymerization (ATRP). ATRP of MBMA is a versatile method for synthesizing well-defined polymers with pendant reactive bromomethyl groups. These functional polymers are valuable precursors for a wide range of applications, including the development of novel drug delivery systems, functional coatings, and advanced biomaterials. The ability to precisely control the polymer architecture and introduce functionality via post-polymerization modification makes poly(this compound) (pMBMA) a highly attractive platform for materials innovation.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] The polymerization of MBMA via ATRP yields a polymer with a reactive bromomethyl group on each repeating unit. This functionality serves as a versatile handle for a variety of post-polymerization modifications, enabling the introduction of diverse chemical moieties.
The general mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex.[3][4] This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth.
Applications in Research and Drug Development
The pendant bromomethyl groups on the pMBMA backbone are highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, making pMBMA a versatile platform for various applications.
-
Drug Delivery: The functional side chains can be used to conjugate therapeutic agents, targeting ligands, or imaging agents. The resulting polymer-drug conjugates can improve drug solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells. Poly(methyl methacrylate), a structurally related polymer, has been extensively explored for drug delivery applications.[5][6][7]
-
Biomaterials and Tissue Engineering: pMBMA can be modified with bioactive molecules, such as peptides or carbohydrates, to create functional biomaterials that can promote cell adhesion, proliferation, and differentiation.
-
Functional Surfaces and Coatings: Grafting pMBMA from surfaces followed by post-polymerization modification can be used to create surfaces with specific properties, such as antimicrobial activity, biocompatibility, or controlled wettability.
-
Synthesis of Complex Architectures: pMBMA can be used as a macroinitiator for the synthesis of block copolymers, or as a backbone for graft copolymers, leading to materials with unique morphologies and properties.[3][8]
Experimental Protocols
The following protocols are adapted from established procedures for the ATRP of acrylate (B77674) monomers.[1][9][10] Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Materials
-
Monomer: this compound (MBMA)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-bromopropionate (MBrP)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Solvent: Anisole, Dimethylformamide (DMF), or Toluene
-
Inhibitor Remover: Basic alumina (B75360)
-
Precipitation Solvent: Methanol (B129727) or Hexanes
Note: Monomers should be passed through a column of basic alumina to remove the inhibitor prior to use. Solvents should be of high purity and deoxygenated before use.
Typical ATRP Procedure for pMBMA
This procedure targets a polymer with a degree of polymerization (DP) of 100.
-
Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Under a nitrogen atmosphere, add the solvent (e.g., 5 mL of anisole) to the flask via a nitrogen-purged syringe.
-
Inject the ligand (e.g., PMDETA, 21 µL, 0.1 mmol) into the flask. The solution should be stirred until the copper complex forms, often indicated by a color change.
-
Monomer and Initiator Solution: In a separate, dry, and nitrogen-purged vial, dissolve MBMA (1.93 g, 10 mmol) and the initiator (e.g., EBiB, 14.7 µL, 0.1 mmol) in the solvent (e.g., 5 mL of anisole).
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.
-
Polymerization: Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex.
-
Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring the Reaction: To monitor the progress of the polymerization, samples can be withdrawn at timed intervals using a nitrogen-purged syringe. Monomer conversion can be determined by ¹H NMR spectroscopy, and molecular weight and dispersity can be analyzed by Gel Permeation Chromatography (GPC).
-
Termination and Polymer Isolation: Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Isolate the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and catalyst, and dry it under vacuum to a constant weight.
Data Presentation
The following table summarizes typical data obtained from the ATRP of acrylate monomers, which can serve as a reference for the expected outcomes when polymerizing MBMA under controlled conditions.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Methyl Acrylate (MA) | EBiB | CuBr/PMDETA | Anisole | 60 | 200:1:0.5:0.5 | 3.67 | - | 10,200 | 1.07 | [10] |
| Methyl Acrylate (MA) | MBrP | CuBr/Me₆TREN | DMF | 60 | 50:1:0.04:0.04 | 2 | 86 | 3,700 | 1.15 | [9] |
| Methyl Methacrylate (B99206) (MMA) | BBP | CuBr/bpy | - | 40 | - | - | - | - | - | [8] |
| n-Butyl Acrylate (n-BuA) | 2-(EP)Br | NiBr₂(PPh₃)₂ | Toluene | 120 | 302:1:1:1 | - | - | - | - | [11] |
Note: BBP = bis(4,4'-bromomethyl benzoyl peroxide); bpy = 2,2'-bipyridine; 2-(EP)Br = ethyl 2-bromopropionate.
Visualizations
ATRP Mechanism of this compound
Caption: General mechanism of ATRP for this compound (MBMA).
Experimental Workflow for ATRP of MBMA
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ATRP of methyl methacrylate initiated with a bifunctional initiator bearing bromomethyl functional groups: synthesis of the block and graft copolymers - Sabanci University Research Database [research.sabanciuniv.edu]
- 9. mdpi.com [mdpi.com]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Synthesis of Functionalized Macromonomers using Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined functionalized macromonomers is a cornerstone of modern polymer chemistry, enabling the creation of complex polymeric architectures with tailored properties. "Methyl 2-(bromomethyl)acrylate" (MBMA) is a versatile monomer that serves as a powerful tool in this field. Its utility lies in its dual functionality: a polymerizable acrylate (B77674) group and a reactive bromomethyl group. This unique structure allows for its participation in polymerization reactions to form a polymer backbone, while the bromine atom provides a site for a wide array of post-polymerization modifications.
This document provides detailed application notes and experimental protocols for the synthesis of functionalized macromonomers using MBMA. It covers conventional free-radical polymerization, living radical polymerization techniques, and the subsequent utilization of these macromonomers in the synthesis of graft copolymers. Furthermore, it explores the potential applications of these functionalized polymers in the realm of drug development, including their use as carriers for therapeutic agents.
Key Concepts and Strategies
The synthesis of functionalized macromonomers using MBMA can be approached through several strategies, primarily revolving around controlled radical polymerization techniques. The reactive bromomethyl group can be preserved during polymerization and later used for introducing specific functionalities, or it can participate in the polymerization process itself to control the polymer architecture.
A key application of MBMA is in its role as a chain-transfer agent in free-radical polymerization. Through an addition-fragmentation mechanism, MBMA can introduce a terminal vinyl group, thus forming a macromonomer. This process is particularly valuable for creating macromonomers of polymers that are not readily accessible by other means.
Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight and polydispersity of the resulting polymers. In this context, the bromine atom on the MBMA-derived polymer can serve as an initiation site for the growth of other polymer chains, leading to the formation of block and graft copolymers.
The functional macromonomers synthesized using MBMA are valuable building blocks for more complex architectures. For instance, they can be copolymerized with other monomers to yield graft copolymers with well-defined side chains. These structured polymers have applications in various fields, including as compatibilizers, thermoplastic elastomers, and, significantly, as advanced drug delivery systems.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (MBMA)
This protocol describes the synthesis of MBMA from methyl 2-(hydroxymethyl)acrylate.
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add 4.0 mL of phosphorus tribromide dropwise to the solution with stirring at room temperature.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Quench the reaction by the careful addition of deionized water.
-
Remove the acetonitrile by rotary evaporation under reduced pressure.
-
To the residue, add 100 mL of deionized water and extract the product twice with 100 mL portions of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Synthesis of α-Bromo-functionalized PMMA Macromonomers via Emulsion Polymerization
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) macromonomers with a terminal bromine functionality using MBMA as a chain-transfer agent in an emulsion polymerization.
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound (MBMA)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving SDS in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
In a separate flask, prepare the oil phase by mixing MMA and MBMA.
-
Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Cool the reaction to room temperature to quench the polymerization.
-
The resulting product is a latex of α-bromo-functionalized PMMA macromonomers.
Protocol 3: In Situ End-Group Modification of PMMA via Living Radical Polymerization
This protocol describes the transformation of the ω-bromide end-group of PMMA, prepared by copper-mediated living radical polymerization, into a methacrylate-based macromonomer using MBMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N-(n-octyl)-2-pyridylmethanimine (ligand)
-
This compound (MBMA)
-
Copper(0) powder
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr and the ligand. Seal the flask and purge with nitrogen.
-
In a separate flask, dissolve MMA and EBiB in anisole and deoxygenate by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst.
-
Place the reaction flask in a preheated oil bath (e.g., 90 °C) and stir.
-
After a predetermined time (to achieve the desired PMMA chain length), add a solution of MBMA and Cu(0) powder in anisole to the reaction mixture.
-
Continue the reaction for a sufficient time to ensure complete transformation of the ω-bromide end-group.
-
Quench the reaction by exposing the mixture to air and dilute with a suitable solvent (e.g., THF).
-
Purify the polymer by precipitation into a non-solvent (e.g., methanol) and dry under vacuum.
Data Presentation
The following tables summarize key quantitative data from the synthesis of functionalized macromonomers using MBMA.
Table 1: Chain-Transfer Constants of MBMA in Bulk Polymerization at 70 °C [1]
| Monomer | CMBrMA (from 2/DPw) | CMBrMA (from Λ) |
| Methyl Methacrylate (MMA) | 1.28 | 1.20 |
| Styrene | 11.44 | 10.92 |
Table 2: Molecular Weight Characteristics of PMMA Macromonomers
| Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Emulsion Polymerization of MMA with MBMA | 9.6 x 10³ | 1.80 | [1] |
| In situ End-Group Modification of PMMA | 3,540 | 1.25 | [2] |
Applications in Drug Development
The functionalized macromonomers and graft copolymers synthesized using MBMA offer significant potential in the field of drug development. The presence of the reactive bromomethyl group, or the terminal vinyl group on the macromonomer, provides a versatile platform for the attachment of therapeutic agents, targeting ligands, or imaging agents.
Polymer-Drug Conjugates: The bromine end-group on the PMMA macromonomers can be readily converted to other functional groups (e.g., azides, amines) via nucleophilic substitution. These functional groups can then be used to covalently attach drug molecules through various conjugation chemistries, such as "click" chemistry or amide bond formation. This approach allows for the creation of polymer-drug conjugates with controlled drug loading and the potential for targeted delivery.
Stimuli-Responsive Drug Delivery Systems: By incorporating stimuli-responsive monomers into the graft copolymers, it is possible to create "smart" drug delivery systems. For instance, a graft copolymer with a hydrophobic backbone and hydrophilic side chains can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within their core. If the side chains are composed of a pH- or temperature-responsive polymer, changes in the physiological environment can trigger the disassembly of the micelles and the release of the encapsulated drug at the target site.
Gene Delivery: The cationic polymers that can be synthesized or modified from MBMA-derived backbones are promising non-viral vectors for gene delivery. The positive charges on the polymer can complex with negatively charged nucleic acids (DNA or RNA), protecting them from degradation and facilitating their entry into cells.
The following diagram illustrates a conceptual workflow for the application of MBMA-derived macromonomers in the development of a polymer-drug conjugate.
References
Application Notes and Protocols: Methyl 2-(bromomethyl)acrylate for Graft Copolymer Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-(bromomethyl)acrylate (MBMA) in the synthesis of graft copolymers for applications in drug delivery and development.
Introduction
This compound (MBMA) is a versatile monomer that serves as a valuable building block in the synthesis of functional polymers. Its utility primarily lies in its dual functionality: a polymerizable acrylate (B77674) group and a reactive bromomethyl group. This unique structure allows for its use in various polymerization techniques to create well-defined polymer architectures, particularly graft copolymers. Graft copolymers, consisting of a main polymer backbone with polymeric side chains, are of significant interest in drug delivery due to their ability to form self-assembled nanostructures, such as micelles, which can encapsulate therapeutic agents, enhance their solubility, and provide controlled release.
This document outlines two primary strategies for synthesizing graft copolymers using MBMA: the "Grafting Through" (macromonomer) approach and the "Grafting From" approach, both of which can be achieved via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
"Grafting Through" Approach using an MBMA-derived Macromonomer
In the "grafting through" approach, a macromonomer is first synthesized and then copolymerized with another monomer to form the graft copolymer. MBMA can be used as a chain transfer agent to produce a macromonomer with a terminal polymerizable group.
Protocol 1: Synthesis of a Polystyrene-graft-poly(methyl methacrylate) (PS-g-PMMA) Copolymer via the "Grafting Through" Method
This protocol is adapted from the work of Bon et al. and describes a two-step process to synthesize a PS-g-PMMA graft copolymer.
Step 1: Synthesis of α-bromo-functionalized poly(methyl methacrylate) (PMMA) Macromonomer
-
Materials:
-
Methyl methacrylate (B99206) (MMA), monomer
-
This compound (MBMA), chain transfer agent
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Deionized water
-
-
Procedure (Emulsion Polymerization):
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine deionized water and SDS and purge with nitrogen for 30 minutes to remove oxygen.
-
Add the MMA monomer to the reaction vessel and continue to purge with nitrogen while stirring to form an emulsion.
-
In a separate flask, dissolve the KPS initiator in deionized water and deoxygenate by purging with nitrogen.
-
Heat the reaction vessel to 70°C.
-
Add the initiator solution to the reaction vessel to initiate the polymerization of MMA.
-
After 5 minutes, add the MBMA chain transfer agent to the reaction in a single shot.
-
Continue the reaction for 4 hours at 70°C under a nitrogen atmosphere.
-
Cool the reaction to room temperature to obtain an α-bromo-functionalized PMMA macromonomer latex.
-
The resulting macromonomer can be purified by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.
-
Step 2: Synthesis of Poly(styrene-graft-MMA) Copolymer
-
Materials:
-
α-bromo-functionalized PMMA macromonomer latex (from Step 1)
-
Styrene (B11656), monomer
-
Potassium persulfate (KPS), initiator
-
Deionized water
-
-
Procedure (Seeded Emulsion Copolymerization):
-
In a reaction vessel, add the PMMA macromonomer latex as the seed.
-
Add deionized water and purge with nitrogen for 30 minutes.
-
Add the styrene monomer to the reaction vessel.
-
Heat the mixture to 70°C while stirring.
-
Add a solution of the KPS initiator in deionized water to start the copolymerization.
-
Maintain the reaction at 70°C for 6 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature. The resulting graft copolymer can be isolated by precipitation in a non-solvent and dried.
-
Quantitative Data:
| Parameter | Macromonomer (α-bromo-PMMA) | Final Graft Copolymer (PS-g-PMMA) |
| Number-Average Molecular Weight (Mn) | 9.6 x 10³ g/mol [1] | Dependent on macromonomer and styrene feed ratio |
| Polydispersity Index (PDI) | 1.80[1] | Typically broader than macromonomer |
| Grafting Density | Dependent on copolymerization kinetics | - |
"Grafting From" Approach using an MBMA-containing Backbone
In the "grafting from" approach, a polymer backbone with initiator sites is first synthesized, and then the side chains are grown from these sites. A copolymer of a primary monomer and MBMA can serve as a macroinitiator for the subsequent ATRP of a second monomer.
Protocol 2: Synthesis of a Poly(styrene)-graft-poly(methyl acrylate) (PS-g-PMA) Copolymer via the "Grafting From" Method using ATRP
Step 1: Synthesis of a Brominated Polystyrene Macroinitiator
-
Materials:
-
Styrene, monomer
-
This compound (MBMA), comonomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Toluene, solvent
-
-
Procedure (Free Radical Polymerization):
-
In a Schlenk flask, dissolve styrene, MBMA, and AIBN in toluene. The ratio of styrene to MBMA will determine the density of initiating sites.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the resulting brominated polystyrene macroinitiator under vacuum.
-
Step 2: ATRP of Methyl Acrylate from the Macroinitiator
-
Materials:
-
Brominated polystyrene macroinitiator (from Step 1)
-
Methyl acrylate (MA), monomer
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole (B1667542), solvent
-
-
Procedure (ATRP):
-
In a Schlenk flask, add the brominated polystyrene macroinitiator, CuBr, and a magnetic stir bar.
-
Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Add deoxygenated anisole and PMDETA via syringe.
-
Add deoxygenated methyl acrylate via syringe.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., ¹H NMR or GPC).
-
After the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the graft copolymer in cold methanol, filter, and dry under vacuum.
-
Quantitative Data:
| Parameter | Macroinitiator (P(St-co-MBMA))) | Final Graft Copolymer (PS-g-PMA) |
| Bromine Content (mol%) | Controlled by monomer feed ratio | - |
| Number-Average Molecular Weight (Mn) | Controlled by initiator concentration | Increases with monomer conversion |
| Polydispersity Index (PDI) | Typically > 1.5 | Typically < 1.5 |
| Side Chain Length | - | Controlled by monomer to initiator site ratio |
Application in Drug Delivery: Amphiphilic Graft Copolymers for Micellar Drug Formulation
Amphiphilic graft copolymers, possessing both hydrophobic and hydrophilic segments, can self-assemble in aqueous media to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing their aqueous solubility and stability.
Protocol 3: Preparation and Characterization of Drug-Loaded Micelles
-
Materials:
-
Amphiphilic graft copolymer (e.g., a hydrophilic backbone with hydrophobic grafts, or vice versa)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., acetone, THF, DMF)
-
Phosphate-buffered saline (PBS) or deionized water
-
-
Procedure (Nanoprecipitation/Solvent Evaporation Method):
-
Dissolve a known amount of the amphiphilic graft copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).
-
The rapid change in solvent polarity will induce the self-assembly of the copolymer into micelles, entrapping the drug in the hydrophobic cores.
-
Stir the resulting suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Filter the micellar solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.
-
The drug-loaded micellar solution can be lyophilized for long-term storage.
-
Quantitative Analysis of Drug Loading and Release:
| Parameter | Description | Typical Method of Determination |
| Drug Loading Content (DLC) | The weight percentage of the drug relative to the total weight of the drug-loaded micelles. | UV-Vis spectroscopy or HPLC after dissolving a known amount of lyophilized micelles in a suitable organic solvent. |
| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully encapsulated within the micelles. | Determined by measuring the amount of free drug in the aqueous phase after micelle formation and separation. |
| In Vitro Drug Release | The rate and extent of drug release from the micelles over time in a simulated physiological environment. | Dialysis method: Drug-loaded micelles are placed in a dialysis bag against a large volume of release medium (e.g., PBS at 37°C). The amount of drug released into the medium is quantified at different time points. |
Visualizations
Caption: Workflow for the synthesis of graft copolymers using MBMA and their application in drug delivery.
Caption: Comparison of "Grafting Through" and "Grafting From" synthesis pathways.
References
Application Notes and Protocols: Synthesis of α-Bromo-Functionalized Polymers Using Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of α-bromo-functionalized polymers utilizing methyl 2-(bromomethyl)acrylate (MBMA). The versatile reactivity of the α-bromomethyl group makes these polymers valuable intermediates for a wide range of applications, including the synthesis of graft copolymers, drug delivery systems, and functionalized surfaces. The protocols herein cover the use of MBMA as a chain-transfer agent to produce α-bromo-functionalized macromonomers and provide a general framework for its use as a monomer in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).
Application: Synthesis of α-Bromo-Functionalized Macromonomers via Conventional Radical Polymerization
One of the primary applications of this compound is as a highly efficient chain-transfer agent in conventional radical polymerization. This process allows for the synthesis of macromonomers with a terminal α-bromo functionality, which can be subsequently used in further polymerization reactions to create graft copolymers. The chain-transfer constants (Cs) of MBMA have been determined for the polymerization of common monomers like methyl methacrylate (B99206) (MMA) and styrene.[1][2]
Quantitative Data: Chain-Transfer Constants of MBMA
| Monomer | Polymerization Temperature (°C) | Method | Chain-Transfer Constant (Cs) | Reference |
| Methyl Methacrylate (MMA) | 70 | Mayo (1/DPn) | 1.15 | [1] |
| Methyl Methacrylate (MMA) | 70 | Mayo (2/DPw) | 1.28 | [1][2] |
| Methyl Methacrylate (MMA) | 70 | Chain-Length-Distribution (Λ) | 1.20 | [1][2] |
| Styrene (Sty) | 70 | Mayo (1/DPn) | 8.52 | [1] |
| Styrene (Sty) | 70 | Mayo (2/DPw) | 11.44 | [1][2] |
| Styrene (Sty) | 70 | Chain-Length-Distribution (Λ) | 10.92 | [1][2] |
Experimental Protocol: Emulsion Polymerization of MMA with MBMA as a Chain-Transfer Agent
This protocol describes the synthesis of an α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomer latex.[1][2]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MBMA)
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SDS in deionized water in a reaction flask equipped with a condenser, nitrogen inlet, and mechanical stirrer.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the MMA monomer to the reaction flask and stir to form an emulsion.
-
In a separate vessel, dissolve the KPS initiator in deionized water and purge with nitrogen.
-
After allowing the emulsion to stabilize, add the KPS solution to initiate the polymerization.
-
Approximately 5 minutes after initiation, add the MBMA chain-transfer agent to the reaction mixture in a single shot.
-
Continue the polymerization at a constant temperature (e.g., 70 °C) for a specified time (e.g., 4 hours).
-
Cool the reaction to room temperature to quench the polymerization.
-
The resulting product is a latex of α-bromo-functionalized PMMA macromonomer.
Characterization:
The resulting macromonomer can be characterized by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). For example, a reaction targeting a degree of polymerization of 50 yielded macromonomers with an Mn of 9.6 × 10³ g/mol and a PDI of 1.80.[1][2]
Caption: Workflow for the synthesis of α-bromo-functionalized PMMA macromonomers.
Application: Synthesis of α-Bromo-Functionalized Polymers via Atom Transfer Radical Polymerization (ATRP)
Polymers with pendant bromomethyl groups can be synthesized by the direct polymerization of MBMA using controlled radical polymerization techniques like ATRP. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The resulting poly(this compound) is a versatile precursor for post-polymerization modification. While specific literature on the ATRP of MBMA is scarce, a general protocol for the ATRP of functional acrylates can be readily adapted.
Quantitative Data: Representative Conditions for ATRP of Acrylates
| Parameter | Value |
| Monomer to Initiator Ratio ([M]/[I]) | 25:1 to 500:1 |
| Initiator to Catalyst Ratio ([I]/[Cu(I)]) | 1:1 |
| Catalyst to Ligand Ratio ([Cu(I)]/[L]) | 1:1 to 1:2 |
| Monomer Concentration | 50% (v/v) in solvent |
| Temperature | 60-90 °C |
| Solvent | Toluene, DMF, Anisole |
Experimental Protocol: General Procedure for ATRP of a Functional Acrylate (B77674) (Adaptable for MBMA)
This protocol provides a general methodology for the synthesis of a well-defined functional polymer via ATRP.
Materials:
-
Functional acrylate monomer (e.g., this compound)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Toluene)
-
Inhibitor remover (e.g., basic alumina (B75360) column)
Procedure:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.
-
Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.
-
In a separate, dry flask, prepare a solution of the monomer, initiator, and ligand in the anhydrous solvent.
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a gas-tight syringe, transfer the deoxygenated solution to the Schlenk flask containing the catalyst.
-
Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and SEC (for molecular weight and PDI).
-
To stop the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the polymer by filtration and dry it under vacuum.
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
Application: Post-Polymerization Modification
The pendant α-bromomethyl groups on polymers synthesized from MBMA are highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, making these polymers excellent platforms for creating materials with tailored properties.
Potential Nucleophilic Substitution Reactions:
-
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) introduces azide functionalities, which can be further modified via "click" chemistry (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). This is a powerful tool for bioconjugation and material functionalization.
-
Thiol-ene/Thiol-yne Chemistry: Reaction with thiols can be used to attach a variety of molecules.
-
Amination: Reaction with primary or secondary amines introduces amino groups, which can alter the solubility of the polymer and provide sites for further derivatization.
-
Etherification: Reaction with alcohols or phenols in the presence of a base can form ether linkages.
-
Esterification: Reaction with carboxylate salts can introduce ester functionalities.
Caption: Post-polymerization modification pathways for poly(MBMA).
These protocols and data provide a comprehensive guide for the synthesis and functionalization of α-bromo-functionalized polymers using this compound, enabling researchers to develop novel materials for a variety of advanced applications.
References
Application Notes and Protocols for the Synthesis of ω-Vinyl-Functionalized Polymers using Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of ω-vinyl-functionalized polymers using methyl 2-(bromomethyl)acrylate (MBrMA). The protocols detailed below cover the synthesis of MBrMA, its application in producing polymers with terminal vinyl functionality via controlled radical polymerization, and a subsequent modification protocol relevant to drug delivery applications.
Introduction
The introduction of a terminal vinyl group onto a polymer chain provides a versatile handle for post-polymerization modification, enabling the conjugation of biomolecules, drugs, or other functional moieties. This compound serves as an efficient addition-fragmentation chain transfer (AFCT) agent in controlled radical polymerizations, such as copper-mediated living radical polymerization, to yield polymers with a terminal methacrylate (B99206) group, which is a form of ω-vinyl functionality. This methodology is particularly valuable in the development of advanced drug delivery systems, where precise control over polymer architecture and functionality is paramount.
Synthesis of this compound (MBrMA)
The synthesis of the key chain transfer agent, this compound, is a prerequisite for producing the desired ω-vinyl-functionalized polymers. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)acrylate
A precursor to MBrMA, methyl 2-(hydroxymethyl)acrylate, is first synthesized. This reaction should be conducted under dry conditions and an inert atmosphere.
-
Combine methyl acrylate (B77674) (500 mL, 5.55 mol), anhydrous dimethyl sulfoxide (B87167) (50 mL), paraformaldehyde (83.52 g), and 1,4-diazabicyclo[2.2.2]octane (31.07 g, 0.28 mol) in a 1 L round-bottom flask.
-
Stir the mixture at 55 °C for 12 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether (300 mL).
-
Wash the mixture with 1% aqueous HCl (3 x 100 mL).
-
Combine the aqueous layers and extract with diethyl ether (200 mL).
-
The organic layers are then processed for the next step.
Experimental Protocol: Synthesis of this compound
-
In a 500 mL round-bottom flask equipped with a dropping funnel and cooled in an ice/NaCl bath, place the previously synthesized methyl (2-hydroxymethyl)acrylate (0.50 mol) and anhydrous diethyl ether (250 mL).[1]
-
Add phosphorus tribromide (23.5 mL, 0.25 mol) dropwise over 30 minutes. A white precipitate will form.[1]
-
Stir the reaction for 3 hours, allowing it to warm to room temperature.[1]
-
Purify the product by appropriate workup and distillation to yield this compound.
Synthesis of ω-Vinyl-Functionalized Polymers
This section details the use of MBrMA in a copper-mediated living radical polymerization of methyl methacrylate (MMA) to generate poly(methyl methacrylate) (PMMA) with a terminal vinyl group. MBrMA acts as an addition-fragmentation agent, which, upon addition to the living polymer chain, introduces the terminal methacrylate functionality.[1]
Experimental Protocol: Copper-Mediated Living Radical Polymerization of MMA
-
In a Schlenk flask, charge the initiator (e.g., ethyl 2-bromoisobutyrate, 9.34 × 10⁻⁴ mol), monomer (methyl methacrylate, 10 mL), xylene (20 mL), and ligand (e.g., N-(n-octyl)-2-pyridylmethanimine, 1.86 × 10⁻³ mol).[1]
-
Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.[1]
-
Under a nitrogen atmosphere, transfer this mixture to a second Schlenk flask containing CuBr (9.34 × 10⁻⁴ mol).[1]
-
Place the reaction mixture in an oil bath at 90 °C.[1]
-
After 45 minutes, introduce a solution of this compound (MBrMA) and Cu(0) (5-fold molar excess relative to the initiator) to the polymerization.[1]
-
Allow the reaction to proceed for a total of 4 hours.[1]
-
To quench the reaction, cool the flask in liquid nitrogen.[1]
-
Purify the polymer by passing the solution through a basic alumina (B75360) column to remove the copper catalyst, followed by precipitation from a THF solution into n-heptane.[1]
Data Presentation: Polymerization Results
The following table summarizes the results of the copper-mediated living radical polymerization of MMA with and without the in-situ functionalization with MBrMA.
| Experiment | MBrMA Addition | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Control Polymerization | No | 6970 | 1.09 | [1] |
| Functionalization | Yes (in situ) | 3540 | 1.25 | [1] |
| Functionalization with Cu(0) | Yes (in situ) | 6340 | 1.28 | [1] |
Table 1: Molecular weight (Mn) and polydispersity index (PDI) of PMMA synthesized with and without MBrMA as an addition-fragmentation agent.
Application in Drug Delivery: Post-Polymerization Modification
The terminal vinyl group of the synthesized polymer serves as a reactive handle for the conjugation of therapeutic agents. A common and efficient method for this is the thiol-ene "click" reaction, which proceeds under mild conditions and is highly selective. This protocol provides a general procedure for the conjugation of a thiol-containing molecule (e.g., a drug or a linker attached to a drug) to the ω-vinyl-functionalized polymer.
Experimental Protocol: Thiol-Ene Conjugation
-
Dissolve the ω-vinyl-functionalized polymer and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an anhydrous, deoxygenated solvent (e.g., THF or dichloromethane) in a quartz reaction vessel.
-
Add an excess of the thiol-containing drug or molecule to the solution.
-
Seal the vessel and irradiate with a UV lamp (e.g., 365 nm) at room temperature while stirring.
-
Monitor the reaction progress by ¹H NMR, following the disappearance of the vinyl proton signals.
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Purify the polymer-drug conjugate by repeated precipitation or dialysis to remove unreacted thiol and initiator byproducts.
-
Dry the final product under vacuum.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
ω-Vinyl Functionalization via Copper-Mediated LRP
Caption: ω-Vinyl functionalization workflow.
Post-Polymerization Modification for Drug Delivery
Caption: Post-polymerization drug conjugation.
References
The Versatility of Methyl 2-(bromomethyl)acrylate in Organic Synthesis: Applications and Protocols
Introduction
Methyl 2-(bromomethyl)acrylate (MBMA) is a highly versatile bifunctional reagent in organic synthesis, prized for its ability to introduce both a reactive bromide and a polymerizable acrylate (B77674) moiety into a wide range of molecules. This unique combination makes it an invaluable tool for the functionalization of polymers, the synthesis of complex heterocyclic scaffolds, and the creation of novel macromolecular architectures. This document provides detailed application notes and experimental protocols for the use of MBMA in these key areas, intended for researchers, scientists, and professionals in drug development and materials science.
Key Applications of this compound
The reactivity of the vinyl group and the allylic bromide in MBMA allows for a diverse range of chemical transformations. Its primary applications can be categorized as follows:
-
Polymer Chemistry: MBMA is extensively used as a chain-transfer agent in radical polymerizations to synthesize α-bromo-functionalized macromonomers.[1][2] These macromonomers can be subsequently used in copolymerizations to create graft copolymers. It also serves as an addition-fragmentation agent in living radical polymerizations.[1][2]
-
Heterocyclic Synthesis: The electrophilic nature of the bromomethyl group, coupled with the Michael acceptor capability of the acrylate, makes MBMA a valuable precursor for the synthesis of various functionalized heterocyles, such as pyrrolidones.[3]
-
Synthesis of Functional Monomers: The bromide in MBMA can be readily displaced by various nucleophiles, such as carboxylic acids, to generate a library of functionalized 2-(acyloxymethyl)acrylates.[4][5]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4224-69-5 | [4][6][7] |
| Molecular Formula | C₅H₇BrO₂ | [6][7] |
| Molecular Weight | 179.01 g/mol | [4][6][7] |
| Appearance | Colorless to slightly brownish/yellowish liquid | [5][6][7] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [4][5] |
| Density | 1.489 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.490 | [4] |
| Storage Temperature | -20°C | [4] |
Safety Precautions: this compound is a lachrymator and a potent vesicant, causing skin irritation and serious eye damage.[4][8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat.[4][8]
Application 1: Functionalization of Polymers
MBMA is a highly effective chain-transfer agent in the radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656).[1][2] This process, operating through an addition-fragmentation mechanism, allows for the synthesis of polymers with a terminal α-bromo functionality.
Quantitative Data: Chain-Transfer Constants
The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cs). The table below summarizes the determined constants for MBMA in the bulk polymerization of MMA and styrene at 70 °C.
| Monomer | Method | Chain-Transfer Constant (CMBrMA) | Reference |
| Methyl Methacrylate (MMA) | 2/DPw | 1.28 | [1][2] |
| Methyl Methacrylate (MMA) | Λ | 1.20 | [1][2] |
| Styrene | 2/DPw | 11.44 | [1][2] |
| Styrene | Λ | 10.92 | [1][2] |
Experimental Protocol: Synthesis of α-Bromo-Functionalized Poly(methyl methacrylate) Macromonomers via Emulsion Polymerization
This protocol describes the use of MBMA as a chain-transfer agent to produce an α-bromo-functionalized PMMA macromonomeric latex.[1][2]
Materials:
-
Methyl methacrylate (MMA)
-
This compound (MBMA)
-
Initiator (e.g., potassium persulfate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the surfactant in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Add the MMA monomer to the reaction vessel and stir to form an emulsion.
-
After a brief period to allow for initial particle nucleation (e.g., 5 minutes), add the MBMA chain-transfer agent in a single shot.
-
Initiate the polymerization by adding the initiator solution.
-
Maintain the reaction at the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.
-
Monitor the polymerization progress by taking samples periodically to determine monomer conversion.
-
Upon reaching the desired conversion, cool the reaction to room temperature to quench the polymerization.
-
The resulting product is an α-bromo-functionalized PMMA macromonomeric latex.
Visualization of the Polymer Functionalization Workflow
Caption: Workflow for synthesizing graft copolymers using MBMA.
Application 2: Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of MBMA involves the bromination of methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[1][6]
Quantitative Data: Synthesis Yields
| Starting Material | Brominating Agent | Solvent | Yield | Reference |
| Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Diethyl ether | 73% | [1] |
| Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Acetonitrile | 86% | [5][6] |
| Methyl 3-hydroxy-2-metylidene-propanoate | N-Bromosuccinimide / Dimethyl sulfide | Dichloromethane | 89% | [6] |
Experimental Protocol: Synthesis from Methyl 2-(hydroxymethyl)acrylate and PBr₃
This protocol details the synthesis of MBMA from methyl 2-(hydroxymethyl)acrylate and phosphorus tribromide in diethyl ether.[1]
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(hydroxymethyl)acrylate (0.50 mol) in anhydrous diethyl ether (250 mL) in a round-bottom flask.
-
Cool the solution to -4 °C using an ice/salt bath.
-
Add phosphorus tribromide (0.25 mol) dropwise over 30 minutes. A white precipitate will form.
-
Stir the reaction mixture for 3 hours, allowing it to warm to room temperature.
-
Cool the solution back to -4 °C and cautiously add water (50 mL) dropwise to quench the reaction. This will result in the evolution of HBr gas.
-
Add an additional 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure (43 °C, 1.0 Torr) to yield this compound as a slightly yellowish liquid.
Visualization of the Synthetic Pathway
Caption: Synthesis of MBMA via bromination.
Application 3: Synthesis of Functionalized Pyrrolidones
MBMA can be employed in domino reactions for the synthesis of complex heterocyclic structures. For instance, it can react with methyl acrylate and glycine (B1666218) to form functionalized pyrrolidones.[3]
Conceptual Reaction Scheme
The synthesis of functionalized pyrrolidones using MBMA involves a multi-step reaction sequence, likely proceeding through initial Michael addition and subsequent intramolecular cyclization.
Visualization of the Domino Reaction Concept
Caption: Conceptual pathway for pyrrolidone synthesis.
Conclusion
This compound is a powerful and versatile reagent for functionalization in organic synthesis. Its ability to participate in polymerization reactions, act as a precursor for diverse functional monomers, and engage in the construction of heterocyclic systems makes it an indispensable tool for chemists in both academia and industry. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable compound.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 4224-69-5 [sigmaaldrich.com]
- 5. This compound | 4224-69-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for nucleophilic substitution reactions involving Methyl 2-(bromomethyl)acrylate (MBrMA). This versatile reagent serves as a valuable building block for the synthesis of a variety of functionalized molecules with potential applications in drug development and materials science.
Introduction
This compound (MBrMA) is a bifunctional molecule containing both a reactive acrylic moiety and an allylic bromide. The electron-withdrawing nature of the acrylate (B77674) group enhances the reactivity of the allylic bromide, making it a good substrate for S(_N)2' (conjugate substitution) reactions with a range of nucleophiles.[1] This allows for the introduction of diverse functionalities, leading to the synthesis of novel compounds for various applications, including the development of enzyme inhibitors and other therapeutic agents. The general scheme for the nucleophilic substitution on MBrMA is depicted below:
Caption: General Nucleophilic Substitution on MBrMA.
This document outlines protocols for the synthesis of MBrMA and its subsequent reaction with amine and thiol nucleophiles.
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of Methyl 2-(hydroxymethyl)acrylate.
Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)acrylate
This precursor can be synthesized from methyl acrylate and paraformaldehyde.[2]
Materials:
-
Methyl acrylate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Paraformaldehyde
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Diethyl ether
-
1% Aqueous HCl
Procedure:
-
Combine methyl acrylate (500 mL, 5.55 mol), anhydrous DMSO (50 mL), paraformaldehyde (83.52 g), and DABCO (31.07 g, 0.28 mol) in a 1 L round-bottom flask.
-
Stir the mixture at 55 °C for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (300 mL) and wash with 1% aqueous HCl (3 x 100 mL).
-
Combine the aqueous layers and extract with diethyl ether (200 mL).
-
The combined organic layers are then processed to isolate the product.
Experimental Protocol: Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate
Materials:
-
Methyl 2-(hydroxymethyl)acrylate
-
Anhydrous diethyl ether
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
Procedure: [2]
-
In a 500 mL round-bottom flask under an inert atmosphere, dissolve methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL).
-
Cool the solution to -4 °C using an ice/NaCl bath.
-
Add phosphorus tribromide (23.5 mL, 0.25 mol) dropwise over 30 minutes. A white precipitate will form.
-
Stir the reaction for 3 hours, allowing it to warm to room temperature.
-
Cool the solution back to -4 °C and cautiously add water (50 mL) dropwise. HBr gas will evolve.
-
After the addition of water is complete, add another 100 mL of water.
-
Extract the aqueous solution with hexane (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the MgSO₄ and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure (43 °C, 1.0 Torr) to yield a slightly yellowish liquid.
Quantitative Data:
| Precursor | Reagent | Product | Yield | Reference |
| Methyl 2-(hydroxymethyl)acrylate | PBr₃ | This compound | 73% | [2] |
| Methyl 2-(hydroxymethyl)acrylate | PBr₃ in Acetonitrile | This compound | 86% | [3] |
Nucleophilic Substitution with Primary Amines
The direct reaction of primary amines with this compound can be challenging, often leading to a mixture of mono- and di-substituted products.[4]
Challenges in Direct Amination
Direct S(_N)2' reaction of primary amines with MBrMA can be complicated by the initial product, a secondary amine, which can then react with another molecule of MBrMA, leading to a tertiary amine. This results in a mixture of products that can be difficult to separate.
Caption: Competing Reactions in Direct Amination.
Alternative Protocol: Synthesis of α-(Aminomethyl)acrylates
An alternative, more controlled synthesis of α-(aminomethyl)acrylates involves the allylation of lithium (trimethylsilyl)amides.[4]
Materials:
-
Primary Amine (e.g., Benzhydrylamine)
-
n-Butyllithium (n-BuLi)
-
Chlorotrimethylsilane (TMSCl)
-
This compound (MBrMA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [4]
-
Dissolve the primary amine (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-BuLi (1.0 equiv) dropwise and stir for 30 minutes.
-
Add TMSCl (1.1 equiv) and stir for 1 hour at room temperature.
-
Cool the mixture back to -78 °C and add a second equivalent of n-BuLi. Stir for 30 minutes.
-
Add a solution of MBrMA (1.2 equiv) in THF and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for Alternative Protocol:
| Amine | Product | Yield | Reference |
| Benzhydrylamine | Methyl 2-((benzhydrylamino)methyl)acrylate | 85% | [4] |
| Aniline | Methyl 2-(anilinomethyl)acrylate | 80% | [4] |
Nucleophilic Substitution with Thiols
Proposed Experimental Protocol
Materials:
-
This compound (MBrMA)
-
Thiol (e.g., Benzyl mercaptan)
-
A non-nucleophilic base (e.g., Triethylamine or Potassium Carbonate)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Dissolve the thiol (1.0 equiv) and the base (1.1 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add a solution of MBrMA (1.0 equiv) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Quantitative Data (Hypothetical):
| Thiol | Product | Expected Yield Range |
| Benzyl mercaptan | Methyl 2-((benzylthio)methyl)acrylate | 70-90% |
| Thiophenol | Methyl 2-((phenylthio)methyl)acrylate | 65-85% |
Applications in Drug Development
Functionalized acrylates derived from MBrMA have potential applications in drug development, particularly as enzyme inhibitors. The introduction of specific amine or thioether moieties can facilitate binding to the active sites of enzymes.
Hypothetical Signaling Pathway: Enzyme Inhibition
A potential application of these compounds is the inhibition of proteases, which are involved in various disease pathways. The functionalized acrylate could act as a covalent inhibitor, forming a stable bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site.
Caption: Hypothetical Enzyme Inhibition Pathway.
The cytotoxicity of acrylates and their derivatives is an important consideration in drug development. Studies have shown that the structure of the acrylate monomer influences its toxicity.[5][6] Therefore, careful design and evaluation of MBrMA-derived compounds are necessary to optimize their therapeutic potential while minimizing adverse effects.
References
- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-(bromomethyl)acrylate as a Functional Monomer in Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(bromomethyl)acrylate (MBMA) is a functional acrylic monomer that has garnered significant interest in polymer chemistry. Its structure incorporates a polymerizable acrylate (B77674) group and a highly reactive bromomethyl moiety. This unique combination allows for its participation in various polymerization reactions and enables straightforward post-polymerization modification of the resulting polymer backbone. The presence of the primary alkyl bromide makes polymers derived from MBMA ideal scaffolds for introducing a wide range of functionalities through nucleophilic substitution reactions. This versatility is particularly valuable in the development of advanced materials for drug delivery, bioconjugation, and surface functionalization.
MBMA can be polymerized using several techniques, including conventional free-radical polymerization and controlled/living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it can act as an efficient chain-transfer agent, providing a route to synthesize α-bromo-functionalized macromonomers.[1][2]
Key Applications
The utility of MBMA in polymer synthesis stems from the reactive pendant bromomethyl groups in the resulting polymer, poly(this compound) [P(MBMA)]. These groups serve as versatile handles for a variety of chemical transformations.
-
Functional Polymer Scaffolds: P(MBMA) and its copolymers are excellent platforms for creating functional materials. The bromide can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse side-chain functionalities.[3][4]
-
Bioconjugation and Drug Delivery: In drug development, the ability to covalently attach bioactive molecules (e.g., peptides, targeting ligands, or therapeutic agents) to a polymer backbone is critical. The reactive sites on P(MBMA) provide anchor points for such bioconjugation, enabling the creation of sophisticated drug delivery systems.
-
Graft Copolymer Synthesis: MBMA can be used to produce macromonomers that can be subsequently copolymerized with other monomers to form graft copolymers, such as poly(styrene-graft-methyl methacrylate).[1][2]
-
Surface Modification: Polymers containing MBMA can be grafted onto surfaces to alter their properties. Subsequent modification of the bromo groups allows for the tailoring of surface chemistry for specific applications, such as creating biocompatible or anti-fouling coatings.
Quantitative Data Summary
The following tables summarize key quantitative data related to the polymerization of this compound (MBMA).
Table 1: Physical and Chemical Properties of MBMA
| Property | Value | Reference |
| CAS Number | 4224-69-5 | [5] |
| Molecular Formula | C₅H₇BrO₂ | [5] |
| Molecular Weight | 179.01 g/mol | [5] |
| Density | 1.489 g/mL at 25 °C | [5] |
| Boiling Point | 35-37 °C at 1.3 mmHg | [5] |
| Refractive Index (n20/D) | 1.490 | [5] |
| Storage Temperature | -20°C | [5] |
Table 2: Chain-Transfer Constants (Cs) for MBMA at 70 °C
| Comonomer | Method | Chain-Transfer Constant (Cs) | Reference |
| Methyl Methacrylate (B99206) (MMA) | 2/DPw | 1.28 | [1] |
| Methyl Methacrylate (MMA) | Chain-Length-Distribution (Λ) | 1.20 | [1] |
| Styrene (Sty) | 2/DPw | 11.44 | [1] |
| Styrene (Sty) | Chain-Length-Distribution (Λ) | 10.92 | [1] |
Table 3: Polymerization Data of Methyl Methacrylate (MMA) with MBMA
| Polymerization Type | Key Reagents | Molar Mass (⟨Mn⟩, g/mol ) | Polydispersity (PDI) | Reference |
| Emulsion Polymerization (MBMA as CTA) | MMA, SDS, (NH₄)₂SO₄ | 9,600 | 1.80 | [1][2] |
| Living Radical Polymerization (MBMA as AFA) | MMA, CuBr, N-(n-octyl)-2-pyridylmethanimine | 3,125 | 1.11 | [1] |
| In-situ Macromonomer Formation | PMMA-Br, MBMA, Cu(0) | 3,540 | 1.25 | [1] |
CTA: Chain-Transfer Agent; AFA: Addition-Fragmentation Agent
Experimental Protocols
Protocol 1: Synthesis of this compound (MBMA)
This protocol describes the synthesis of MBMA from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[6]
-
Materials:
-
Methyl 2-(hydroxymethyl)acrylate (10.2 g)
-
Acetonitrile (B52724) (150 mL)
-
Phosphorus tribromide (4 mL)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
-
Procedure:
-
Dissolve methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.
-
Slowly add phosphorus tribromide dropwise to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by carefully adding an appropriate amount of deionized water.
-
Remove the acetonitrile solvent via rotary evaporation under reduced pressure.
-
Add 100 mL of water to the residue and extract the product twice with ethyl acetate (100 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure (e.g., 43 °C at 1.0 Torr) to yield MBMA as a colorless to slightly yellowish liquid.[1]
-
Protocol 2: Emulsion Polymerization of MMA using MBMA as a Chain-Transfer Agent
This protocol details the synthesis of α-bromo-functionalized poly(methyl methacrylate) macromonomer latex.[1]
-
Materials:
-
Methyl methacrylate (MMA)
-
This compound (MBMA)
-
Sodium dodecyl sulfate (SDS)
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Distilled, deionized water (deoxygenated)
-
-
Procedure:
-
Prepare a deoxygenated aqueous solution by purging distilled, deionized water with nitrogen for at least 2 hours.
-
In a reaction vessel under a nitrogen atmosphere, prepare the following reaction mixture:
-
MMA/water ratio: 0.11 g/g
-
MBMA/MMA ratio: 3.57 x 10⁻² g/g
-
SDS: 5.14 mmol L⁻¹
-
NaHCO₃: 4.41 mmol L⁻¹
-
(NH₄)₂S₂O₈: 3.25 mmol L⁻¹
-
-
Deoxygenate the MMA and MBMA monomers separately before addition.
-
Maintain the reaction under a nitrogen atmosphere and control the temperature as required for the polymerization (e.g., 70 °C).
-
Allow the polymerization to proceed to the desired conversion. The resulting product is an α-bromo-functionalized PMMA macromonomeric latex.
-
Protocol 3: Post-Polymerization Modification of P(MBMA) via Nucleophilic Substitution
This protocol provides a general framework for functionalizing the P(MBMA) backbone, a key step for applications in drug development.
-
Materials:
-
Poly(this compound) [P(MBMA)] or a copolymer thereof.
-
Selected nucleophile (e.g., a thiol-containing drug, an amine-terminated targeting ligand, or sodium azide (B81097) for subsequent "click" chemistry).
-
A suitable aprotic polar solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)).
-
A non-nucleophilic base if required (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) to scavenge HBr byproduct.
-
-
Procedure:
-
Dissolve the P(MBMA) polymer in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the nucleophile (typically 1.1 to 2.0 molar equivalents per bromide unit) and the base (if used) in the same solvent.
-
Add the nucleophile solution to the polymer solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight, depending on the nucleophile's reactivity.
-
Monitor the reaction progress using techniques like ¹H NMR (disappearance of the -CH₂Br signal at ~4.1 ppm) or FTIR.
-
Upon completion, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether, or cold water).
-
Collect the precipitate by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted reagents and byproducts.
-
Dry the final functionalized polymer under vacuum.
-
Visualizations
References
Applications of Methyl 2-(bromomethyl)acrylate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)acrylate (MBrMA) is a highly versatile bifunctional monomer that has garnered significant interest in the field of materials science. Its unique structure, featuring both a polymerizable acrylate (B77674) group and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This dual functionality makes MBrMA a valuable building block for the synthesis of advanced polymeric materials with tailored architectures and functionalities. Key applications of MBrMA include its use as a chain-transfer agent in radical polymerizations, the synthesis of functionalized macromonomers, the creation of graft and hyperbranched polymers, and the surface modification of materials. These capabilities are crucial for the development of novel materials for drug delivery systems, smart materials, and biomaterials. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science.
Key Applications and Quantitative Data
This compound serves as a pivotal monomer in various polymerization techniques, enabling the synthesis of complex polymer architectures. Its utility is quantified by key parameters such as chain-transfer constants, which dictate its efficiency in controlling polymer molecular weight.
Chain-Transfer Agent in Radical Polymerization
MBrMA is an effective chain-transfer agent in both conventional and controlled radical polymerizations, operating through an addition-fragmentation mechanism.[1] This property is essential for controlling the molecular weight of polymers and for introducing specific end-groups.[1] The chain-transfer constant (C_s), which is the ratio of the rate coefficient of chain transfer to the rate coefficient of propagation, is a critical parameter in these reactions.[1]
| Monomer | Polymerization Temperature (°C) | Chain-Transfer Constant (Cs) | Method of Determination |
| Methyl Methacrylate (B99206) (MMA) | 70 | 1.28 | 2/DPw |
| Methyl Methacrylate (MMA) | 70 | 1.20 | Chain-Length-Distribution (Λ) |
| Styrene (B11656) | 70 | 11.44 | 2/DPw |
| Styrene | 70 | 10.92 | Chain-Length-Distribution (Λ) |
Table 1: Chain-Transfer Constants for this compound in Bulk Polymerizations. Data sourced from Bon et al.[1]
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
Application 1: Synthesis of α-Bromo-Functionalized PMMA Macromonomers via Emulsion Polymerization
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) macromonomers with a terminal bromine functionality using MBrMA as a chain-transfer agent in an emulsion polymerization system. These macromonomers can be subsequently used to create graft copolymers.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MBrMA)
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving SDS (specify concentration, e.g., 0.5 g) and KPS (specify concentration, e.g., 0.2 g) in deionized water (specify volume, e.g., 100 mL) in a reaction flask equipped with a condenser, nitrogen inlet, and mechanical stirrer.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with constant stirring.
-
Add a portion of the MMA monomer (e.g., 10 g) to the reaction flask to form a seed latex. Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
In a separate vessel, prepare a monomer emulsion by mixing the remaining MMA (e.g., 90 g), MBrMA (specify amount to target a specific molecular weight, e.g., 2 g), and an aqueous SDS solution.
-
Continuously feed the monomer emulsion into the reaction flask over a period of time (e.g., 3 hours).
-
After the addition is complete, continue the reaction for an additional hour to ensure high monomer conversion.
-
Cool the reaction mixture to room temperature. The resulting product is an α-bromo-functionalized macromonomeric latex.[2]
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC). For example, a reaction could yield a macromonomer with a number-average molecular weight (M_n) of 9.6 x 10³ g/mol and a polydispersity index (PDI) of 1.80.[2]
-
End-Group Analysis: Confirmed by ¹H NMR spectroscopy, showing the presence of the bromomethyl end group.
Application 2: End-Group Functionalization of Polymers via Living Radical Polymerization (ATRP)
This protocol details the in-situ transformation of the ω-bromo end-group of a polymer, prepared by Atom Transfer Radical Polymerization (ATRP), into a methacrylate-based macromonomer using MBrMA.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA)
-
Initiator (e.g., Ethyl 2-bromoisobutyrate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N-(n-octyl)-2-pyridylmethanimine)
-
This compound (MBrMA)
-
Copper(0) powder (Cu(0))
-
Solvent (e.g., Toluene)
Procedure:
-
In a Schlenk flask, add the catalyst (CuBr) and ligand and deoxygenate by three freeze-pump-thaw cycles.
-
Add the solvent, monomer (MMA), and initiator.
-
Immerse the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90 °C) to start the polymerization.
-
Monitor the monomer conversion by taking samples periodically and analyzing them by gas chromatography (GC).
-
Once the desired molecular weight is achieved (e.g., after a specific time or conversion), add a solution of MBrMA (e.g., 5-fold molar excess relative to the initiator) and Cu(0) powder to the polymerization mixture.
-
Continue the reaction for a specified period to ensure quantitative transformation of the ω-bromide end-group. This "quenching" step with MBrMA and Cu(0) effectively transforms the polymer chain end into a polymerizable methacrylate group.[2]
Characterization:
-
Quantitative Transformation: Confirmed by ¹H NMR and SEC analysis, showing the disappearance of the signal corresponding to the ω-bromo end-group and the appearance of signals for the methacrylate end-group. The PDI of the resulting macromonomer should remain low (e.g., < 1.3).[1]
Application 3: Synthesis of Graft Copolymers
This protocol outlines the synthesis of a graft copolymer, such as poly(styrene-graft-MMA), using the PMMA macromonomer synthesized in Application 1.
Materials:
-
α-Bromo-functionalized PMMA macromonomer latex (from Application 1)
-
Styrene, inhibitor removed
-
Deionized water
Procedure:
-
Take the macromonomeric PMMA seed latex prepared previously.
-
After the initial 4-hour reaction period for the macromonomer synthesis, add a single shot of styrene monomer to the latex. The amount of styrene should be calculated based on the desired graft copolymer composition (e.g., Styrene/solids content: 0.20 g/g).[3]
-
Allow the copolymerization to proceed overnight at a suitable temperature (e.g., 60 °C).[3]
-
Cool the reaction to room temperature. The resulting stable latex contains the poly(styrene-graft-MMA) copolymer.[3]
Characterization:
-
Copolymer Formation: Confirmed by SEC, which will show an increase in molecular weight compared to the initial macromonomer.
-
Composition: Determined by ¹H NMR spectroscopy by integrating the signals corresponding to the styrene and MMA units.
Application 4: Synthesis of Hyperbranched Polymers
This protocol describes the one-step synthesis of soluble hyperbranched polymers through the free-radical polymerization of a divinyl monomer in the presence of MBrMA as an addition-fragmentation chain transfer (AFCT) agent.
Materials:
-
Divinyl monomer (e.g., Ethylene glycol dimethacrylate, EGDMA)
-
This compound (MBrMA)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction vessel, dissolve the divinyl monomer (EGDMA), MBrMA, and the initiator (AIBN) in the solvent. The ratio of divinyl monomer to MBrMA is critical to prevent gelation and control the degree of branching.
-
Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C) and maintain it for a specified duration.
-
Monitor the conversion of the divinyl monomer over time. The molecular weight and molecular weight distribution of the resulting hyperbranched polymer will increase with conversion.[4]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Dry the resulting soluble hyperbranched polymer under vacuum.
Characterization:
-
Solubility: The resulting polymer should be soluble in common organic solvents, indicating the absence of extensive cross-linking.
-
Molecular Weight and Branching: Characterized by SEC with multi-angle light scattering (MALS) detection to determine the absolute molecular weight and provide information on the degree of branching.
-
Structure: Analyzed by ¹H and ¹³C NMR spectroscopy to confirm the presence of branched structures and terminal vinyl groups.
Visualizations
Experimental Workflow for Graft Copolymer Synthesis
Caption: Workflow for the synthesis of graft copolymers.
Mechanism of Addition-Fragmentation Chain Transfer
Caption: Addition-fragmentation chain transfer mechanism.
Logical Relationship in Hyperbranched Polymer Synthesis
Caption: Role of MBrMA in hyperbranched polymer synthesis.
References
Application Notes and Protocols for Surface Modification of Polymers using Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of polymers using methyl 2-(bromomethyl)acrylate (MBrMA). This approach is particularly relevant for creating functional surfaces for controlled drug delivery and other biomedical applications. The primary method detailed is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a powerful technique for growing well-defined polymer brushes from a substrate.
Introduction to Polymer Surface Modification with MBrMA
This compound is a versatile monomer and chain-transfer agent that can be utilized to introduce functional groups onto polymer surfaces. Its primary application in this context is as a precursor to an ATRP initiator. By immobilizing MBrMA or a similar brominated compound onto a polymer surface, a platform for "grafting-from" polymerization is created. This allows for the growth of dense layers of polymer chains, known as polymer brushes, with precise control over their molecular weight, composition, and architecture.
These polymer brushes can be designed to be "smart" materials, responding to environmental stimuli such as pH or temperature, making them ideal for triggered drug release. The ability to tailor the surface properties of biocompatible polymers opens up numerous possibilities in drug delivery, tissue engineering, and medical device coatings.
Experimental Protocols
Protocol for Surface-Initiated ATRP (SI-ATRP) using a Bromo-initiator
This protocol describes a general method for grafting polymer brushes from a substrate functionalized with an ATRP initiator. While this protocol is adapted from procedures using similar α-bromoester initiators, it is directly applicable for surfaces modified to present a bromomethylacrylate functionality.
Materials:
-
Substrate (e.g., silicon wafer, polymer film with hydroxyl or amine groups)
-
Initiator precursor (e.g., a silane- or amine-reactive derivative of a bromo-initiator)
-
Monomer (e.g., methyl methacrylate, oligo(ethylene glycol) methyl ether methacrylate)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Solvent (e.g., anisole, dimethylformamide)
-
Deoxygenation equipment (e.g., Schlenk line, glovebox)
Procedure:
-
Substrate Preparation and Initiator Immobilization:
-
Thoroughly clean the substrate (e.g., sonication in acetone (B3395972) and isopropanol (B130326) for silicon wafers).
-
Functionalize the surface with a self-assembled monolayer (SAM) of an initiator-containing molecule. For hydroxylated surfaces, a common initiator is (3-((2-bromo-2-methylpropionyl)oxy)propyl)trichlorosilane. This step creates a surface with covalently attached ATRP initiators.
-
Rinse the substrate with appropriate solvents to remove any unbound initiator and dry under a stream of nitrogen.
-
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, add the desired amount of monomer, solvent, and ligand.
-
Deoxygenate the solution by bubbling with nitrogen or through several freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
Under an inert atmosphere, add the CuBr catalyst to the deoxygenated monomer solution. The solution should turn colored, indicating the formation of the Cu(I) complex.
-
Place the initiator-functionalized substrate into the Schlenk flask containing the polymerization solution.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
To stop the polymerization, open the flask to air, which will oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
Remove the substrate and wash it thoroughly with a good solvent for the polymer to remove any physically adsorbed polymer chains.
-
-
Characterization:
-
The resulting polymer brushes can be characterized by techniques such as ellipsometry (to measure thickness), atomic force microscopy (AFM) (to assess surface morphology), and contact angle measurements (to determine surface wettability).
-
To determine the molecular weight and polydispersity of the grafted chains, the polymer can be cleaved from the surface and analyzed by gel permeation chromatography (GPC).
-
Protocol for Drug Loading and Release Studies
Materials:
-
Polymer brush-modified substrate
-
Drug of interest
-
Solvent for drug loading (e.g., phosphate-buffered saline (PBS) for hydrophilic drugs, an organic solvent for hydrophobic drugs)
-
Release medium (e.g., PBS at different pH values)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Drug Loading:
-
Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Immerse the polymer brush-modified substrate in the drug solution.
-
Allow the substrate to incubate for a specific period (e.g., 24 hours) to allow for drug diffusion into the polymer brush layer.
-
Gently rinse the substrate with fresh solvent to remove any non-encapsulated drug from the surface.
-
-
Drug Release:
-
Place the drug-loaded substrate in a known volume of the release medium (e.g., PBS at pH 7.4 or 5.5).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time.
-
Determine the drug loading capacity and loading efficiency of the polymer brushes.
-
Quantitative Data
The following tables summarize typical quantitative data obtained from studies on polymer brushes grown via SI-ATRP, which are relevant to the application of MBrMA-modified surfaces.
Table 1: Polymer Brush Characterization
| Initiator System | Monomer | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) | Reference |
| Bromoester-based | Methyl Methacrylate | 5 - 100 | 0.1 - 0.8 | [1] |
| Bromoester-based | Oligo(ethylene glycol) methacrylate | 10 - 50 | 0.2 - 0.6 | [2] |
| Bromoester-based | Poly(N-isopropylacrylamide) | 20 - 150 | 0.3 - 0.7 | [3] |
Table 2: Drug Loading and Release from Polymer Brushes
| Polymer Brush | Drug | Loading Capacity (µg/cm²) | Release Profile | Conditions | Reference |
| Poly(oligo(ethylene glycol) methacrylate) | Levofloxacin | Not specified | Temperature-triggered | >37 °C | [2] |
| Poly(N-isopropylacrylamide) | Dexamethasone | ~1.5 | Sustained release over 24h | pH 7.4 | [4] |
| PLA-g-ALD/PEG | Doxorubicin | Not specified | pH-responsive (faster at pH 5.5) | pH 7.4 and 5.5 | [5] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initiation and Polymer Density of Conjugated Polymer Brushes – Department of Chemistry [chem.unc.edu]
- 5. Poly(methyl methacrylate) Brushes on Titanium Sheets: Characterization of the Polymer Chains [programmaster.org]
Application Notes and Protocols for the Polymerization of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the polymerization of Methyl 2-(bromomethyl)acrylate (MBrMA), a versatile monomer that can be utilized in various polymerization techniques to synthesize functional polymers. The inherent reactivity of the bromomethyl group allows for post-polymerization modification, making polymers derived from MBrMA valuable building blocks in drug delivery systems, biomaterials, and other advanced applications.
Overview of Polymerization Strategies
This compound can be polymerized via several methods, each offering distinct advantages in controlling the polymer architecture and properties. The primary techniques covered in these notes are:
-
Conventional Radical Polymerization: MBrMA can act as a chain-transfer agent in this process, allowing for the synthesis of macromonomers.
-
Atom Transfer Radical Polymerization (ATRP): A controlled/"living" radical polymerization technique that can be adapted for MBrMA to produce well-defined polymers with controlled molecular weights and narrow polydispersity.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Another controlled radical polymerization method suitable for monomers like MBrMA, enabling the synthesis of polymers with complex architectures.
Experimental Protocols
Conventional Radical Polymerization: MBrMA as a Chain-Transfer Agent
This protocol describes the use of MBrMA as a chain-transfer agent in the bulk polymerization of methyl methacrylate (B99206) (MMA), a common comonomer.
Objective: To determine the chain-transfer constant of MBrMA in the free-radical polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MBrMA)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Schlenk tubes
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Prepare stock solutions of AIBN and MBrMA in the chosen solvent.
-
In a series of Schlenk tubes, add the desired amounts of MMA and the MBrMA stock solution to achieve different [MBrMA]/[MMA] ratios.
-
Add a constant amount of the AIBN stock solution to each tube. A typical initiator concentration is in the range of 1.2 × 10⁻³ mol L⁻¹.[1]
-
Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tubes in a preheated oil bath at 70 °C.[1]
-
To ensure low monomer conversion (<1%), the polymerization should be stopped after a short period, typically less than 10 minutes.[1]
-
Quench the polymerization by rapidly cooling the tubes in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Analyze the molecular weight (Mn and Mw) of the resulting polymers using Size Exclusion Chromatography (SEC).
Data Analysis: The chain-transfer constant (Cs) can be determined using the Mayo method by plotting 1/DPn versus [MBrMA]/[MMA], where DPn is the number-average degree of polymerization.[1]
Emulsion Polymerization of MMA with MBrMA as a Chain-Transfer Agent
This protocol details the synthesis of α-bromo-functionalized macromonomers via emulsion polymerization.
Materials:
-
Methyl methacrylate (MMA), deoxygenated
-
This compound (MBrMA), deoxygenated
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Distilled and deionized water, deoxygenated
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Prepare an aqueous solution of SDS and NaHCO₃ in the reaction vessel.
-
Purge the vessel with nitrogen for at least 30 minutes.
-
In a separate flask, prepare a mixture of MMA and MBrMA.
-
Add the monomer mixture to the aqueous solution while stirring to form an emulsion.
-
Initiate the polymerization by adding an aqueous solution of ammonium persulfate.
-
Maintain the reaction under a nitrogen atmosphere at the desired temperature (e.g., 70-80 °C) with continuous stirring.
-
Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or gas chromatography).
-
Upon reaching the desired conversion, cool the reaction to room temperature to stop the polymerization.
-
The resulting product is a latex of α-bromo-functionalized PMMA macromonomers.[1][2]
Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate (B77674) (as a model for MBrMA)
While direct ATRP of MBrMA is less documented in the initial search, this protocol for methyl acrylate (MA) provides a strong foundation. The principles can be adapted for MBrMA, likely requiring optimization of the catalyst system and reaction conditions.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide initiator
-
Copper(I) bromide (CuBr)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) or other suitable ligand
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk tubes
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a Schlenk tube, add CuBr and dNbpy.
-
Seal the tube, and alternatively evacuate and backfill with nitrogen three times.
-
Add the deoxygenated solvent and MA via syringe.
-
Stir the mixture until the catalyst complex forms (the solution should become homogeneous and colored).
-
Initiate the polymerization by adding the initiator (e.g., EBiB) via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C for MA).[3]
-
Take samples periodically using a nitrogen-purged syringe to monitor monomer conversion (GC) and molecular weight evolution (SEC).
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air to oxidize the copper catalyst.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Quantitative Data Summary
| Polymerization Method | Monomer(s) | Initiator/Catalyst | Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Chain-Transfer (Bulk) | MMA, MBrMA | AIBN | - | [MMA]/[MBrMA] varied | 70 | - | - | [1] |
| Emulsion | MMA, MBrMA | (NH₄)₂S₂O₈ | - | See recipe below | - | 9.6 x 10³ | 1.80 | [1][2] |
| ATRP (model system) | Methyl Acrylate | MBrP | CuBr | [MA]:[MBrP]:[CuBr]:[dNbpy] = 100:1:1:2 | 90 | Varies with conversion | < 1.3 | [3] |
Emulsion Polymerization Recipe: [1]
| Component | Concentration/Ratio |
|---|---|
| MMA/water | 0.11 g/g |
| MBrMA/MMA | 3.57 x 10⁻² g/g |
| Sodium dodecyl sulfate | 5.14 mmol L⁻¹ |
| NaHCO₃ | 4.41 mmol L⁻¹ |
| ((NH₄)₂S₂O₈)₂ | 3.25 mmol L⁻¹ |
Visualizations
Experimental Workflow for Conventional Radical Polymerization with MBrMA as a Chain-Transfer Agent
Caption: Workflow for Conventional Radical Polymerization.
Logical Relationship in ATRP
Caption: Key Relationships in an ATRP System.
References
Application Notes and Protocols: The Role of Methyl 2-(bromomethyl)acrylate in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)acrylate is a highly versatile trifunctional reagent that has garnered significant attention in synthetic organic chemistry, particularly in the construction of biologically active molecules. Its unique structure, featuring an acrylate (B77674) moiety, a bromine atom, and an ester group, allows for a variety of chemical transformations, making it a valuable building block in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in synthesizing potent anticancer and antifungal agents, with a focus on α-methylene-γ-butyrolactones and their mechanism of action.
Synthesis of Biologically Active Molecules
This compound serves as a key precursor for the synthesis of various heterocyclic compounds, most notably α-methylene-γ-butyrolactones and nitrogen-containing heterocycles.
Synthesis of α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone scaffold is a prominent feature in numerous natural products exhibiting a wide range of biological activities, including potent antitumor properties.[1][2] The electrophilic α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent modification of biological nucleophiles, such as cysteine residues in proteins, which is often crucial for their therapeutic effect.[3]
A common and efficient method for the synthesis of these lactones involves the reaction of this compound with carbonyl compounds, such as aldehydes and ketones, promoted by a metal like indium or tin.[4]
General Reaction Scheme:
Caption: General scheme for the synthesis of α-methylene-γ-butyrolactones.
Synthesis of Nitrogen Heterocycles
This compound can also be employed in the synthesis of various nitrogen-containing heterocycles with potential biological activity. For instance, it has been used in the synthesis of functionalized pyrrolidones.[5] The development of synthetic routes to novel nitrogen heterocycles using this reagent is an active area of research.[1][6][7]
Biological Activity and Mechanism of Action
Derivatives of this compound, particularly α-methylene-γ-butyrolactones, have demonstrated significant potential as therapeutic agents.
Anticancer Activity
A substantial body of research has demonstrated the potent cytotoxic activity of α-methylene-γ-butyrolactones against a variety of cancer cell lines.[8][9] The data below summarizes the 50% inhibitory concentration (IC50) values for several representative compounds.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Methylene-γ-butyrolactone | Spirocyclic isatin (B1672199) dimer (SpiD3) | Leukemia | Low nanomolar | [3] |
| α-Methylene-γ-butyrolactone | Isatin-derived spirocyclic analog (19) | Ovarian Cancer | - | [9] |
| α-Methylene-γ-butyrolactone | Isatin-derived spirocyclic analog (29) | Various | Low micromolar | [9] |
| Acrylate Derivative | Methyl acrylate ester (6e) | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 3-(4-chlorophenyl) acrylic acid | Compound 4b | MDA-MB-231 (Breast) | 3.24 | [10] |
| 3-(4-chlorophenyl)acrylate ester | Compound 5e | MDA-MB-231 (Breast) | 4.03 | [10] |
Antifungal Activity
Certain α-methylene-γ-butyrolactone derivatives have also shown promising antifungal activity.
| Compound Class | Specific Compound/Derivative | Fungal Strain | IC50 (µM) | Reference |
| α-Methylene-γ-butyrolactone | Halogenated derivatives (6a, 6d) | C. lagenarium | 7.68, 8.17 | [11] |
| α-Benzylidene-γ-lactone | Compound 5c-5 | B. cinerea | 18.89 | [11] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anticancer activity of many α-methylene-γ-butyrolactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] This pathway is constitutively active in many cancers and plays a crucial role in inflammation, cell proliferation, and survival.[13] The α-methylene-γ-butyrolactone moiety can covalently modify and inhibit key proteins in this pathway, such as IκB kinase β (IKKβ) and the RELA (p65) subunit of NF-κB, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-survival genes.[3][14]
Caption: Inhibition of the NF-κB signaling pathway by α-methylene-γ-butyrolactones.
Experimental Protocols
Synthesis of this compound
Method 1: From Methyl 2-(hydroxymethyl)acrylate [4]
-
Dissolve 10.2 g of methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile (B52724) in a round-bottom flask.
-
Slowly add 4 mL of phosphorus tribromide dropwise to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract twice with ethyl acetate (B1210297) (100 mL each time).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Expected Yield: ~86%
Method 2: From Methyl 3-hydroxy-2-methylidene-propanoate [4]
-
To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in dry dichloromethane (B109758) (40 ml), add dimethyl sulphide (4 ml) in dichloromethane (50 ml) dropwise with stirring at 0°C for 10 minutes.
-
To the resulting mixture, add methyl 3-hydroxy-2-methylidene-propanoate (3.15 g, 31.50 mmoles) dissolved in dichloromethane (40 ml).
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium chloride and ice.
-
Extract with diethyl ether (3 x 100 ml).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulphate.
-
Concentrate under vacuum to obtain the product. Expected Yield: ~89%
General Protocol for the Synthesis of α-Methylene-γ-butyrolactones via Reformatsky-type Reaction[8]
-
Activate zinc powder by stirring with 10% HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
To a solution of the appropriate ketone or aldehyde in a suitable solvent (e.g., anhydrous benzene (B151609) or THF), add the activated zinc.
-
Add a solution of ethyl α-(bromomethyl)acrylate in the same solvent dropwise to the mixture with stirring.
-
Initiate the reaction by gentle warming if necessary, then maintain the reaction at reflux for a specified time (typically 1-3 hours).
-
Cool the reaction mixture and hydrolyze with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound from the stock solution in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of biologically active molecules. Its application in the construction of α-methylene-γ-butyrolactones has yielded compounds with potent anticancer and antifungal activities. The mechanism of action, particularly the inhibition of the crucial NF-κB signaling pathway, highlights the therapeutic potential of these derivatives. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on the this compound scaffold, contributing to the ongoing efforts in the discovery and development of new therapeutic agents. Future research in this area may focus on the synthesis of novel heterocyclic systems and the exploration of other biological targets to further expand the therapeutic applications of molecules derived from this versatile building block.
References
- 1. ijnrd.org [ijnrd.org]
- 2. The renaissance of alpha-methylene-gamma-butyrolactones: new synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial and anticancer evaluations of alpha-methylene-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-(bromomethyl)acrylate in Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Methyl 2-(bromomethyl)acrylate (MBrMA) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (MBrMA) in polymerization?
This compound (MBrMA) primarily functions as an efficient chain-transfer agent in conventional radical polymerization, operating through an addition-fragmentation mechanism.[1] It is also utilized as an addition-fragmentation agent in living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to modify the end-groups of polymers.[1][2] For instance, it can be used to transform a terminal bromine group into a methacrylate-based macromonomer.[1][2]
Q2: How does the concentration of MBrMA affect the molecular weight of the resulting polymer?
In its role as a chain-transfer agent, the concentration of MBrMA is inversely related to the molecular weight of the polymer. A higher concentration of MBrMA will lead to more frequent chain transfer events, resulting in polymers with lower molecular weights. The relationship is defined by the chain-transfer constant (C_s), which is a measure of the efficiency of the chain transfer agent for a specific monomer.
Q3: What are the typical chain-transfer constants for MBrMA?
The chain-transfer constants (C_s) for MBrMA have been determined for bulk polymerizations at 70 °C. For methyl methacrylate (B99206) (MMA), the C_s values are around 1.20-1.28, and for styrene (B11656), they are significantly higher, in the range of 10.92-11.44.[1][2] This indicates that MBrMA is a much more effective chain-transfer agent for styrene than for MMA.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in polymerization experiments.
Issue 1: Poor Control Over Polymer Molecular Weight and High Polydispersity (PDI > 1.5)
Potential Causes:
-
Inappropriate MBrMA Concentration: The concentration of the chain-transfer agent directly influences the degree of polymerization. An incorrect concentration can lead to broader molecular weight distributions.
-
High Radical Concentration (in ATRP): An imbalance in the activator/deactivator equilibrium in ATRP can lead to a high concentration of radical species and frequent termination reactions, resulting in poor control.[3]
-
Oxygen Inhibition: The presence of oxygen can terminate radical species, leading to uncontrolled polymerization and side reactions.[3]
Recommended Solutions:
-
Optimize MBrMA Concentration:
-
Refer to the chain-transfer constants (see table below) to estimate the required [MBrMA]/[Monomer] ratio for your target molecular weight.
-
Perform a series of small-scale polymerizations with varying MBrMA concentrations to empirically determine the optimal ratio for your specific reaction conditions.
-
-
Adjust ATRP Catalyst System:
-
Ensure Deoxygenation:
-
Thoroughly deoxygenate all reagents and the reaction vessel by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Issue 2: Low or No Polymerization
Potential Causes:
-
Catalyst Inactivation (in ATRP): Certain functional groups in monomers or impurities can coordinate with and deactivate the copper catalyst.[3]
-
Inefficient Initiation: The chosen initiator may not be suitable for the monomer or the reaction conditions.
-
Presence of Inhibitors: The monomer may contain inhibitors that have not been effectively removed.
Recommended Solutions:
-
Catalyst/Ligand Optimization (ATRP):
-
Initiator Selection:
-
For ATRP, ensure an appropriate alkyl halide initiator is used, such as ethyl α-bromoisobutyrate (EBiB).[3]
-
-
Monomer Purification:
-
Purify the monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors before use.[3][4]
-
Issue 3: Incomplete End-Group Transformation
Potential Cause:
-
Insufficient MBrMA or Reducing Agent: In reactions where MBrMA is used for end-group modification, an inadequate amount of MBrMA or a necessary co-reagent (like Cu(0) in some ATRP modifications) can lead to incomplete conversion.
Recommended Solution:
-
Optimize Reagent Stoichiometry:
Data Presentation
Table 1: Chain-Transfer Constants (C_s) for MBrMA at 70 °C
| Monomer | C_s (determined by 2/DP_w) | C_s (determined by Λ) | Reference |
| Methyl Methacrylate (MMA) | 1.28 | 1.20 | [1][2] |
| Styrene | 11.44 | 10.92 | [1][2] |
Table 2: Example Reaction Conditions for End-Group Transformation
| Parameter | Condition | Reference |
| Polymerization Type | Living Radical Polymerization of MMA | [1][2] |
| End-Group Modification | Transformation of ω-bromide | [1][2] |
| Reagents for Transformation | 5-fold equivalent of MBrMA and Cu(0) | [1][2] |
| Result | Quantitative transformation to macromonomer | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for ATRP of an Acrylate (B77674) Monomer
This protocol is a general guideline and may require optimization for specific acrylate monomers and desired polymer characteristics.
1. Reagent Preparation:
- Purify the acrylate monomer by passing it through a short column of basic alumina to remove any inhibitor.[3][4]
- Ensure all solvents are anhydrous and deoxygenated.
2. Reaction Setup:
- To a dry Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., CuBr) and the ligand (e.g., PMDETA or Me6TREN).
- Seal the flask and purge with an inert gas (e.g., argon) for at least 15-20 minutes.
- Add the deoxygenated solvent and the purified monomer via a degassed syringe.
- Stir the mixture until the catalyst complex is formed (solution becomes homogeneous).
3. Polymerization:
- Add the initiator (e.g., ethyl α-bromoisobutyrate) via a syringe to start the polymerization.[3]
- Place the flask in a thermostatically controlled oil bath at the desired temperature.
- Take samples periodically using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).
4. Termination and Purification:
- To stop the polymerization, expose the reaction mixture to air.[3]
- Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[3]
- Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).[3]
- Dry the purified polymer under vacuum.
Visualizations
References
Technical Support Center: Methyl 2-(bromomethyl)acrylate in Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Methyl 2-(bromomethyl)acrylate (MBMA) in polymerization experiments. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of MBMA and its use as a functional monomer.
Question: Why am I observing a lower molecular weight than expected and a broad molecular weight distribution in my polymerization?
Answer:
This is a common observation when using this compound (MBMA) and is often attributed to its function as a chain-transfer agent. The bromomethyl group can be abstracted by a propagating radical, terminating one chain and initiating a new one. This leads to a higher number of polymer chains with a lower average degree of polymerization and, consequently, a broader polydispersity index (PDI).
-
Probable Cause: Chain transfer to MBMA.
-
Solution:
-
Reduce MBMA Concentration: Lowering the concentration of MBMA relative to the primary monomer can decrease the frequency of chain transfer events.
-
Lower Reaction Temperature: Reducing the polymerization temperature can decrease the rate constant of the chain transfer reaction relative to the propagation reaction.
-
Choose a Different Solvent: The choice of solvent can influence the chain-transfer constant. A solvent that is less interactive with the radical species may be beneficial.
-
Utilize Controlled Polymerization Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of functional monomers like MBMA, although MBMA can also act as an addition-fragmentation agent in such systems.[1][2]
-
Question: My polymerization reaction stops prematurely or shows a non-linear kinetic plot. What could be the cause?
Answer:
Premature termination or non-ideal kinetics can be a result of MBMA acting as an addition-fragmentation agent. In this process, a propagating radical adds to the double bond of MBMA, followed by fragmentation of the carbon-bromine bond. This can lead to the formation of a macromonomer and a bromine radical, which can then initiate a new chain or terminate another. This process can quench the polymerization if not properly controlled.[1][2]
-
Probable Cause: Addition-fragmentation reaction of MBMA.
-
Solution:
-
Controlled Addition of MBMA: In living polymerization systems, the in-situ addition of MBMA can be used to quantitatively transform the chain-end functionality.[1][2]
-
Optimize Initiator and Catalyst: In controlled radical polymerization, the choice and concentration of the initiator and catalyst are crucial to maintain control over the reaction.
-
Monitor Monomer Conversion: Closely monitor the monomer conversion over time to understand the kinetics of your specific system.
-
Question: I am observing unexpected peaks in my NMR or Mass Spectrometry data, suggesting side products. What are the possible side reactions?
Answer:
The highly reactive bromomethyl group in MBMA makes it susceptible to nucleophilic substitution reactions. This can occur with various nucleophiles present in the reaction mixture.
-
Probable Causes:
-
Reaction with Nucleophilic Initiators or Solvents: If using a nucleophilic initiator or a solvent with nucleophilic functional groups (e.g., alcohols, amines), it may react with the bromomethyl group of MBMA.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, or the ester group to a carboxylic acid.
-
Elimination Reactions: Under basic conditions, elimination of HBr can occur, leading to the formation of a conjugated diene structure.[3]
-
-
Solutions:
-
Purify and Dry Monomers and Solvents: Ensure all components of the reaction are free from nucleophilic impurities and water.
-
Select Inert Solvents: Use solvents that are not reactive towards the bromomethyl group.
-
Control Reaction pH: Avoid basic conditions if elimination is a concern.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
MBMA is a versatile monomer that can serve multiple purposes. It is often used as a chain-transfer agent to control molecular weight in conventional radical polymerizations.[1][2] It can also be used as an addition-fragmentation agent in living radical polymerizations to introduce specific end-group functionality.[1][2] Furthermore, the resulting polymer will have pendant bromomethyl groups that can be used for post-polymerization modification.
Q2: How does the choice of monomer affect the chain-transfer activity of MBMA?
The chain-transfer constant (Cs) of MBMA is highly dependent on the comonomer being polymerized. For example, the Cs value for MBMA is significantly higher in the polymerization of styrene (B11656) compared to methyl methacrylate (B99206) (MMA), indicating that it is a much more effective chain-transfer agent for styrene.[1][2]
Q3: What are the recommended storage conditions for this compound?
MBMA should be stored at low temperatures (typically -20°C) to prevent spontaneous polymerization and degradation. It should be stored in a tightly sealed container under a dry, inert atmosphere to protect it from moisture and oxygen.
Q4: Are there any specific safety precautions I should take when handling MBMA?
Yes, MBMA is a hazardous substance. It is corrosive and can cause skin irritation and serious eye damage. It is also harmful if inhaled and may cause respiratory irritation. Always handle MBMA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Quantitative Data
The following table summarizes the chain-transfer constants (Cs) for this compound in bulk polymerizations of methyl methacrylate (MMA) and styrene at 70°C.[1][2]
| Comonomer | Method | Chain-Transfer Constant (Cs) |
| Methyl Methacrylate (MMA) | 2/DPw | 1.28 |
| Λ | 1.20 | |
| Styrene (Sty) | 2/DPw | 11.44 |
| Λ | 10.92 |
DPw: Weight-average degree of polymerization; Λ: Chain-length-distribution procedure.
Key Experimental Protocols
Protocol 1: Determination of Chain-Transfer Constants (Mayo Method)
This protocol is adapted from studies determining the chain-transfer constants of MBMA.[1][2]
-
Preparation: Prepare stock solutions of the primary monomer (e.g., MMA or styrene), the initiator (e.g., AIBN), and MBMA in a suitable solvent or in bulk.
-
Polymerization: Carry out a series of polymerizations at a constant temperature (e.g., 70°C) with varying concentrations of MBMA.
-
Low Conversion: Stop the polymerizations at low conversions (<10%) to ensure that the monomer and MBMA concentrations remain relatively constant.
-
Analysis: Purify the resulting polymers and determine their number-average degree of polymerization (DPn) using techniques like Gel Permeation Chromatography (GPC).
-
Mayo Plot: Plot 1/DPn versus the ratio of the molar concentrations of MBMA to the monomer ([MBMA]/[Monomer]). The slope of this plot gives the chain-transfer constant (Cs).
Visualizations
Caption: Overview of the desired and potential side reactions of this compound in polymerization.
Caption: A troubleshooting workflow for common issues encountered during polymerization with this compound.
References
Preventing self-polymerization of "Methyl 2-(bromomethyl)acrylate" during storage
Topic: Preventing Self-Polymerization During Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the unintended self-polymerization of Methyl 2-(bromomethyl)acrylate, a highly reactive monomer. Adherence to these guidelines is critical for ensuring material integrity, experimental reproducibility, and laboratory safety.
Troubleshooting and Best Practices
This section addresses common issues and questions regarding the stability of this compound.
Q1: What are the primary signs of self-polymerization?
A: Unintended polymerization can be identified by several physical changes in the material. You should suspect polymerization if you observe:
-
Increased Viscosity: The liquid becomes noticeably thicker and less mobile.
-
Cloudiness or Haze: The initially clear liquid becomes opaque or cloudy.
-
Solid Formation: The presence of solid particles, gels, or complete solidification.
-
Exothermic Reaction: The container feels warm or hot to the touch, indicating a runaway polymerization. This is a hazardous situation, and appropriate safety precautions should be taken immediately.
Q2: What environmental factors can trigger the self-polymerization of this compound?
A: this compound is susceptible to polymerization initiated by several factors. Acrylates, in general, are readily polymerized by heat, light, and contaminants.[1][2] The primary triggers to control are:
-
Elevated Temperatures: Heat is a significant catalyst for polymerization.[1] Many suppliers recommend storing the material at -20°C.[3][4][5]
-
Exposure to Light: This monomer is noted to be light-sensitive, and UV light can initiate polymerization.[4]
-
Contamination: Contact with incompatible materials, impurities, or sources of free radicals can start a chain reaction.[6]
-
Depletion of Inhibitor: Commercial monomers contain inhibitors that are consumed over time. Their depletion removes the primary defense against spontaneous polymerization.[7]
Q3: How can I prevent polymerization during routine laboratory use?
A: When working with the monomer outside of long-term storage, always:
-
Minimize Time at Room Temperature: Only warm the amount of material needed for your experiment. Return the main stock to the recommended cold storage immediately.
-
Use Clean Equipment: Ensure all glassware, syringes, and transfer lines are scrupulously clean and dry to prevent contamination.
-
Work in a Controlled Environment: Handle the material in a well-ventilated area, away from direct sunlight or strong artificial light sources.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the correct storage temperature for this compound?
A: The most frequently recommended storage temperature is -20°C.[4][5] Some suppliers may also list refrigerated temperatures between 0-10°C.[9] It is crucial to consult the Safety Data Sheet (SDS) or product information from your specific supplier and maintain a consistent temperature.[10] Avoid repeated freeze-thaw cycles where possible.
Q2: Should this monomer be stored under an inert atmosphere like nitrogen or argon?
A: This is a critical point. Many common polymerization inhibitors used for acrylates, such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively.[7][11] Storing the monomer under a strictly inert atmosphere can render these inhibitors useless and may actually increase the risk of polymerization. Unless the supplier's documentation explicitly states that an oxygen-independent inhibitor has been used, it is safer to store the monomer with a headspace of air. For some acrylates, a mixture containing at least 5% oxygen is recommended.[12]
Q3: Does this compound contain a polymerization inhibitor?
A: Commercially available acrylates are typically stabilized with small amounts of inhibitors to extend their shelf life.[2] Common inhibitors include MEHQ, TBC (4-tert-butylcatechol), and PTZ (phenothiazine).[7] The specific inhibitor and its concentration should be listed on the Certificate of Analysis (CoA) provided by your supplier. It is important to note that these inhibitors are consumed over time, especially if the material is stored improperly.
Q4: My vial of this compound arrived at room temperature. Is it compromised?
A: While shipping on ice is standard, short periods at ambient temperature may not compromise the material if the inhibitor level is sufficient. Upon receipt, you should immediately:
-
Inspect the Material: Check for any signs of polymerization as listed in the troubleshooting guide (viscosity, clarity, solids).
-
Cool Immediately: Place the vial in the recommended storage condition (-20°C) without delay. If the material is a clear, mobile liquid, it is likely safe to use. However, it is advisable to prioritize its use.
Data Summary: Storage and Physical Properties
The following table summarizes key quantitative data for this compound gathered from various chemical suppliers and databases.
| Parameter | Value | Source(s) |
| Recommended Storage Temp. | -20°C | [3][4][5] |
| Refrigerated (0-10°C) or 4°C | [9][13] | |
| Atmosphere | Air headspace (Oxygen is often required for inhibitors) | [7][11][12] |
| Light Conditions | Protect from light; store in a dark place | [4][5][13] |
| Boiling Point | 35-37 °C @ 1.3 mmHg | [3][4] |
| Density | ~1.489 g/mL @ 25 °C | [3][4] |
| Flash Point | 78 °C (173 °F) | [4] |
Experimental Protocols
Protocol 1: Standard Procedure for Visual Quality Check
This protocol should be performed upon receiving a new shipment and before each use.
-
Retrieve from Storage: Remove the container from the freezer or refrigerator.
-
Initial Observation (Frozen): If frozen, note the appearance of the solid. It should be a uniform crystalline mass. The presence of distinct liquid or gel-like phases could indicate partial polymerization.
-
Thawing (If Necessary): Allow the container to warm to room temperature in a dark, cool place (e.g., in a fume hood, covered). Do not apply external heat.
-
Visual Inspection (Liquid): Once fully liquid, hold the container against a light and a dark background.
-
Clarity: The liquid should be clear and free of any haze or suspended particles.[4]
-
Color: It should be colorless to slightly brownish.[3][4] A significant change in color from previous observations may indicate degradation.
-
Viscosity: Gently tilt the container to observe the flow. The liquid should be mobile and not syrupy. Compare its flow to a reference solvent like water or ethanol (B145695) if unsure.
-
-
Documentation: Record the date and observations in your lab notebook. If any abnormalities are noted, do not use the material and consult with your supplier's technical service.
-
Return to Storage: Promptly return the container to its recommended storage condition.
Visualization
The following diagram illustrates the logical workflow for troubleshooting and preventing the self-polymerization of this compound.
Caption: Troubleshooting workflow for preventing self-polymerization.
References
- 1. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [chembk.com]
- 4. This compound | 4224-69-5 [chemicalbook.com]
- 5. 4224-69-5|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 8. epluschemical.com [epluschemical.com]
- 9. This compound 4224-69-5 | TCI EUROPE N.V. [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Polymers Synthesized with Methyl 2-(bromomethyl)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized using Methyl 2-(bromomethyl)acrylate (MBMA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in polymers synthesized with this compound?
A1: Common impurities can include unreacted MBMA monomer, initiator fragments, byproducts from side reactions involving the reactive bromomethyl group, and low molecular weight oligomers. The specific impurities will depend on the polymerization method and reaction conditions used.
Q2: What are the most common methods for purifying polymers synthesized with MBMA?
A2: The most frequently used purification technique is precipitation.[1] This involves dissolving the crude polymer in a suitable solvent and then adding it to a large volume of a non-solvent to cause the polymer to precipitate, leaving impurities dissolved in the solvent/non-solvent mixture.[1] Other methods like Soxhlet extraction and dialysis can also be employed depending on the nature of the polymer and the impurities.[1][2]
Q3: How can I confirm the purity of my polymer after purification?
A3: The purity of the polymer can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for detecting residual monomer and other small molecule impurities.[1] Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the molecular weight distribution and identify the presence of low molecular weight species.[3] Fourier-Transform Infrared (FTIR) spectroscopy can also be used to confirm the presence of characteristic functional groups of the polymer and the absence of impurity-related signals.[4][5]
Q4: Can the bromomethyl group on the polymer cause issues during purification?
A4: Yes, the bromomethyl group is a reactive functional group. During purification, especially if using nucleophilic solvents or elevated temperatures, this group could potentially undergo side reactions. It is important to choose purification solvents and conditions that are compatible with this functional group to maintain the polymer's structural integrity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of polymers synthesized with MBMA.
Q1: I see significant residual monomer in my NMR spectrum after a single precipitation. How can I improve the removal of unreacted MBMA?
Potential Causes:
-
Inefficient Precipitation: The chosen solvent/non-solvent system may not be optimal, or the precipitation technique may be trapping monomer within the polymer matrix.[1][6]
-
Insufficient Non-Solvent: Not using a large enough excess of the non-solvent can lead to incomplete precipitation of the polymer and redissolving of impurities.
-
Polymer Concentration: A highly concentrated polymer solution can lead to the formation of a gel-like precipitate that traps impurities.[1]
Troubleshooting Steps:
-
Optimize Solvent/Non-Solvent System: Ensure you are using a "good" solvent that fully dissolves the polymer and a "poor" solvent (non-solvent) in which the polymer is completely insoluble but the monomer is soluble.[6]
-
Repeat Precipitations: Perform the precipitation process 2-3 times for better purification.[1]
-
Slow Addition and High Agitation: Add the polymer solution dropwise into a vigorously stirred, large excess of the non-solvent.[1][6] This promotes the formation of a fine powder or fibrous precipitate, which is less likely to trap impurities.
-
Use a Dilute Polymer Solution: Try diluting your initial polymer solution before adding it to the non-solvent.[1]
Q2: My polymer precipitates as a sticky, unmanageable mass instead of a fine powder. What can I do?
Potential Causes:
-
Precipitation Temperature: Precipitating at room temperature might be above the glass transition temperature (Tg) of your polymer, leading to a soft, sticky precipitate.
-
Rapid Precipitation: Adding the polymer solution too quickly to the non-solvent can cause the polymer to crash out as a large, gummy mass.
-
Solvent/Non-Solvent System: The chosen non-solvent may be too "strong," causing rapid and uncontrolled precipitation.
Troubleshooting Steps:
-
Cool the Non-Solvent: Try performing the precipitation in a non-solvent that has been cooled in an ice bath or freezer.
-
Slow Addition Rate: As mentioned previously, a slow, dropwise addition of the polymer solution to the non-solvent is crucial.[6]
-
Modify the Non-Solvent: You can try using a mixture of a non-solvent and a solvent to create a slightly "poorer" non-solvent system, which can lead to a more controlled precipitation.
Q3: I am unable to find a suitable solvent/non-solvent system for precipitation. Are there alternative purification methods?
Alternative Methods:
-
Soxhlet Extraction: If your polymer is a solid, you can use Soxhlet extraction to remove soluble impurities. The polymer is placed in a thimble and continuously washed with a heated solvent in which the impurities are soluble but the polymer is not.[2]
-
Dialysis: For water-soluble or dispersible polymers, dialysis can be an effective method to remove small molecule impurities like residual monomer and salts. The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off, and this bag is placed in a large volume of a suitable solvent. Small impurities diffuse out of the bag, while the larger polymer chains are retained.[1]
-
Column Chromatography: For smaller quantities of polymer or for high-purity applications, column chromatography can be used. However, this method can be more time-consuming and require more solvent than precipitation.
Data Presentation
Table 1: Comparison of Common Purification Techniques for MBMA-Containing Polymers
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Precipitation | Simple, fast, and effective for removing most small molecule impurities.[1] | Can be difficult to find a suitable solvent/non-solvent system; may trap impurities if not performed correctly.[1] | Most common and general-purpose purification of polymers. |
| Soxhlet Extraction | Effective for removing deeply embedded impurities from solid polymers.[2] | Can be time-consuming; requires the polymer to be insoluble in the extraction solvent. | Purifying solid polymers that are difficult to re-dissolve. |
| Dialysis | Gentle method that is good for removing salts and small molecules from water-soluble polymers.[1] | Slow process; only suitable for polymers soluble in the dialysis medium. | Purification of hydrophilic or water-soluble polymers. |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)). The solution should be free of any undissolved material.
-
Preparation of Non-Solvent: In a separate beaker, place a volume of a "poor" non-solvent (e.g., cold diethyl ether, hexane, methanol) that is at least 10 times the volume of the polymer solution.
-
Precipitation: With vigorous stirring, add the polymer solution dropwise to the non-solvent. A precipitate should form immediately.
-
Isolation: Allow the mixture to stir for a short period to ensure complete precipitation. Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents. For higher purity, this process can be repeated 2-3 times.[1]
Protocol 2: Purification by Soxhlet Extraction
-
Sample Preparation: Place the solid crude polymer into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, and condenses in the condenser, dripping into the thimble containing the polymer. Once the level of the solvent in the thimble rises to the top of a siphon arm, it is siphoned back into the flask, carrying the extracted impurities with it.
-
Duration: Allow this process to continue for several hours or until no more impurities are being extracted.
-
Drying: After extraction, remove the thimble and dry the purified polymer under vacuum.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting high polydispersity in polymers made with "Methyl 2-(bromomethyl)acrylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(bromomethyl)acrylate" (MBMA). The focus is on addressing the common issue of high polydispersity (PDI) in polymers synthesized using this functional monomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBMA), and why is it used in polymer synthesis?
A1: this compound is a functional monomer that contains both a polymerizable acrylate (B77674) group and a reactive bromomethyl group.[1] This bifunctional nature makes it valuable for synthesizing functional polymers. The acrylate group allows it to be incorporated into a polymer backbone, while the bromomethyl group can be used for post-polymerization modification, such as attaching biomolecules or other functional moieties.[2]
Q2: Why am I observing a high polydispersity index (PDI) in my polymers made with MBMA?
A2: High PDI in MBMA polymerizations can stem from several factors, primarily its inherent nature as a chain-transfer agent.[3][4] In conventional free-radical polymerization, the bromomethyl group can participate in chain transfer reactions, leading to a broader molecular weight distribution.[3] In controlled radical polymerizations like ATRP, factors such as improper reaction setup, impure reagents, or non-optimal reaction conditions can also lead to high PDI.
Q3: What is the role of MBMA as a chain-transfer agent?
A3: MBMA can act as an addition-fragmentation chain-transfer (AFCT) agent. A growing polymer radical can add to the double bond of MBMA, and the resulting radical can then fragment, cleaving the carbon-bromine bond. This process terminates one polymer chain and initiates a new one, contributing to a higher PDI if not controlled.[3] This property, however, can be intentionally utilized to create macromonomers.[3][4]
Q4: Which polymerization techniques are recommended for synthesizing well-defined polymers with MBMA?
A4: To achieve low PDI, controlled/living radical polymerization techniques are highly recommended. These include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][5] These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Q5: How does the purity of MBMA affect the polymerization outcome?
A5: The purity of MBMA is crucial for achieving a controlled polymerization and low PDI. Impurities from the synthesis of MBMA, such as its precursor methyl 2-(hydroxymethyl)acrylate or byproducts, can interfere with the catalyst system in ATRP or the chain-transfer agent in RAFT, leading to a loss of control.[6] It is recommended to purify MBMA by distillation under reduced pressure before use.[3]
Troubleshooting Guide: High Polydispersity (PDI)
This guide addresses specific issues that may lead to high PDI during the polymerization of MBMA.
Issue 1: High PDI in Conventional Free-Radical Polymerization
-
Potential Cause: Uncontrolled chain-transfer reactions due to the inherent nature of MBMA.[3]
-
Recommended Solution:
-
Switch to a controlled radical polymerization technique like ATRP or RAFT for better control over the molecular weight distribution.
-
If conventional polymerization is necessary, carefully control the concentration of MBMA and the initiator to minimize chain-transfer events. Lowering the reaction temperature may also help.
-
Issue 2: High PDI in Atom Transfer Radical Polymerization (ATRP)
-
Potential Cause 1: Imbalance in the Activator/Deactivator (Cu(I)/Cu(II)) Equilibrium. A high concentration of radical species due to an imbalance in the activator/deactivator equilibrium can lead to frequent termination reactions and a broad PDI.
-
Recommended Solutions:
-
Adjust the ratio of Cu(I) to Cu(II) species. Starting with a small amount of Cu(II) can help establish control early in the polymerization.
-
Lower the reaction temperature to reduce the rate of activation.
-
Ensure the system is thoroughly deoxygenated, as oxygen can react with the Cu(I) catalyst, disturbing the equilibrium.
-
-
-
Potential Cause 2: Catalyst Inactivation. The ester group of the acrylate or potential impurities could coordinate with the copper catalyst, leading to its deactivation and a loss of control.
-
Recommended Solutions:
-
Increase the catalyst-to-initiator ratio.
-
Use a more active ligand, such as tris(2-dimethylaminoethyl)amine (Me6TREN), to stabilize the catalyst complex.
-
-
-
Potential Cause 3: Side Reactions of the Bromomethyl Group. The bromomethyl group may undergo nucleophilic substitution, especially in the presence of certain solvents or additives, which can interfere with the polymerization.
-
Recommended Solutions:
-
Choose an appropriate aprotic solvent like anisole, toluene, or DMF.
-
Avoid nucleophilic additives in the reaction mixture.
-
-
Issue 3: High PDI in Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
-
Potential Cause 1: Inappropriate RAFT Agent. The choice of RAFT agent is critical for controlling the polymerization of acrylates.
-
Recommended Solution: Select a suitable chain transfer agent (CTA), such as a dithiobenzoate or a trithiocarbonate, that is known to be effective for acrylate monomers.
-
-
Potential Cause 2: Slow Pre-equilibrium. A slow pre-equilibrium phase, where the initial RAFT agent is consumed, can lead to a population of chains that are not well-controlled, resulting in a higher PDI.
-
Recommended Solution: Ensure efficient and rapid initiation by selecting an appropriate initiator (e.g., AIBN) and initiator-to-RAFT agent ratio. A higher temperature might be required to ensure rapid initiation and fragmentation.
-
-
Potential Cause 3: Retardation. Some RAFT agents can cause retardation, leading to long reaction times and potential side reactions that broaden the PDI.
-
Recommended Solution: Optimize the RAFT agent concentration and the initiator-to-RAFT agent ratio to minimize retardation.
-
Data on Polydispersity of MBMA-containing Polymers
The following table summarizes PDI values obtained for polymers synthesized using MBMA under different polymerization conditions, as reported in the literature.
| Polymerization Method | Monomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Emulsion Polymerization | MMA | 9,600 | 1.80 | [3][4] |
| Living Radical Polymerization (ATRP-like) | MMA | 3,125 | 1.11 | [3] |
| Living Radical Polymerization with MBrMA and Cu(0) addition | MMA | 3,540 | 1.25 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) with MBMA via Living Radical Polymerization (ATRP-like)
This protocol is adapted from a procedure for the living radical polymerization of methyl methacrylate (B99206) (MMA) where MBMA is introduced.[3]
Materials:
-
Methyl methacrylate (MMA), purified
-
This compound (MBMA), purified[3]
-
Copper(I) bromide (CuBr)
-
N-(n-octyl)-2-pyridylmethanimine (ligand)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Xylene (solvent)
Procedure:
-
In a Schlenk flask, add the initiator (EBiB, 9.34 x 10⁻⁴ mol), MMA (10 mL), xylene (20 mL), and the ligand (1.86 x 10⁻³ mol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., nitrogen), transfer the degassed mixture to another Schlenk flask containing CuBr (9.34 x 10⁻⁴ mol).
-
Place the reaction mixture in a preheated oil bath at 90 °C.
-
After 45 minutes, an aliquot of MBMA can be introduced if desired for end-group functionalization ([MBMA]/[MMA]t=0 = 0.02).[3]
-
Allow the polymerization to proceed for the desired time (e.g., 4 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Purify the polymer by precipitating the diluted reaction mixture in a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: General Procedure for RAFT Polymerization of Acrylates
This is a general protocol for RAFT polymerization of acrylates that can be adapted for MBMA.
Materials:
-
This compound (MBMA), purified
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a Schlenk tube, dissolve the MBMA, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator should be carefully chosen to target the desired molecular weight and control the polymerization. A typical starting point could be [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the polymerization progress by taking samples periodically and analyzing monomer conversion (e.g., by ¹H NMR or GC).
-
Once the desired conversion is reached, stop the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Purify the polymer by precipitation in a suitable non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Troubleshooting Workflow for High PDI
Caption: Troubleshooting logic for high PDI in MBMA polymerizations.
General Workflow for Controlled Radical Polymerization
Caption: A typical workflow for controlled radical polymerization of MBMA.
References
- 1. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)acrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2-(bromomethyl)acrylate. The information is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most prevalent starting material for the synthesis of this compound is Methyl 2-(hydroxymethyl)acrylate. An alternative route involves the esterification of β,β'-dibromoisobutyric acid followed by an elimination reaction.
Q2: I am experiencing a low yield in my reaction. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting steps:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents, especially when using moisture-sensitive reagents like phosphorus tribromide.
-
Reaction Temperature: For the bromination of Methyl 2-(hydroxymethyl)acrylate, carefully control the temperature during the addition of the brominating agent. High temperatures can lead to side product formation. For the elimination reaction of methyl β,β'-dibromoisobutyrate, distillation at temperatures above 50-55°C can result in viscous residues and reduced yields.[1]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration to go to completion. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.
-
Purification: The product is heat-sensitive. Distillation at higher temperatures can lead to polymerization or decomposition.[1] It is recommended to use vacuum distillation at a low temperature.[1][2] The receiver should be cooled to prevent loss of the volatile product.[1]
Q3: My final product is a brownish liquid, not colorless. What is the cause of the color impurity?
The appearance of a brownish color can indicate the presence of impurities, possibly from side reactions or decomposition of the starting material or product. Overheating during distillation is a common cause of product degradation and color formation.[1] Ensure purification is carried out under reduced pressure and at a low temperature.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is a potent vesicant (causes blistering) and lachrymator (causes tearing). All handling operations should be performed in a well-ventilated fume hood to avoid contact and inhalation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress via TLC or GC to ensure completion. |
| Side reactions due to high temperature | Maintain recommended reaction temperatures. For bromination with PBr₃, use an ice bath during addition.[2] For elimination, keep the distillation bath temperature at 50-55°C.[1] | |
| Degradation during workup/purification | Use reduced pressure for distillation and keep temperatures low.[1][2] Cool the receiving flask.[1] | |
| Moisture in reagents/solvents | Use anhydrous solvents and fresh, high-purity reagents. | |
| Product Discoloration (Brownish) | Decomposition during distillation | Purify via vacuum distillation at a lower temperature (e.g., 35–37°C at 1.3 mmHg).[1] |
| Formation of Viscous Residue | Polymerization at high temperatures | Avoid high temperatures during distillation.[1] The product should be stored at a low temperature (e.g., -20°C), under an inert atmosphere, and protected from light to ensure stability.[1][3] |
| Phase Separation during Reaction | Insufficient mixing | Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate
This method involves the direct conversion of the hydroxyl group to a bromide.
Protocol 1A: Using Phosphorus Tribromide (PBr₃)
-
Under an inert atmosphere and dry conditions, dissolve Methyl 2-(hydroxymethyl)acrylate (0.50 mol) in anhydrous diethyl ether (250 mL) in a round-bottom flask cooled to -4°C using an ice/NaCl bath.[2]
-
Slowly add phosphorus tribromide (0.25 mol) dropwise over 30 minutes. A white precipitate may form.[2]
-
Stir the reaction mixture for 3 hours, allowing it to warm to room temperature.[2]
-
Cool the solution back to -4°C and cautiously add water (50 mL) dropwise. This will result in the evolution of HBr gas.[2]
-
Add another 100 mL of water and extract the product with hexane (B92381) (3 x 200 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter and remove the solvent by rotary evaporation.[2]
-
Purify the crude product by distillation under reduced pressure (e.g., 43°C at 1.0 Torr) to obtain this compound as a slightly yellowish liquid.[2]
Protocol 1B: Using N-Bromosuccinimide (NBS) and Dimethyl Sulfide (B99878)
-
In a flask, dissolve N-bromosuccinimide (26.8 mmoles) in dry dichloromethane (B109758) (40 ml).[4]
-
To this solution, add dimethyl sulfide (4 ml) in dichloromethane (50 ml) dropwise with stirring at 0°C for 10 minutes.[4]
-
Add a solution of Methyl 3-hydroxy-2-methylidene-propanoate (31.50 mmoles) in dichloromethane (40 ml) to the mixture.[4]
-
Allow the reaction to proceed for 24 hours at room temperature.[4]
-
Pour the reaction mixture into an aqueous solution of sodium chloride and ice.[4]
-
Extract the product with diethyl ether (3 x 100 ml).[4]
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under vacuum to obtain the product.[4]
Method 2: Dehydrobromination of Methyl β,β'-dibromoisobutyrate
This two-step process starts with the esterification of β,β'-dibromoisobutyric acid, followed by an elimination reaction.
Protocol 2A: Esterification and Elimination
-
Esterification: In a round-bottomed flask, reflux a mixture of β,β'-dibromoisobutyric acid (0.25 mol), methanol (B129727) (0.78 mol), ethylene (B1197577) dichloride (75 mL), and methanesulfonic acid (0.2 mL) for 24 hours.[1] After cooling, dilute with methylene (B1212753) chloride and neutralize with a cold, dilute sodium bicarbonate solution.[1]
-
Elimination: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve the purified methyl β,β'-dibromoisobutyrate (0.077 mol) in anhydrous benzene (B151609) (50 mL).[1]
-
Add a solution of triethylamine (B128534) (0.076 mol) in benzene (50 mL) dropwise at a rate of about 3 mL per minute with vigorous stirring.[1]
-
After the addition is complete, stir for an additional hour at room temperature, then reflux for 1 hour.[1]
-
Cool the mixture to 20°C.[1]
-
Filter the mixture and wash the precipitate with benzene.[1]
-
Combine the filtrate and washings and concentrate on a rotary evaporator at 30-35°C.[1]
-
Fractionally distill the residue under reduced pressure (35-37°C at 1.3 mm) to yield the final product.[1]
Data Summary
Table 1: Comparison of Synthesis Protocols
| Method | Starting Material | Reagents | Solvent | Yield | Reference |
| 1A | Methyl 2-(hydroxymethyl)acrylate | Phosphorus tribromide | Diethyl ether, Hexane | 73% | [2] |
| 1B | Methyl 3-hydroxy-2-metylidene-propanoate | N-Bromosuccinimide, Dimethyl sulfide | Dichloromethane, Diethyl ether | 89% | [4] |
| 2A | β,β'-dibromoisobutyric acid | Methanol, Methanesulfonic acid, Triethylamine | Ethylene dichloride, Benzene | 80% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound using PBr₃.
Caption: Troubleshooting decision tree for low yield issues.
References
"Methyl 2-(bromomethyl)acrylate" stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Methyl 2-(bromomethyl)acrylate (MBMA) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to light and heat and should be stored under specific conditions to prevent degradation and polymerization. For long-term storage, it is recommended to store it at -20°C.[1] The product is stable for long periods when kept under an inert atmosphere, in the absence of light, and refrigerated.[2] When dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[3]
Q2: Is this compound stable at room temperature?
A2: While it may be shipped at room temperature in some regions, for optimal stability, it should be stored refrigerated upon receipt.[3] Prolonged storage at room temperature is not recommended as it can lead to self-polymerization, especially in the absence of inhibitors.
Q3: How stable is this compound in different types of solvents?
A3: The stability of this compound can be influenced by the solvent polarity. It is generally more stable in nonpolar, aprotic solvents such as benzene, toluene, chloroform, and dichloromethane (B109758). In polar protic solvents like ethanol (B145695) and methanol, it can be less stable due to the possibility of solvolysis and other reactions.[4] For creating stock solutions, DMSO is a common choice.[3]
Q4: What is the thermal stability of this compound?
A4: this compound is heat-sensitive. Distillation at elevated temperatures can result in the formation of viscous residues and significantly lower yields of the desired product.[2] It is recommended to perform distillations under reduced pressure to keep the temperature low.[5]
Q5: Is this compound prone to self-polymerization?
A5: Yes, like many acrylates, this compound can undergo self-polymerization, especially when exposed to heat, light, or in the absence of inhibitors.[6][7][8] Commercial preparations may contain inhibitors to prevent premature polymerization during storage.
Q6: How does pH affect the stability of this compound?
Troubleshooting Guides
Issue 1: Unexpected Polymerization of the Monomer
Symptoms:
-
The monomer becomes viscous or solidifies in the storage container.
-
A reaction mixture containing the monomer rapidly becomes viscous or solidifies unexpectedly.
Possible Causes:
-
Improper Storage: Exposure to light, elevated temperatures, or oxygen can initiate polymerization.
-
Inhibitor Depletion: The inhibitor present in the monomer has been consumed over time or was removed during purification.
-
Contamination: Presence of radical initiators or other impurities that can trigger polymerization.
Solutions:
-
Verify Storage Conditions: Ensure the monomer is stored at the recommended temperature, protected from light, and preferably under an inert atmosphere.
-
Check for Inhibitor: If the monomer has been stored for a long time, the inhibitor concentration may be depleted. Consider adding a suitable inhibitor like MEHQ (monomethyl ether hydroquinone) or p-benzoquinone if compatible with your intended reaction.[6]
-
Purification: If you suspect contamination, you may need to purify the monomer, for example, by passing it through a column of basic alumina (B75360) to remove acidic impurities and inhibitors just before use. However, be aware that removing the inhibitor will make the monomer much more prone to polymerization.
Issue 2: Low Yield or No Product in Nucleophilic Substitution Reactions
Symptoms:
-
The reaction of this compound with a nucleophile results in a low yield of the expected product.
-
Multiple unexpected side products are observed.
Possible Causes:
-
Side Reactions: The nucleophile may attack the acrylate (B77674) double bond (Michael addition) in addition to or instead of the primary bromide.
-
Polymerization: The reaction conditions may be promoting the polymerization of the starting material or the product.
-
Hydrolysis: If the reaction is performed in the presence of water and under basic conditions, hydrolysis of the ester group can occur.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions and polymerization.
-
Solvent: Use a nonpolar, aprotic solvent to minimize solvolysis and potential side reactions.
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its direct reaction with the acrylate.
-
-
Protecting Groups: If Michael addition is a significant issue, consider a strategy that temporarily protects the double bond, although this can add significant complexity to the synthesis.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile might favor the desired substitution.
Quantitative Data Summary
| Parameter | Condition | Value/Observation |
| Storage Temperature | Neat, long-term | -20°C[1] |
| In solvent (e.g., DMSO) | -80°C (up to 6 months), -20°C (up to 1 month)[3] | |
| Boiling Point | at 1.3 mmHg | 35-37 °C[5] |
| Density | at 25 °C | 1.489 g/mL[5] |
| Refractive Index | at 20 °C | n20/D 1.490[5] |
| Stability | In polar protic solvents (e.g., alcohols) | Less stable, risk of solvolysis[4] |
| In nonpolar aprotic solvents (e.g., benzene, CH₂Cl₂) | More stable[4] | |
| At high temperatures | Prone to degradation and polymerization, leading to viscous residues.[2] | |
| In the presence of light | Light-sensitive, can promote polymerization.[2] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
-
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dispensing the Monomer: Allow the refrigerated monomer to warm to room temperature before opening to prevent moisture condensation. If the monomer is stabilized with an inhibitor, it can typically be used directly for many applications.
-
Preparing a Stock Solution (e.g., in DMSO):
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully measure the required amount of this compound using a syringe or a calibrated micropipette.
-
Add the monomer to the desired volume of anhydrous DMSO to achieve the target concentration.
-
Mix thoroughly until the solution is homogeneous.
-
-
Storage of the Stock Solution: Store the stock solution in a tightly sealed vial at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Ensure the container is protected from light.
Protocol 2: A Typical Nucleophilic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
Dissolve the nucleophile (Nu-H, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the flask containing the nucleophile and base to 0°C in an ice bath.
-
Slowly add the solution of this compound from the dropping funnel to the stirred solution in the flask over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting unexpected polymerization of MBMA.
Caption: Workflow for a typical nucleophilic substitution reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4224-69-5 [chemicalbook.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Polymer Molecular Weight with Methyl 2-(bromomethyl)acrylate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Methyl 2-(bromomethyl)acrylate (MBMA) to control the molecular weight of polymers. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: How does this compound (MBMA) control the molecular weight of polymers?
A1: MBMA functions as a chain-transfer agent, primarily through an addition-fragmentation chain transfer (AFCT) mechanism.[1][2] In a radical polymerization, a growing polymer chain adds to the double bond of MBMA. The resulting intermediate radical is unstable and fragments, cleaving the carbon-bromine bond. This process terminates the growth of the current polymer chain and releases a bromine radical that can initiate a new polymer chain. The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain-transfer agent (MBMA) relative to the monomer concentration.[1]
Q2: In which polymerization techniques can MBMA be used?
A2: MBMA is versatile and can be used in both conventional and controlled radical polymerization techniques. It is particularly effective in Atom Transfer Radical Polymerization (ATRP) and can also be used in emulsion polymerization to produce α-bromo-functionalized macromonomers.[1][2]
Q3: What is the key advantage of using MBMA to create macromonomers?
A3: The primary advantage is the creation of polymers with a terminal methacrylate (B99206) group.[1][2] This functional end-group can then participate in subsequent polymerization reactions, allowing for the synthesis of graft and block copolymers.[3][4]
Q4: How can I predict the molecular weight of my polymer when using MBMA?
A4: The number-average molecular weight (Mn) can be approximated using the Mayo equation, which relates the degree of polymerization to the concentrations of the monomer ([M]) and the chain-transfer agent ([S], in this case, MBMA), and the chain-transfer constant (Cs). The approximate number-average molar mass can be calculated from [M]M₀/Cs[S], where M₀ is the molar mass of the monomer.[1] The chain-transfer constant (Cs) is a measure of the efficiency of the chain transfer agent for a specific monomer.
Q5: Can MBMA be used to synthesize block copolymers?
A5: Yes. By using MBMA as a chain-transfer agent, you can produce a macromonomer with a polymerizable end-group. This macromonomer can then be used in a subsequent polymerization with a different monomer to create a block copolymer.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight and broad polydispersity (PDI). | 1. Inefficient Chain Transfer: The concentration of MBMA may be too low relative to the rate of propagation. 2. Slow Fragmentation: The intermediate radical formed after the addition of the polymer chain to MBMA may not be fragmenting efficiently, allowing for the addition of more monomer units before fragmentation occurs.[6] | 1. Increase MBMA Concentration: Incrementally increase the molar ratio of MBMA to the initiator. 2. Optimize Reaction Temperature: Increasing the temperature can sometimes promote faster fragmentation. However, this may also increase the rate of propagation, so optimization is key. |
| Bimodal molecular weight distribution in GPC results. | 1. Incomplete Initiation: A portion of the initiator may not have been activated, leading to a population of high molecular weight polymers formed through conventional polymerization. 2. Presence of Impurities: Impurities in the monomer, solvent, or from the reaction setup can interfere with the controlled polymerization process. | 1. Ensure Proper Degassing: Oxygen is a radical scavenger and can inhibit polymerization. Ensure the reaction mixture is thoroughly deoxygenated. 2. Purify Monomers and Solvents: Pass monomers through a column of basic alumina (B75360) to remove inhibitors and use freshly distilled, anhydrous solvents.[7] |
| Polymerization is significantly slowed or inhibited. | 1. Excess MBMA: Very high concentrations of a chain-transfer agent can lead to a high concentration of radicals, which can increase the rate of termination reactions.[6] 2. Catalyst Deactivation (in ATRP): The catalyst may have been oxidized or poisoned by impurities. | 1. Reduce MBMA Concentration: Refer to the quantitative data tables to select a more appropriate MBMA concentration for your target molecular weight. 2. Use a Reducing Agent (in ARGET ATRP): For ATRP, consider using Activators Re-generated by Electron Transfer (ARGET) ATRP, which uses a reducing agent to continuously regenerate the active catalyst species.[8] |
| Loss of end-group functionality. | 1. Side Reactions: The bromine radical generated from fragmentation may participate in side reactions other than initiating a new polymer chain. 2. Termination Reactions: The growing polymer chain may be terminated by coupling or disproportionation before reacting with MBMA. | 1. Lower Reaction Temperature: Reducing the temperature can minimize side reactions. 2. Maintain a Low Radical Concentration: In ATRP, ensure a sufficient concentration of the deactivator (Cu(II) complex) is present to keep the concentration of growing radicals low.[9][10] |
Quantitative Data
The molecular weight of the resulting polymer is highly dependent on the molar ratio of monomer to MBMA. The following tables provide a summary of expected molecular weights based on experimental data and theoretical calculations.
Table 1: Experimentally Determined and Calculated Molecular Weights for the Polymerization of Methyl Methacrylate (MMA) with MBMA
| [MMA] / [MBMA] | Chain-Transfer Constant (Cs) for MMA | Theoretical Mn ( g/mol )¹ | Experimental Mn ( g/mol ) | Experimental PDI |
| Varies | 1.28 | Varies based on ratio | 9,600 | 1.80 |
¹Calculated using the formula: Mn ≈ ([M] * M₀) / (Cs * [S]), where M₀ of MMA is 100.12 g/mol .[1] The experimental data point is from an emulsion polymerization of MMA.[1][2]
Table 2: Chain-Transfer Constants for MBMA with Different Monomers
| Monomer | Chain-Transfer Constant (Cs) |
| Methyl Methacrylate (MMA) | 1.28 |
| Styrene | 11.44 |
| Data obtained from bulk polymerization at 70 °C.[1][2] |
Experimental Protocols & Methodologies
Protocol: Controlled Polymerization of Methyl Acrylate (B77674) using MBMA in ATRP
This protocol describes a typical Atom Transfer Radical Polymerization (ATRP) of methyl acrylate (MA) where MBMA is used to control the molecular weight.
Materials:
-
Methyl acrylate (MA) (inhibitor removed)
-
This compound (MBMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
Procedure:
-
Monomer and Solvent Preparation: Purify methyl acrylate by passing it through a column of basic alumina to remove the inhibitor. Dry the anisole over molecular sieves.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Preparation of the Reaction Mixture: In a separate, dry, and nitrogen-purged flask, prepare a solution of methyl acrylate (e.g., 20 mmol), MBMA (e.g., 0.2 mmol, for a target degree of polymerization of ~100, adjust as needed), EBiB (e.g., 0.2 mmol), and PMDETA (e.g., 0.1 mmol) in anisole (e.g., 5 mL).
-
Degassing: Deoxygenate the reaction mixture by bubbling with nitrogen for at least 30 minutes.
-
Initiation of Polymerization: Using a nitrogen-purged syringe, transfer the degassed reaction mixture to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under a nitrogen atmosphere to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the final polymer by GPC (for Mn, Mw, and PDI) and ¹H NMR (to confirm the structure and end-groups).
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of block copolymers using poly(methyl methacrylate) with unsaturated chain end through kinetic studies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. amslaurea.unibo.it [amslaurea.unibo.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
"Methyl 2-(bromomethyl)acrylate" reaction quenching and workup procedures
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)acrylate. The following sections address common issues encountered during reaction quenching and workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for quenching a reaction that synthesizes this compound?
The quenching method depends on the reagents used. For syntheses using phosphorus tribromide (PBr₃), the reaction is typically quenched by the addition of water.[1][2] For reactions involving N-Bromosuccinimide (NBS), the mixture is often poured into a cold aqueous solution of sodium chloride and ice.[1] When dehydrobromination is performed using a base like triethylamine (B128534), the workup begins by filtering the precipitated salt.[3]
Q2: Which organic solvents are suitable for extracting this compound from the aqueous layer?
Several solvents have been successfully used, including ethyl acetate, diethyl ether, and hexane.[1][4] The choice may depend on the solvent used for the reaction itself and the polarity of any byproducts. For reactions in acetonitrile (B52724), the solvent is often removed under reduced pressure before extraction.[1][2]
Q3: How can I prevent unwanted polymerization of the acrylate (B77674) during workup and storage?
This compound, like other acrylates, can polymerize. To minimize this, it is crucial to avoid high temperatures. Concentration of the product solution should be done at low temperatures (e.g., 30-35°C on a rotary evaporator).[3] For long-term stability, the purified product should be stored in a refrigerator under an inert atmosphere and protected from light.[3]
Q4: My target molecule is sensitive to acid. Are there specific precautions to take?
Yes. Some synthesis methods generate acidic byproducts like hydrobromic acid (HBr).[4] To neutralize these, a wash with a mild base such as a cold, dilute sodium bicarbonate solution can be performed after the initial extraction.[3] Always check the stability of your target compound to basic conditions before performing this step.
Q5: What is the best method for final purification?
Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[3][4] This helps to remove non-volatile impurities and any remaining solvent. Care must be taken to avoid overheating during distillation, as this can lead to polymerization and reduced yields.[3]
Troubleshooting Guide
| Problem | Possible Cause | Symptoms | Recommended Solution(s) |
| Low or No Yield | Polymerization | The reaction mixture becomes viscous or solidifies. A significant, non-volatile residue remains after attempted distillation. | Work at lower temperatures. Avoid overheating during solvent removal.[3] Ensure any necessary inhibitors are present if holding the material for extended periods. |
| Hydrolysis | The product is not found in the organic layer, or the yield is significantly lower than expected. The aqueous layer may be acidic. | Quench the reaction using cold water or a cold brine solution to minimize contact time and temperature.[1][4] Neutralize acidic byproducts with a bicarbonate wash if the product is stable. | |
| Emulsion Formation | Incomplete Quenching or Byproducts | The aqueous and organic layers fail to separate cleanly after extraction. | Add saturated sodium chloride solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. If the emulsion persists, filtering the mixture through a pad of Celite may be effective. |
| Product is Impure | Incomplete Removal of Reagents/Byproducts | Extra peaks are observed in analytical data (e.g., ¹H NMR, GC-MS). | Perform additional aqueous washes. A wash with dilute sodium bicarbonate can remove acidic impurities.[3] A wash with water or brine can remove water-soluble species.[1] Purify the crude product by vacuum distillation.[3][4] |
| Product Decomposes | Thermal Instability | The product turns dark (e.g., brown or yellow) during concentration or distillation.[1] | Concentrate the solvent at a lower temperature (≤35°C).[3] Use high vacuum for distillation to lower the required boiling point.[3] |
Experimental Protocols & Data
Data Presentation: Comparison of Published Workup Procedures
| Parameter | Method 1 (PBr₃) [1][2] | Method 2 (NBS) [1] | Method 3 (from Diol) [4] | Method 4 (Dehydrobromination) [3] |
| Reaction Solvent | Acetonitrile | Dichloromethane | Not specified | Benzene |
| Quenching Agent | Water | Saturated NaCl solution and ice | Cold Water | N/A (Filtration first) |
| Workup Action | Remove MeCN via rotovap | N/A | N/A | Filter triethylamine HBr salt |
| Extraction Solvent | Ethyl Acetate (2 x 100 mL) | Diethyl Ether (3 x 100 mL) | Hexane (3 x 200 mL) | N/A |
| Aqueous Washes | N/A | Water | N/A | Wash with NaHCO₃ soln. |
| Drying Agent | Anhydrous Sodium Sulfate | Anhydrous Sodium Sulfate | Anhydrous Magnesium Sulfate | N/A |
| Purification | Concentration under vacuum | Concentration under vacuum | Vacuum Distillation | Vacuum Distillation |
Data Presentation: Physical Properties for Purification
| Property | Value | Reference |
| Boiling Point | 35-37 °C / 1.3 mmHg | [3][5] |
| 43 °C / 1.0 Torr | [4] | |
| Density | 1.489 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.490 | [5] |
Detailed Experimental Protocol: Workup via PBr₃ Method[1][2]
-
Quenching: Once the reaction is complete, quench by slowly adding water.
-
Solvent Removal: Remove the acetonitrile solvent using a rotary evaporator under reduced pressure.
-
Extraction: To the remaining residue, add 100 mL of water. Extract the aqueous mixture twice with 100 mL portions of ethyl acetate.
-
Combine & Dry: Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Visualizations
Caption: General experimental workflow for the quenching and workup of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
Common impurities in "Methyl 2-(bromomethyl)acrylate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities can be categorized by their source:
-
From Synthesis:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include Methyl 2-(hydroxymethyl)acrylate, phosphorus tribromide (and its hydrolysis products), N-Bromosuccinimide (NBS), or methyl β,β'-dibromoisobutyrate.
-
Byproducts: Triethylamine (B128534) hydrochloride is a common byproduct when triethylamine is used as a base.[1][2][3][4] Hydrolysis of the final product can lead to the formation of 2-(bromomethyl)acrylic acid.[5]
-
Residual Solvents: Solvents used during synthesis and workup, such as acetonitrile, dichloromethane, diethyl ether, and ethyl acetate, may be present in trace amounts.[6]
-
-
From Storage and Handling:
-
Polymerization Inhibitors: To prevent spontaneous polymerization during storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) are often added.[1][7][8] Commercial acrylates can contain inhibitor concentrations ranging from 15 ppm to 200 ppm.[7]
-
Degradation Products: As an acrylate (B77674), this compound can be susceptible to polymerization or hydrolysis if not stored properly (e.g., if exposed to high temperatures, light, or moisture).[9]
-
Q2: I am having trouble with the polymerization of this compound. What could be the cause?
A2: Polymerization issues with acrylate monomers are common and can often be traced back to impurities. Here are some likely causes:
-
Presence of Inhibitors: If you are using a commercial source of this compound, it likely contains a polymerization inhibitor. These inhibitors are designed to prevent polymerization during storage and must be removed before use in a controlled polymerization reaction.[1][7]
-
Acidic Impurities: Residual acidic impurities from the synthesis, such as hydrobromic acid (from the hydrolysis of PBr₃) or triethylamine hydrochloride, can interfere with certain types of polymerizations.
-
Unintended Anionic Polymerization: Traces of moisture or basic impurities can initiate unintended and rapid anionic polymerization, especially in highly reactive monomers.[7]
Q3: How can I remove the polymerization inhibitor from this compound?
A3: There are two primary methods for removing phenolic inhibitors like MEHQ:
-
Column Chromatography: Passing the monomer through a column of basic alumina (B75360) is a common and effective method.
-
Aqueous Extraction: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) can remove the acidic phenolic inhibitor. This is typically followed by washing with brine to remove residual water and then drying the organic layer.
It is crucial to use the purified monomer immediately after inhibitor removal to prevent spontaneous polymerization.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR Spectrum
Q: I have purified my this compound, but I see unexpected peaks in the 1H NMR spectrum. What could they be?
A: Unexpected peaks often correspond to residual solvents or byproducts from the synthesis. Here are some common possibilities:
| Impurity | Expected ¹H NMR Signals (in CDCl₃) |
| Triethylamine | Triplet around 1.0-1.2 ppm (CH₃) and a quartet around 2.5-2.7 ppm (CH₂) |
| Triethylamine Hydrochloride | Similar to triethylamine, but shifts can be broader and downfield. |
| Diethyl Ether | Triplet around 1.2 ppm (CH₃) and a quartet around 3.5 ppm (CH₂) |
| Ethyl Acetate | Triplet around 1.2 ppm (CH₃), a singlet around 2.0 ppm (CH₃CO), and a quartet around 4.1 ppm (CH₂) |
| Methyl 2-(hydroxymethyl)acrylate | Signals corresponding to the starting material, including a peak for the -OH proton. |
| 2-(Bromomethyl)acrylic acid | A broad singlet for the carboxylic acid proton, typically >10 ppm.[5] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Issue 2: Low Yield After Synthesis and Purification
Q: I am following a literature procedure for the synthesis of this compound, but my yield is consistently low. What are the potential causes?
A: Low yields can result from several factors during the reaction or workup:
-
Incomplete Reaction: Ensure your reagents are pure and dry, and that the reaction has been allowed to proceed for the recommended time at the correct temperature.
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.
-
Loss During Workup:
-
Aqueous Extraction: If your product is partially water-soluble, you may be losing it during the washing steps. Minimize the number of washes or use a saturated brine solution to reduce solubility in the aqueous layer.
-
Distillation: this compound can be heat-sensitive. Distillation at too high a temperature can lead to decomposition or polymerization. It is crucial to perform the distillation under high vacuum to keep the temperature low.
-
Impurity Removal
The following table summarizes common impurities and suggested removal methods. The effectiveness of each method can vary depending on the concentration of the impurity and the specific experimental conditions.
| Impurity | Source | Removal Method(s) |
| Triethylamine Hydrochloride | Synthesis (use of triethylamine) | 1. Aqueous wash (water or dilute acid).[2] 2. Filtration if it precipitates.[2] |
| Unreacted Starting Materials | Synthesis | 1. Flash column chromatography. 2. Vacuum distillation. |
| 2-(Bromomethyl)acrylic acid | Hydrolysis of the ester | 1. Aqueous wash with a mild base (e.g., NaHCO₃ solution). |
| Polymerization Inhibitor | Commercial product for stabilization | 1. Column chromatography (basic alumina). 2. Aqueous wash with NaOH solution. |
| Residual Solvents | Synthesis and workup | 1. Drying under high vacuum. 2. Co-evaporation with a suitable solvent.[3] |
Experimental Protocols
Protocol 1: Removal of Triethylamine Hydrochloride by Aqueous Wash
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the washing step with a saturated brine solution to remove residual water from the organic layer.
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Polymerization Inhibitor using a Basic Alumina Column
-
Prepare a short column using a glass pipette or a small chromatography column plugged with cotton or glass wool.
-
Fill the column approximately halfway with basic alumina.
-
Gently tap the column to pack the alumina.
-
Carefully add the neat this compound to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: General purification workflow for crude product.
References
- 1. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Methyl 2-(bromomethyl)acrylate (MBMA) Mediated Polymerization
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the effect of temperature on polymerizations mediated by Methyl 2-(bromomethyl)acrylate (MBMA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does temperature generally affect the rate of my MBMA-mediated polymerization?
Temperature is a critical parameter in radical polymerization. Generally, increasing the reaction temperature will increase the rate of polymerization. This is due to the increased rate of decomposition of the initiator (if used) and a higher propagation rate constant. In Atom Transfer Radical Polymerization (ATRP), for instance, higher temperatures shift the equilibrium between dormant and active species towards the active side, leading to faster polymerization.[1] For some systems, a 10°C increase in temperature can significantly shorten the reaction time. However, excessively high temperatures can lead to a loss of control over the polymerization.
Q2: I'm observing a loss of control (e.g., broad polydispersity, uncontrolled molecular weight) at higher temperatures. What is happening?
High temperatures can accelerate termination and side reactions, which compete with the desired controlled polymerization process. This can lead to a broader molecular weight distribution (higher Polydispersity Index, PDI) and a deviation of the experimental molecular weight from the theoretical value.[2] In some cases, high temperatures can also promote thermal self-initiation of the monomer, further compromising control.[3] If you experience a loss of control, consider reducing the polymerization temperature.
Q3: My polymerization is either too fast and exothermic, or too slow. How can I optimize the temperature?
-
Too Fast/Exothermic: A rapid, exothermic polymerization can be difficult to control and may lead to a "gel effect" or run-away reaction.[3] To mitigate this, you can:
-
Lower the reaction temperature.
-
Use a less active catalyst system in the case of ATRP.[4]
-
Decrease the initiator or catalyst concentration.
-
Conduct the polymerization in a solvent to help dissipate heat.
-
-
Too Slow: If the reaction is too slow, you can:
Q4: Can temperature affect the end-group fidelity of my polymer chains?
Yes, high temperatures can lead to a loss of the bromine end-group functionality, which is crucial for subsequent chain-extension or post-polymerization modification reactions. Termination reactions, which are more prevalent at higher temperatures, can result in "dead" polymer chains that lack the active bromine terminus. For applications requiring high end-group fidelity, it is often better to use a lower temperature and allow for a longer reaction time.
Q5: What is a typical starting temperature for an MBMA-mediated polymerization of an acrylate (B77674) monomer?
For controlled radical polymerizations like ATRP of acrylates, temperatures in the range of 50°C to 90°C are commonly employed.[1][4] For Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerizations, a similar range of 70°C to 120°C can be used.[7][8][9] A good starting point for a bulk polymerization of an acrylate monomer mediated by MBMA could be 70°C.[5] The optimal temperature will depend on the specific monomer, solvent, and catalyst/initiator system being used.
Data Presentation
Table 1: Effect of Temperature on ATRP of Acrylates (Illustrative Data)
| Monomer | Initiator | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | M_n (Theoretical) | M_n (Experimental) | PDI (M_w/M_n) |
| Methyl Acrylate (MA) | Ethyl 2-bromopropionate | CuBr/Me_6TREN | Room Temp | 0.25 | 85 | 17,000 | 21,600 | 1.18 |
| Methyl Acrylate (MA) | Methyl 2-bromopropionate | CuBr/dNbpy | 90 | ~1 | ~60 | ~10,000 | ~10,000 | < 1.2 |
| n-Butyl Acrylate (n-BuA) | Alkyl Halide | NiBr_2(PPh_3)_2 | 85 | 4 | ~80 | - | - | ~1.3 |
Data synthesized from multiple sources for illustrative purposes.[1][4][10]
Table 2: Influence of Temperature on Residual Monomer Content in Polymethyl Methacrylate (PMMA)
| Polymerization Type | Temperature (°C) | Residual Monomer (wt%) |
| Autopolymerizing | 30 | 4.6 |
| Autopolymerizing | 60 | 3.3 |
| Heat-cured | 70 | > 0.2 |
| Heat-cured | 70 then 100 | < 0.2 |
| Heat-cured | 100 (12h) | 0.07 |
This table illustrates that higher polymerization temperatures generally lead to lower residual monomer content, indicating higher conversion.[11]
Experimental Protocols
Generalized Protocol for MBMA-mediated ATRP of an Acrylate Monomer
This protocol is a general guideline and should be adapted for specific experimental goals.
-
Reagent Preparation:
-
The monomer (e.g., methyl acrylate) should be passed through a column of basic alumina (B75360) to remove the inhibitor.
-
The solvent (e.g., anisole, DMF), if used, should be dried and deoxygenated.
-
The initiator (e.g., ethyl 2-bromopropionate) and ligand (e.g., Me_6TREN, PMDETA) should be handled under inert conditions.[4][6]
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) bromide (CuBr) catalyst and a magnetic stir bar.
-
Add the deoxygenated solvent, followed by the monomer and the ligand.
-
This compound (MBMA) would typically act as a chain-transfer agent or functional comonomer and should be added at this stage.[5][12]
-
The mixture is stirred until the catalyst complex forms (indicated by a color change).
-
-
Initiation and Polymerization:
-
The initiator is injected into the flask via syringe.
-
The flask is then placed in a pre-heated oil bath at the desired temperature (e.g., 70°C).[5]
-
Samples are taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, the polymerization is quenched by cooling the flask and exposing the contents to air.
-
The reaction mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum.[12]
-
Visualizations
Caption: Experimental workflow for MBMA-mediated polymerization.
Caption: Effect of increasing temperature on polymerization parameters.
Caption: Troubleshooting flowchart for temperature-related issues.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Catalyst selection and optimization for reactions involving "Methyl 2-(bromomethyl)acrylate"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving Methyl 2-(bromomethyl)acrylate (MBrMA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and catalyst selection for this compound.
Q1: What are the primary types of reactions where this compound (MBrMA) is used?
A1: this compound is a versatile monomer and reagent used in several key reaction types:
-
Atom Transfer Radical Polymerization (ATRP): The molecule can act as an initiator due to the reactive bromo- group, or it can be used to functionalize polymer chain ends.
-
Conventional Radical Polymerization: It serves as an effective chain-transfer agent to create functionalized macromonomers.[1]
-
Nucleophilic Substitution: The highly reactive bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles, such as carboxylic acids, to form new esters.
-
Domino Reactions and Cycloadditions: Phosphine catalysts can initiate complex domino reactions, leading to the formation of polycyclic structures from multiple MBrMA units.[2]
Q2: What are the critical safety and handling precautions for MBrMA?
A2: MBrMA is a hazardous chemical and requires careful handling.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[3] It is also classified as a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[4]
-
Storage: The product is stable for long periods if kept under an inert atmosphere, protected from light, and refrigerated.[5] The recommended storage temperature is -20°C.
Q3: Which catalysts are typically used for the Atom Transfer Radical Polymerization (ATRP) of acrylate (B77674) monomers?
A3: Copper-based systems are the most common and effective for ATRP of acrylates.
-
Catalyst: Copper(I) bromide (CuBr) is the most frequently used activator catalyst.[6][7]
-
Ligands: The copper catalyst is complexed with a ligand to enhance its solubility and catalytic activity. Common ligands include bipyridine derivatives like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) or multidentate amines such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN).[6][7][8]
-
Initiator: While MBrMA itself can be an initiator, studies often use a model initiator like methyl 2-bromopropionate (MBrP) to study the kinetics of acrylate polymerization.[8]
Q4: Can MBrMA be used in cross-coupling reactions?
A4: While the vinyl group of MBrMA could potentially participate in reactions like the Mizoroki-Heck coupling, its primary utility in this area is less explored due to the high reactivity of the bromomethyl group. However, the principles of cross-coupling acrylates are well-established. Palladium catalysts, such as those supported on carbon (Pd/C) or complexed with N-heterocyclic carbene (NHC) ligands, are standard for Mizoroki-Heck reactions of aryl halides with various acrylates.[9][10]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with MBrMA.
Topic: Atom Transfer Radical Polymerization (ATRP)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | 1. Catalyst Inactivity: The Cu(I) activator may have been oxidized to the inactive Cu(II) state by atmospheric oxygen. | 1. Ensure all reagents and solvents are thoroughly deoxygenated. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Use freeze-pump-thaw cycles for degassing.[1] |
| 2. Inhibitor Presence: The monomer may contain inhibitors from storage. | 2. Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor before use. | |
| 3. Insufficient Activator: The concentration of the Cu(I) activator is too low. | 3. Increase the catalyst loading. Alternatively, consider a regenerative ATRP system like AGET or ARGET ATRP where a reducing agent continuously regenerates the Cu(I) activator. | |
| Poor Control Over Molecular Weight / High Polydispersity (Mw/Mn > 1.5) | 1. High Radical Concentration: The equilibrium between active (radical) and dormant species is shifted too far towards the active side, leading to termination reactions. | 1. Add a small amount of the deactivator (e.g., CuBr₂/ligand complex) at the beginning of the reaction to establish the equilibrium faster.[8] |
| 2. Low Initiator Efficiency: The initiator is not effectively starting the polymer chains. | 2. Verify the purity of the initiator (MBrMA or other). Ensure the chosen initiator is suitable for the monomer. | |
| 3. Reaction Temperature Too High: High temperatures can increase the rate of termination reactions relative to propagation. | 3. Lower the reaction temperature. ATRP of acrylates is often conducted between 60-90°C.[1][7][8] | |
| Reaction Stops Prematurely | 1. Loss of Chain-End Fidelity: The bromine atom at the polymer chain end is lost through side reactions. | 1. This can lead to the irreversible oxidation of Cu(I) to Cu(II). The total amount of Cu(I) added can be correlated to the loss of chain ends.[8] Consider using a continuous feeding method for the activator to maintain a steady, low concentration.[8] |
| 2. Ligand Degradation or Dissociation. | 2. Ensure the ligand is stable at the reaction temperature and that the ligand-to-copper ratio is optimal (typically 1:1 or 2:1).[7] |
Topic: Conventional Radical Polymerization (Using MBrMA as a Chain-Transfer Agent)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Macromonomer | 1. Inefficient Chain Transfer: The concentration of MBrMA is too low to effectively compete with propagation. | 1. Increase the concentration of MBrMA relative to the monomer. Consult chain-transfer constant (Cs) data to determine the required ratio.[1] |
| 2. Inappropriate Initiator: The initiator (e.g., AIBN, BPO) decomposition rate is not suitable for the reaction temperature. | 2. Select an initiator whose half-life is appropriate for the desired reaction time and temperature. | |
| Resulting Polymer has Higher Molecular Weight than Targeted | 1. Low Chain-Transfer Constant (Cs): The intrinsic reactivity of MBrMA with the specific monomer's radical is low. | 1. The Cs value for MBrMA is significantly higher in styrene (B11656) polymerization (~11) than in methyl methacrylate (B99206) (MMA) polymerization (~1.2).[1] Expect less molecular weight control with MMA. Higher concentrations of MBrMA will be needed. |
| 2. Inaccurate MBrMA Concentration: Impurities or degradation of MBrMA. | 2. Purify MBrMA by distillation under reduced pressure before use.[1] Store properly to prevent degradation.[5] |
Section 3: Quantitative Data Presentation
Table 1: Chain-Transfer Constants (Cs) for MBrMA at 70°C
This table summarizes the experimentally determined chain-transfer constants for MBrMA in the bulk polymerization of Methyl Methacrylate (MMA) and Styrene. A higher Cs value indicates more efficient chain transfer and better control over the resulting polymer's molecular weight.
| Monomer | Measurement Method | Chain-Transfer Constant (Cs) |
| Methyl Methacrylate (MMA) | Mayo (1/DPn) | 1.15 |
| Methyl Methacrylate (MMA) | Mayo (2/DPw) | 1.28 |
| Methyl Methacrylate (MMA) | Chain-Length-Distribution | 1.20 |
| Styrene (Sty) | Mayo (1/DPn) | 8.52 |
| Styrene (Sty) | Mayo (2/DPw) | 11.44 |
| Styrene (Sty) | Chain-Length-Distribution | 10.92 |
| (Data sourced from Macromolecules 2000, 33, 5819-5824)[1] |
Table 2: Catalyst System for Homogeneous ATRP of Methyl Acrylate
This table provides typical reaction conditions for the controlled polymerization of a model acrylate monomer, which can be adapted for systems involving MBrMA.
| Component | Role | Typical Concentration / Ratio | Temperature |
| Methyl Acrylate (MA) | Monomer | - | 90°C |
| Methyl 2-bromopropionate (MBrP) | Initiator | [Monomer]/[Initiator] = 50-200 | 90°C |
| CuBr | Activator Catalyst | [Initiator]/[CuBr] = 1 | 90°C |
| dNbpy | Ligand | [CuBr]/[dNbpy] = 1:2 | 90°C |
| CuBr₂ | Deactivator | [CuBr]/[CuBr₂] = 10:1 (optional, for better control) | 90°C |
| (Data adapted from kinetic studies of acrylate ATRP)[7] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound (MBrMA)
This protocol is adapted from a literature procedure for the synthesis of MBrMA from its corresponding alcohol.[1]
Materials:
-
Methyl (2-hydroxymethyl)acrylate (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve methyl (2-hydroxymethyl)acrylate in anhydrous diethyl ether in a round-bottom flask. Cool the solution to -4°C using an ice/salt bath.
-
Addition of Brominating Agent: Add phosphorus tribromide dropwise to the cooled solution over 30 minutes. A white precipitate may form.
-
Reaction: Stir the reaction mixture for 3 hours, allowing it to warm to room temperature.
-
Quenching: Cool the solution back to -4°C and cautiously add water dropwise to quench the excess PBr₃. This may result in the evolution of HBr gas.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (B92381) (or diethyl ether). Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure (e.g., 43°C, 1.0 Torr) to yield MBrMA as a slightly yellowish liquid.[1]
Protocol 2: ATRP of Methyl Acrylate with Continuous Activator Feeding
This protocol describes a controlled polymerization method that can be used to achieve polymers with low polydispersity and predictable end-group functionality.[8]
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
Methyl 2-bromopropionate (MBrP) (Initiator, 1.0 eq)
-
CuBr₂ (Deactivator, e.g., 50 ppm relative to monomer)
-
Me₆TREN (Ligand, molar ratio to total copper is key)
-
CuBr (Activator)
-
Anhydrous Dimethylformamide (DMF) (Solvent)
-
Anhydrous Acetonitrile (MeCN) (for activator solution)
Procedure:
-
Reactor Preparation: To a Schlenk flask, add the monomer (MA), initiator (MBrP), solvent (DMF), and the deactivator solution (CuBr₂/Me₆TREN in DMF).
-
Degassing: Degas the reaction mixture by bubbling with N₂ for 1 hour or by three freeze-pump-thaw cycles.
-
Activator Solution: In a separate glovebox or under inert atmosphere, prepare a solution of the activator (CuBr/Me₆TREN) in anhydrous MeCN. Load this solution into a gas-tight syringe.
-
Initiation: Place the reaction flask in an oil bath preheated to the desired temperature (e.g., 60°C).[8]
-
Continuous Feeding: Mount the gas-tight syringe onto a syringe pump and add the activator solution to the reaction mixture at a constant, slow rate. The polymerization will proceed as long as the activator is being added.
-
Monitoring and Termination: Monitor the reaction by taking samples periodically and analyzing for monomer conversion (by GC or NMR) and molecular weight (by GPC). The polymerization will stop when the activator feed is completed. The reaction can be fully terminated by exposing the mixture to air.
Section 5: Visualizations
Caption: Troubleshooting workflow for low polymerization rates in ATRP.
Caption: Catalyst and reagent selection guide for MBrMA reactions.
Caption: General experimental workflow for ATRP reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Methyl 2-(bromomethyl)acrylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Presence of moisture, exposure to light, or high temperatures. 3. Inefficient purification: Loss of product during workup or distillation.[1][2] 4. Side reactions: Formation of byproducts such as polymers or elimination products. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or GC/MS and adjust time and temperature accordingly. For the bromination of methyl 2-(hydroxymethyl)acrylate with PBr₃, a typical reaction time is 3-4 hours at room temperature.[1][3] 2. Ensure anhydrous conditions: Use dry solvents and glassware. Store the product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (-20°C is recommended for long-term storage).[2][4] 3. Refine purification technique: Use a rotary evaporator at low temperatures (30–35°C) to remove solvents.[2] Perform vacuum distillation at a low bath temperature (50–55°C) to prevent product decomposition.[2] 4. Minimize side reactions: See the specific troubleshooting sections below for polymerization and other byproduct formations. |
| Reaction Mixture Becomes Viscous or Solidifies (Polymerization) | 1. Absence or insufficient amount of polymerization inhibitor. 2. High reaction or distillation temperatures. [2] 3. Presence of radical initiators (e.g., peroxides from aged solvents). 4. Extended reaction or storage times without an inhibitor. | 1. Add a polymerization inhibitor: Use inhibitors such as hydroquinone (B1673460) (HQ), methyl ether of hydroquinone (MeHQ), or butylated hydroxytoluene (BHT). The optimal concentration should be empirically determined but is typically in the range of 100-1000 ppm. 2. Maintain low temperatures: Keep the reaction and purification temperatures as low as possible. Distillation should be performed under high vacuum to lower the boiling point.[2] 3. Use fresh, inhibitor-free solvents for the reaction and inhibitor-containing solvents for storage. 4. Store the purified product with an appropriate inhibitor at low temperatures. [4] |
| Formation of Elimination Byproducts (e.g., Methyl 2-(dibromomethyl)acrylate) | 1. Excess of brominating agent. 2. High reaction temperatures. 3. Prolonged reaction times. | 1. Use a stoichiometric amount of the brominating agent. For example, when using phosphorus tribromide, it is typically added dropwise to control the reaction.[1] 2. Maintain the recommended reaction temperature. For many bromination reactions of allylic alcohols, lower temperatures are preferred to increase selectivity. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is a Yellow Oil Instead of a Colorless Liquid | 1. Presence of impurities. 2. Degradation of the product due to exposure to heat or light. | 1. Purify the product carefully: Fractional distillation under reduced pressure is often effective.[1][2] 2. Ensure proper storage: Store the product in a dark container, under an inert atmosphere, and at a low temperature.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent synthetic routes are:
-
Bromination of Methyl 2-(hydroxymethyl)acrylate: This is a direct, one-step method often employing reagents like phosphorus tribromide (PBr₃) or a combination of N-Bromosuccinimide (NBS) and dimethyl sulfide.[1][3]
-
Dehydrobromination of Methyl α,β-dibromoisobutyrate: This is a two-step process starting from β,β'-dibromoisobutyric acid, which is first esterified and then treated with a base, such as triethylamine (B128534), to induce elimination of HBr.[2]
Q2: What are the key byproducts to watch for during the synthesis of this compound?
A2: The primary byproducts of concern are:
-
Polymers: Due to the reactive acrylate (B77674) moiety, polymerization is a significant issue, especially at elevated temperatures or in the absence of inhibitors.[2]
-
Methyl α,β-dibromoisobutyrate: This can be a byproduct in the dehydrobromination route if the elimination reaction is incomplete.[2]
-
High-boiling point residues: These are often oligomers or decomposition products formed during distillation at high temperatures.[2]
Q3: How can I effectively prevent polymerization during my reaction and purification?
A3: To prevent polymerization:
-
Use a polymerization inhibitor: Add a suitable inhibitor like MEHQ or BHT to the reaction mixture if the conditions are harsh, and always to the purified product for storage.
-
Maintain low temperatures: Keep reaction temperatures as low as feasible and use high vacuum for distillation to minimize thermal stress on the molecule.[2]
-
Avoid exposure to light: Light can initiate radical polymerization.
-
Store under an inert atmosphere: Oxygen can sometimes promote polymerization, so storing under nitrogen or argon is recommended.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at low temperatures, with -20°C being ideal for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon.[2][4]
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in foil.[2][4]
-
Inhibitor: Ensure the presence of a suitable polymerization inhibitor.
Q5: My NMR spectrum shows unexpected peaks. What could they be?
A5: Unexpected peaks in the NMR spectrum could correspond to several possibilities:
-
Residual starting material: Check for peaks corresponding to Methyl 2-(hydroxymethyl)acrylate or Methyl α,β-dibromoisobutyrate.
-
Solvent peaks: Ensure you have correctly identified all solvent signals.
-
Polymeric or oligomeric byproducts: These may appear as broad signals.
-
Isomeric impurities: Depending on the synthetic route, other brominated isomers might be present.
-
Degradation products: If the sample has been handled or stored improperly, degradation may have occurred.
A thorough analysis of the chemical shifts and coupling constants, potentially supplemented with 2D NMR techniques or mass spectrometry, can help in identifying these impurities.
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-(hydroxymethyl)acrylate using PBr₃[1]
-
Dissolve Methyl 2-(hydroxymethyl)acrylate (1.0 eq) in a dry solvent (e.g., anhydrous diethyl ether or acetonitrile) under an inert atmosphere.[1]
-
Cool the solution to -4°C using an ice/salt bath.[1]
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.[1][3]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to -4°C and cautiously quench by the dropwise addition of water.[1]
-
Extract the product with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]
-
Remove the solvent under reduced pressure at a low temperature (e.g., 30°C).
-
Purify the crude product by vacuum distillation (e.g., 43°C at 1.0 Torr) to obtain this compound as a colorless to slightly yellowish liquid.[1]
Protocol 2: Synthesis from β,β'-Dibromoisobutyric Acid[2]
Step A: Esterification
-
In a round-bottomed flask, combine β,β'-dibromoisobutyric acid (1.0 eq), methanol (B129727) (3.1 eq), and a catalytic amount of a strong acid (e.g., methanesulfonic acid) in a solvent like ethylene (B1197577) dichloride.[2]
-
Reflux the mixture for 24 hours.[2]
-
Cool the solution, dilute with methylene (B1212753) chloride, and neutralize with a cold, dilute solution of sodium bicarbonate.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl β,β'-dibromoisobutyrate.[2]
Step B: Elimination
-
Dissolve the crude Methyl β,β'-dibromoisobutyrate (1.0 eq) in anhydrous benzene (B151609).[2]
-
Add a solution of triethylamine (0.99 eq) in anhydrous benzene dropwise to the vigorously stirred solution.[2]
-
Stir the mixture for 1 hour at room temperature, followed by 1 hour of reflux.[2]
-
Cool the mixture and filter to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure at 30-35°C.[2]
-
Purify the residue by fractional distillation under high vacuum (e.g., 35–37°C at 1.3 mmHg) to obtain the final product.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes and Yields
| Starting Material | Reagents | Solvent | Reported Yield | Reference |
| Methyl 2-(hydroxymethyl)acrylate | PBr₃ | Diethyl ether | 73% | [1] |
| Methyl 2-(hydroxymethyl)acrylate | PBr₃ | Acetonitrile | 86% | [3] |
| Methyl 3-hydroxy-2-methylidene-propanoate | NBS, Dimethyl sulfide | Dichloromethane | 89% | [3] |
| Methyl β,β'-dibromoisobutyrate | Triethylamine | Benzene | 80% | [2] |
Visualizations
References
Analytical techniques for monitoring "Methyl 2-(bromomethyl)acrylate" reaction progress
Welcome to the technical support center for monitoring reactions involving Methyl 2-(bromomethyl)acrylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the reaction progress of this compound?
A1: The primary techniques for monitoring the reaction progress of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and chromatography methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy: Provides detailed structural information, allowing for the quantification of starting materials, intermediates, and products by integrating the signals of specific protons.[1][2]
-
FTIR Spectroscopy: Particularly useful for real-time monitoring of polymerization reactions by tracking the disappearance of the acrylate (B77674) C=C bond.[3][4][5][6][7]
-
GC-MS: Effective for identifying and quantifying volatile components, including the monomer and any volatile byproducts.[1]
-
HPLC: Can be used to determine monomer conversion with high accuracy.[5]
Q2: How can I use FTIR spectroscopy to monitor the polymerization of this compound in real-time?
A2: Real-time monitoring of this compound polymerization can be effectively achieved using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[3][4] The key is to monitor the decrease in the absorbance of the carbon-carbon double bond (C=C) of the acrylate group.
Key FTIR Peaks for Monitoring:
| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |
| ~1637 cm⁻¹ | C=C stretching of the acrylate monomer | Decreases |
| ~1720 cm⁻¹ | C=O stretching of the ester group | Relatively stable (can be used as an internal standard) |
| ~1241 cm⁻¹ | O=C-O-C stretching of the ester in the polymer | Increases |
By plotting the normalized intensity of the C=C peak against time, you can generate a kinetic profile of the reaction.[4][7]
Q3: Can NMR spectroscopy be used for kinetic studies of reactions with this compound?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for kinetic analysis. By taking samples at different time points and acquiring ¹H NMR spectra, you can determine the concentration of reactants and products. Key proton signals to monitor for this compound include the vinylic protons (=CH₂) and the methyl ester protons (-OCH₃). The disappearance of the vinylic proton signals and the appearance of new signals corresponding to the polymer backbone can be used to calculate the reaction rate.[1][2] For quantitative analysis, an internal standard with a known concentration and a signal that does not overlap with other signals in the spectrum should be used.
Troubleshooting Guides
FTIR Spectroscopy Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No change observed in the C=C peak intensity. | Reaction has not initiated. Inhibitor in the monomer was not removed. Incorrect temperature or UV source (for photopolymerization). | 1. Ensure proper initiation conditions (e.g., initiator concentration, temperature). 2. Remove inhibitor from the monomer if necessary. 3. Verify the functionality of the heat source or UV lamp. |
| Broad and overlapping peaks. | Water or solvent interference. | 1. Subtract the solvent spectrum from the reaction spectra.[3] 2. Ensure the sample and ATR crystal are dry before starting the measurement. |
| Inconsistent or noisy baseline. | Poor contact between the sample and the ATR crystal. Air bubbles in the sample. | 1. Ensure the sample completely covers the ATR crystal and good contact is maintained. 2. Carefully apply the sample to avoid trapping air bubbles. |
| Signal intensity is too low. | Low concentration of the analyte. Incorrect ATR crystal material for the sample. | 1. If possible, use a higher concentration of the starting material. 2. Ensure the ATR crystal (e.g., diamond, zinc selenide) is appropriate for your reaction mixture. |
NMR Spectroscopy Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor signal resolution. | Inhomogeneous magnetic field. Sample viscosity has increased significantly. | 1. Shim the magnetic field before each measurement. 2. Dilute the sample with a deuterated solvent. Note that dilution may affect reaction kinetics. |
| Inaccurate quantification. | Inappropriate internal standard. Overlapping signals. Incomplete relaxation of nuclei. | 1. Choose an internal standard that is inert to the reaction conditions and has a distinct signal. 2. Use a higher field NMR spectrometer for better signal dispersion. 3. Ensure a sufficient relaxation delay (D1) is used in the NMR acquisition parameters, especially for quantitative measurements. |
| Side reaction products observed. | The bromomethyl group can be susceptible to nucleophilic attack or elimination. | 1. Analyze the structure of the side products using 2D NMR techniques (e.g., COSY, HSQC). 2. Consider adjusting reaction conditions (e.g., temperature, solvent, base) to minimize side reactions.[1] |
Chromatography (GC-MS, HPLC) Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing or fronting in GC-MS. | Active sites on the column. Inappropriate column temperature. | 1. Use a deactivated column or a column with a different stationary phase. 2. Optimize the temperature program. |
| Poor separation of peaks in HPLC. | Inappropriate mobile phase composition or column. | 1. Optimize the mobile phase gradient or isocratic composition. 2. Try a column with a different stationary phase (e.g., C18, C8, Phenyl). |
| Non-reproducible retention times. | Fluctuations in column temperature or mobile phase flow rate. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the HPLC pump is working correctly and the mobile phase is properly degassed. |
| Sample degradation in the GC inlet. | High inlet temperature causing decomposition of the thermally labile this compound. | 1. Lower the inlet temperature. 2. Consider using a gentler injection technique like cool on-column injection. |
Experimental Protocols
Protocol 1: Real-Time Reaction Monitoring by ATR-FTIR Spectroscopy
-
Instrument Setup:
-
Ensure the ATR crystal is clean and a background spectrum has been collected.[6]
-
-
Sample Preparation:
-
Place a small amount of the reaction mixture directly onto the ATR crystal, ensuring it is fully covered.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the C=C stretching vibration (~1637 cm⁻¹).[4][7]
-
Normalize the C=C peak intensity against a stable peak, such as the C=O stretching vibration (~1720 cm⁻¹), to account for any variations in sample thickness or instrument drift.
-
Plot the normalized C=C peak intensity versus time to obtain the reaction kinetic profile.
-
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by, for example, cooling it in an ice bath or adding an inhibitor.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Ensure the spectral window and resolution are adequate to resolve the key signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinylic protons of this compound and the signal of the internal standard.
-
Calculate the concentration of the monomer at each time point relative to the constant concentration of the internal standard.
-
Plot the monomer concentration versus time to determine the reaction kinetics.
-
Visualizations
Caption: Workflow for real-time reaction monitoring using ATR-FTIR.
Caption: Troubleshooting logic for a stalled reaction in FTIR monitoring.
References
- 1. 2-(Bromomethyl)acrylic acid | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to Chain-Transfer Agents in Polymerization: Methyl 2-(bromomethyl)acrylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise synthesis of polymers, particularly for applications in drug delivery and advanced materials, the choice of a chain-transfer agent (CTA) is critical for controlling molecular weight, polydispersity, and polymer architecture. This guide provides an objective comparison of Methyl 2-(bromomethyl)acrylate (MBMA) with other commonly employed CTAs, including thiols and dithiocarbamates. The information presented is supported by experimental data to aid researchers in selecting the optimal agent for their specific polymerization needs.
Performance Comparison of Chain-Transfer Agents
The efficacy of a chain-transfer agent is primarily determined by its chain-transfer constant (C_s), which quantifies its ability to terminate a growing polymer chain and initiate a new one. A higher C_s value indicates a more efficient chain-transfer process, leading to polymers with lower molecular weights. Furthermore, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the ability of a CTA to maintain a low polydispersity index (PDI) is a key performance indicator, signifying a well-controlled polymerization process that yields polymers with a narrow molecular weight distribution.
This compound (MBMA) operates via an efficient addition-fragmentation mechanism, offering a versatile platform for polymer synthesis.[1] Below is a comparative summary of MBMA's performance against representative thiol and dithiocarbamate (B8719985) CTAs in the polymerization of methyl methacrylate (B99206) (MMA).
| Chain-Transfer Agent | Type | Polymerization Method | Monomer | Chain-Transfer Constant (C_s) at 60-70°C | Polydispersity Index (PDI) | Molecular Weight Control |
| This compound (MBMA) | Addition-Fragmentation | Free Radical | MMA | 1.20 - 1.28[2][3] | > 1.5 (conventional) | Good |
| n-Dodecyl Mercaptan (n-DDM) | Thiol | Free Radical | MMA | ~0.67 - 1.36[4][5] | > 1.5 (conventional) | Moderate to Good |
| Benzyl 1-pyrrolecarbodithioate | Dithiocarbamate | RAFT | MMA | Not typically measured in conventional FRP | < 1.2[6] | Excellent |
Key Observations:
-
MBMA exhibits a chain-transfer constant in the polymerization of MMA that is comparable to or slightly higher than commonly used thiols like n-dodecyl mercaptan, indicating its effectiveness in controlling molecular weight in conventional free-radical polymerization.
-
Thiols , such as n-dodecyl mercaptan, are well-established CTAs. Their effectiveness is influenced by the specific thiol and monomer used.[4][5] While effective at reducing molecular weight, they do not typically provide the narrow polydispersity seen in controlled radical polymerization.
-
Dithiocarbamates , when appropriately substituted (e.g., with an aromatic system on the nitrogen), are highly effective CTAs in RAFT polymerization.[6] They offer excellent control over the polymerization, leading to polymers with very low PDIs, a hallmark of a "living" polymerization process. While their C_s in conventional free-radical polymerization is low, their utility shines in controlled polymerization frameworks.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which these CTAs operate are crucial to understanding their impact on the polymerization process.
Caption: Addition-fragmentation mechanism of MBMA.
Caption: Conventional chain transfer mechanism of a thiol.
Caption: Reversible addition-fragmentation chain transfer (RAFT) mechanism with a dithiocarbamate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired polymerization outcomes. The following are representative procedures for the polymerization of methyl methacrylate (MMA) using MBMA, n-dodecyl mercaptan, and a dithiocarbamate RAFT agent.
Free-Radical Polymerization of MMA using this compound (MBMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) with controlled molecular weight using MBMA as a chain-transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MBMA)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Anhydrous toluene (B28343)
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 10.0 g, 100 mmol), AIBN (e.g., 16.4 mg, 0.1 mmol), and the desired amount of MBMA (e.g., for a target molecular weight, the amount is calculated based on the chain-transfer constant). Add anhydrous toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at 70°C and stir vigorously.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol (B129727) or hexane, while stirring.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (M_n) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
Free-Radical Polymerization of MMA using n-Dodecyl Mercaptan (n-DDM)
Objective: To synthesize PMMA with controlled molecular weight using n-DDM as a conventional chain-transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
n-Dodecyl mercaptan (n-DDM)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Anhydrous benzene (B151609) or toluene
-
Reaction vessel with reflux condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine MMA (e.g., 50.0 g, 500 mmol), AIBN (e.g., 0.082 g, 0.5 mmol), and the calculated amount of n-DDM. Add the solvent (e.g., 50 mL of benzene).
-
Equip the vessel with a reflux condenser and purge the system with an inert gas for at least 30 minutes.
-
Heat the mixture to 60°C under a continuous inert gas flow while stirring.
-
Maintain the reaction at this temperature for the desired duration.
-
Terminate the polymerization by cooling the reaction vessel.
-
Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer under vacuum.
-
Analyze the polymer's M_n and PDI by GPC.
RAFT Polymerization of MMA using a Dithiocarbamate Agent
Objective: To synthesize well-defined PMMA with low PDI using a dithiocarbamate as a RAFT agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzyl 1-pyrrolecarbodithioate (or another suitable dithiocarbamate RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (B91453) or benzene
-
Ampules or Schlenk tubes
-
Vacuum line
-
Heating source (oil bath or heating block)
Procedure:
-
Prepare a stock solution of MMA, the dithiocarbamate RAFT agent, and AIBN in the chosen solvent in a volumetric flask. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated to target a specific degree of polymerization (e.g., 200:1:0.1).
-
Transfer the solution to an ampule or Schlenk tube.
-
Degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Seal the ampule under vacuum or backfill the Schlenk tube with an inert gas.
-
Place the sealed reaction vessel in a thermostatically controlled environment at the desired temperature (e.g., 60-80°C).
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by NMR or gravimetry) and the evolution of molecular weight and PDI (by GPC).
-
Once the desired conversion is reached, stop the reaction by rapid cooling and exposure to air.
-
Purify the polymer by precipitation into a large volume of a non-solvent (e.g., methanol or hexane).
-
Dry the resulting polymer under vacuum until a constant weight is achieved.
Conclusion
The selection of a chain-transfer agent is a critical decision in polymer synthesis, with significant implications for the properties of the final material. This compound serves as an effective addition-fragmentation chain-transfer agent, providing good control over molecular weight in conventional free-radical polymerizations. Its performance is comparable to that of traditional thiol-based CTAs. For applications requiring a high degree of control, leading to polymers with narrow molecular weight distributions and complex architectures, dithiocarbamate-mediated RAFT polymerization is a superior choice. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on their specific synthetic goals and the desired characteristics of the target polymer.
References
A Comparative Guide to Methyl 2-(bromomethyl)acrylate and Ethyl 2-(bromomethyl)acrylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and functional material synthesis, the choice of monomer can significantly influence the properties and performance of the resulting products. Among the versatile building blocks available, α-(bromomethyl)acrylates serve as crucial intermediates for introducing functional groups and enabling controlled polymerization. This guide provides an objective comparison of two key analogues: Methyl 2-(bromomethyl)acrylate (MBMA) and Ethyl 2-(bromomethyl)acrylate (EBMA). This analysis is supported by experimental data on their synthesis, physical properties, and applications, particularly in the context of polymer synthesis for potential use in drug delivery systems.
Physicochemical Properties: A Side-by-Side Comparison
While both MBMA and EBMA share a similar core structure, the difference in their ester group—methyl versus ethyl—leads to slight variations in their physical properties. These differences can be critical for process optimization and reaction control.
| Property | This compound (MBMA) | Ethyl 2-(bromomethyl)acrylate (EBMA) |
| CAS Number | 4224-69-5 | 17435-72-2 |
| Molecular Formula | C₅H₇BrO₂ | C₆H₉BrO₂ |
| Molecular Weight | 179.01 g/mol | 193.04 g/mol |
| Boiling Point | 35-37 °C at 1.3 mmHg[1] | 38 °C at 0.8 mmHg[2][3][4][5] |
| Density | 1.489 g/mL at 25 °C[1] | 1.398 g/mL at 25 °C[2][3][4] |
| Refractive Index (n20/D) | 1.490[1] | 1.479[2][3] |
Synthesis and Reactivity
Both MBMA and EBMA are commonly synthesized from their corresponding hydroxylated precursors. The choice of synthetic route can impact yield and purity.
Synthesis of this compound (MBMA)
A prevalent method for the synthesis of MBMA involves the bromination of Methyl 2-(hydroxymethyl)acrylate. One documented procedure utilizes phosphorus tribromide (PBr₃) in acetonitrile (B52724), affording the product in high yield.[6][7] Another approach employs N-Bromosuccinimide (NBS) and dimethyl sulfide, also resulting in a good yield.[6]
-
From Methyl 2-(hydroxymethyl)acrylate with PBr₃: Yields of approximately 86% have been reported.[6][7]
-
From Methyl 3-hydroxy-2-metylidene-propanoate with NBS: This method has been shown to produce MBMA with a yield of around 89%.[6]
Synthesis of Ethyl 2-(bromomethyl)acrylate (EBMA)
Similar to its methyl counterpart, EBMA is often synthesized from Ethyl 2-(hydroxymethyl)acrylate using a brominating agent like phosphorus tribromide in an ethereal solvent.[2]
-
From Ethyl 2-(hydroxymethyl)acrylate with PBr₃: A reported yield for this reaction is 82%.[2]
While direct comparative studies on the reactivity of MBMA and EBMA are not extensively documented, general principles of organic chemistry suggest that the electronic and steric differences between the methyl and ethyl groups are unlikely to cause a dramatic difference in the reactivity of the vinyl group or the lability of the bromine atom in many common reactions. However, in polymerization kinetics, even subtle differences can influence the rate of propagation and the properties of the resulting polymer. Generally, acrylates are known to be more reactive in radical polymerization than methacrylates.[8]
Application in Polymer Synthesis: Atom Transfer Radical Polymerization (ATRP)
Both MBMA and EBMA are valuable monomers for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[6][9] The bromomethyl group serves as a versatile handle for post-polymerization modification, enabling the introduction of a wide array of functional groups. This is particularly relevant in the development of advanced materials for applications such as drug delivery.[10][11][12]
Polymers derived from acrylates and methacrylates, such as the Eudragit® family of copolymers, are widely used in pharmaceutical formulations for enteric coatings, sustained release, and targeted drug delivery.[10] The ability to precisely control the architecture of polymers synthesized from MBMA and EBMA via ATRP opens up possibilities for creating novel drug delivery systems with tailored properties.
Experimental Protocols
Synthesis of this compound from Methyl 2-(hydroxymethyl)acrylate[6][7]
-
Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a round-bottom flask.
-
Slowly add 4 mL of phosphorus tribromide dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Quench the reaction by the careful addition of water.
-
Remove the acetonitrile via rotary evaporation under reduced pressure.
-
To the residue, add 100 mL of water and extract twice with 100 mL portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Synthesis of Ethyl 2-(bromomethyl)acrylate from Ethyl 2-(hydroxymethyl)acrylate[2]
-
Dissolve 2 g (15.4 mmol) of Ethyl 2-(hydroxymethyl)acrylate in 15 mL of diethyl ether in a flask and cool to 0 °C with stirring.
-
Slowly add 0.51 mL (5.4 mmol) of phosphorus tribromide dropwise.
-
Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with three 10 mL portions of hexane.
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo to obtain the product.
General Protocol for Atom Transfer Radical Polymerization (ATRP) of Acrylate Monomers[6][7]
This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the copper(I) bromide (CuBr) catalyst.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., anisole (B1667542) or dimethylformamide) and the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA). The solution should change color, indicating complex formation.
-
In a separate vial, dissolve the monomer (MBMA or EBMA) and the initiator (e.g., ethyl α-bromoisobutyrate - EBiB) in the solvent.
-
Deoxygenate the monomer/initiator solution by bubbling with an inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing them by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Once the desired monomer conversion is achieved, quench the polymerization by exposing the reaction mixture to air and precipitating the polymer in a suitable non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Visualizing the Synthesis and Polymerization Workflow
Conclusion
Both this compound and Ethyl 2-(bromomethyl)acrylate are highly valuable monomers for the synthesis of functional polymers. Their synthesis is straightforward, with high yields reported for established methods. The choice between the methyl and ethyl analogue may be guided by subtle differences in physical properties which could influence process parameters, or by the desired properties of the final polymer, as the ester group can affect characteristics such as the glass transition temperature and solubility. The primary utility of these monomers lies in their suitability for controlled radical polymerization techniques like ATRP, which allows for the creation of well-defined polymer architectures. The presence of the bromomethyl group provides a convenient site for post-polymerization modification, making these monomers attractive for the development of advanced materials, including sophisticated drug delivery systems. Further direct comparative studies would be beneficial to fully elucidate the nuanced differences in their polymerization kinetics and performance in specific applications.
References
- 1. ripublication.com [ripublication.com]
- 2. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]
- 3. Ethyl 2-(bromomethyl)acrylate 98 17435-72-2 [sigmaaldrich.com]
- 4. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Ethyl 2-(bromomethyl)acrylate 98 17435-72-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to Methyl 2-(bromomethyl)acrylate as a Chain-Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and drug delivery, precise control over polymer molecular weight and architecture is paramount. Chain-transfer agents (CTAs) are crucial tools in achieving this control during free-radical polymerization. This guide provides a comprehensive comparison of the performance of methyl 2-(bromomethyl)acrylate (MBMA) as a chain-transfer agent against other common alternatives, supported by experimental data.
Performance of this compound (MBMA)
MBMA functions as a chain-transfer agent through an addition-fragmentation mechanism. Its effectiveness, quantified by the chain-transfer constant (C_tr), varies depending on the monomer being polymerized. A higher C_tr value indicates a more efficient chain-transfer agent, leading to a greater reduction in polymer molecular weight.
Experimental data for the chain-transfer constant of MBMA has been determined for several key monomers. The values are typically obtained using the Mayo method or the chain-length-distribution (CLD) procedure, with polymerization reactions carefully controlled to low conversions to ensure data accuracy.[1][2][3]
Table 1: Chain-Transfer Constants (C_tr) of this compound (MBMA) for Various Monomers
| Monomer | Temperature (°C) | C_tr (Mayo Method, 2/DPw) | C_tr (CLD Method) | Reference |
| Methyl Methacrylate (B99206) (MMA) | 70 | 1.28 | 1.20 | [1][2][3] |
| Styrene (B11656) (Sty) | 70 | 11.44 | 10.92 | [1][2][3] |
DPw represents the weight-average degree of polymerization.
The data indicates that MBMA is a moderately effective chain-transfer agent for methyl methacrylate and a highly effective one for styrene.
Comparison with Alternative Chain-Transfer Agents
To provide a broader context for the performance of MBMA, its C_tr values are compared with those of commonly used alternative chain-transfer agents, such as thiol-based compounds (e.g., n-dodecyl mercaptan) and halogenated alkanes (e.g., carbon tetrabromide).
Table 2: Comparison of Chain-Transfer Constants (C_tr) for Various Chain-Transfer Agents and Monomers
| Monomer | Chain-Transfer Agent | Temperature (°C) | C_tr |
| Methyl Methacrylate (MMA) | This compound | 70 | ~1.2-1.3 [1][2][3] |
| n-Dodecyl Mercaptan | 60 | ~0.67 | |
| Carbon Tetrabromide | 60 | ~2.7 x 10⁻⁴ | |
| Styrene (Sty) | This compound | 70 | ~11 [1][2][3] |
| n-Dodecyl Mercaptan | 60 | ~13-19 | |
| Carbon Tetrabromide | 60 | ~0.01-420 (highly dependent on conditions)[4] | |
| Butyl Acrylate (BA) | n-Dodecyl Mercaptan | 50 | ~1.5-1.6 |
| Carbon Tetrabromide | 70 | - | |
| Vinyl Acetate (VAc) | n-Dodecyl Mercaptan | 60 | ~46-52 |
| Carbon Tetrabromide | 60 | ~0.07 | |
| Acrylic Acid (AA) | Thioglycolic Acid | 65 | 3.2 (in THF), 0.5 (in water)[5] |
This comparison highlights that the choice of chain-transfer agent should be tailored to the specific monomer and desired degree of molecular weight control. For instance, while n-dodecyl mercaptan is a more effective CTA for styrene than MBMA, MBMA shows significant efficiency. For vinyl acetate, thiol-based CTAs are exceptionally effective.
Experimental Protocols
The determination of chain-transfer constants is a critical experimental procedure for evaluating the efficacy of a CTA. The two primary methods employed are the Mayo method and the chain-length-distribution (CLD) method.
Mayo Method for Determining Chain-Transfer Constant
The Mayo method is a widely used technique that relates the number-average degree of polymerization (DPn) to the concentrations of the monomer and the chain-transfer agent.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Chain-transfer agent (e.g., MBMA)
-
Initiator (e.g., AIBN - azobisisobutyronitrile)
-
Solvent (if applicable, e.g., benzene, toluene)
-
Inhibitor remover (e.g., basic alumina)
-
Nitrogen or Argon for inert atmosphere
-
Polymerization vials or flasks
-
Constant temperature bath
-
Apparatus for polymer isolation (e.g., precipitation in a non-solvent like methanol)
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
Procedure:
-
Purification of Reagents: Monomers are typically passed through a column of inhibitor remover to eliminate any stabilizing agents. The initiator is recrystallized.
-
Preparation of Reaction Mixtures: A series of polymerization reactions are prepared with a constant concentration of monomer and initiator, but varying concentrations of the chain-transfer agent. A control reaction with no CTA is also prepared.
-
Polymerization: The reaction mixtures are degassed (e.g., by several freeze-pump-thaw cycles) and placed in a constant temperature bath to initiate polymerization.
-
Low Conversion: It is crucial to stop the polymerizations at low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA remain essentially constant.[1][2]
-
Polymer Isolation: The polymer is isolated from the reaction mixture, typically by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of each polymer sample is determined using Gel Permeation Chromatography (GPC).
-
Calculation of DPn: The number-average degree of polymerization (DPn) is calculated using the formula: DPn = Mn / M₀, where M₀ is the molecular weight of the monomer.
-
Mayo Plot Construction: A graph of 1/DPn versus the ratio of the molar concentrations of the chain-transfer agent to the monomer ([S]/[M]) is plotted.
-
Determination of C_tr: The chain-transfer constant (C_tr) is determined from the slope of the Mayo plot, according to the Mayo equation: 1/DPn = 1/DPn,₀ + C_tr * ([S]/[M]), where DPn,₀ is the degree of polymerization in the absence of the CTA.
Determination of Degree of Polymerization using GPC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.
Procedure:
-
Sample Preparation: A dilute solution of the polymer sample is prepared in a suitable solvent (e.g., THF, chloroform) that is also used as the mobile phase for the GPC system. The solution is filtered to remove any particulate matter.
-
Calibration: The GPC system is calibrated using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene standards). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Sample Analysis: The prepared polymer solution is injected into the GPC system. The detector (typically a refractive index detector) measures the concentration of the polymer as it elutes from the column.
-
Data Analysis: The elution profile (chromatogram) is used in conjunction with the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. The number-average degree of polymerization (DPn) is then calculated as described previously.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining the chain-transfer constant and the underlying mechanism of chain transfer by MBMA.
References
- 1. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Graft Copolymers Synthesized with Methyl 2-(bromomethyl)acrylate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of graft copolymers synthesized using "Methyl 2-(bromomethyl)acrylate" (MBMA) via the "grafting through" technique with alternative methods, namely "grafting from" via Atom Transfer Radical Polymerization (ATRP) and "grafting to." The focus is on the synthesis and characterization of poly(styrene-graft-poly(methyl methacrylate)) (PS-g-PMMA) as a model system. This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify complex processes.
Introduction to Graft Copolymer Synthesis Strategies
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, are a significant class of materials with wide-ranging applications, including drug delivery, biomaterials, and thermoplastic elastomers. The architecture of these copolymers can be precisely tailored using various synthetic strategies, broadly categorized as "gasting through," "grafting from," and "grafting to."
-
Grafting Through (Macromonomer Technique): This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). This compound (MBMA) is a versatile chain transfer agent used to synthesize these macromonomers.
-
Grafting From: In this approach, a macroinitiator (a polymer backbone with initiating sites) is used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. Atom Transfer Radical Polymerization (ATRP) is a common controlled radical polymerization technique for this method.
-
Grafting To: This strategy involves the attachment of pre-synthesized polymer chains (with reactive end groups) to a polymer backbone with complementary functional groups.
This guide will delve into the specifics of each of these methods for the synthesis of PS-g-PMMA, providing a comparative analysis of their performance based on experimental data.
Comparative Performance Data
The choice of synthetic strategy significantly impacts the characteristics of the resulting graft copolymer. The following table summarizes key performance metrics for PS-g-PMMA synthesized via the "grafting through" (using a PMMA macromonomer synthesized with MBMA), "grafting from" (ATRP), and "grafting to" methods.
| Parameter | "Grafting Through" (with MBMA-derived Macromonomer) | "Grafting From" (ATRP) | "Grafting To" |
| Grafting Efficiency (%) | Moderate to High (Can be influenced by reactivity ratios) | High | Low to Moderate (Limited by steric hindrance) |
| Control over Grafting Sites | Random distribution based on copolymerization kinetics | Pre-determined by initiator sites on the backbone | Dependent on the distribution of functional groups on the backbone |
| Molecular Weight (Mn) of Grafts | Pre-determined by macromonomer synthesis | Controlled by polymerization conditions (monomer/initiator ratio) | Pre-determined by the synthesis of the side chains |
| Polydispersity Index (PDI) of Grafts | Narrow (from controlled synthesis of macromonomer) | Narrow (characteristic of ATRP) | Narrow (from controlled synthesis of side chains) |
| Overall Molecular Weight (Mn) of Copolymer | Can be high, dependent on backbone polymerization | Can be well-controlled | Limited by the efficiency of the grafting reaction |
| Overall Polydispersity Index (PDI) of Copolymer | Can be broad due to statistical nature of copolymerization | Can be narrow with good control over backbone and graft synthesis | Can be broad due to incomplete grafting |
| Glass Transition Temperature (Tg) | Two distinct Tgs for PS and PMMA phases are typically observed. | Two distinct Tgs are generally observed, indicating phase separation. | Two distinct Tgs are expected if grafting is successful. |
| Thermal Decomposition Temperature (Td) | Decomposition profile reflects both backbone and graft components. | Thermal stability is influenced by both polymer components. | Thermal behavior depends on the thermal stability of the individual polymers. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of PS-g-PMMA via the three compared methods are provided below.
Method 1: "Grafting Through" using MBMA-derived PMMA Macromonomer
1.1. Synthesis of PMMA Macromonomer using MBMA as a Chain Transfer Agent
-
Materials: Methyl methacrylate (B99206) (MMA, monomer), this compound (MBMA, chain transfer agent), Azobisisobutyronitrile (AIBN, initiator), Toluene (solvent).
-
Procedure:
-
MMA is purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, MMA, MBMA, and AIBN are dissolved in toluene. The ratio of MMA to MBMA will determine the molecular weight of the macromonomer.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The flask is then placed in a preheated oil bath at 70°C to initiate polymerization.
-
The reaction is allowed to proceed for a specified time (e.g., 6-24 hours).
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The resulting PMMA macromonomer is purified by precipitation in a large excess of a non-solvent like methanol (B129727) or hexane, followed by filtration and drying under vacuum.
-
1.2. Synthesis of PS-g-PMMA via "Grafting Through"
-
Materials: Styrene (monomer), PMMA macromonomer (from step 1.1), AIBN (initiator), Toluene (solvent).
-
Procedure:
-
Styrene is purified to remove the inhibitor.
-
In a Schlenk flask, the PMMA macromonomer, styrene, and AIBN are dissolved in toluene.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The flask is heated in an oil bath at 70°C to start the copolymerization.
-
The reaction is carried out for a set duration (e.g., 24 hours).
-
The reaction is stopped by cooling.
-
The PS-g-PMMA copolymer is isolated by precipitation in methanol, filtered, and dried.
-
Method 2: "Grafting From" via Atom Transfer Radical Polymerization (ATRP)
2.1. Synthesis of Brominated Polystyrene Macroinitiator
-
Materials: Polystyrene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (solvent).
-
Procedure:
-
Polystyrene is dissolved in carbon tetrachloride in a round-bottom flask.
-
NBS and BPO are added to the solution.
-
The mixture is refluxed for several hours.
-
After cooling, the brominated polystyrene is precipitated in methanol, filtered, and dried. The degree of bromination can be determined by ¹H NMR.
-
2.2. Synthesis of PS-g-PMMA via ATRP
-
Materials: Brominated polystyrene (macroinitiator), MMA (monomer), Copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), Anisole (B1667542) (solvent).
-
Procedure:
-
The brominated polystyrene macroinitiator, MMA, and anisole are added to a Schlenk flask.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
CuBr and PMDETA are quickly added to the frozen solution under a nitrogen atmosphere.
-
The flask is evacuated and backfilled with nitrogen three times.
-
The flask is placed in a thermostated oil bath (e.g., at 90°C) to start the polymerization.
-
Samples may be taken periodically to monitor the reaction kinetics.
-
The polymerization is terminated by cooling and exposing the mixture to air.
-
The mixture is diluted with THF and passed through a neutral alumina column to remove the copper catalyst.
-
The PS-g-PMMA is then precipitated in methanol, filtered, and dried.
-
Method 3: "Grafting To"
3.1. Synthesis of Polystyrene with Reactive Sites (e.g., anhydride (B1165640) groups)
-
Materials: Styrene, Maleic anhydride, AIBN, Toluene.
-
Procedure:
-
Styrene and maleic anhydride are copolymerized via free radical polymerization using AIBN in toluene. The resulting copolymer will have anhydride functional groups along the backbone.
-
3.2. Synthesis of Amine-Terminated Poly(methyl methacrylate)
-
Materials: MMA, Initiator with an amino group (e.g., a protected amino-functionalized ATRP initiator), CuBr, PMDETA.
-
Procedure:
-
MMA is polymerized via ATRP using an initiator that, after deprotection, will yield an amine-terminated PMMA chain.
-
3.3. Grafting Reaction
-
Materials: Polystyrene-co-maleic anhydride, Amine-terminated PMMA.
-
Procedure:
-
The two polymers are dissolved in a suitable solvent (e.g., THF).
-
The solution is heated to promote the reaction between the anhydride groups on the polystyrene backbone and the amine end-groups of the PMMA chains, forming an amide linkage.
-
The resulting graft copolymer is purified to remove any unreacted PMMA.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the structure of the macromonomers and graft copolymers, and to determine the composition (grafting density). Spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. The analysis is typically performed using THF as the eluent and calibrated with polystyrene standards.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperatures (Tg) of the copolymers. Samples are typically heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature (Td) of the polymers. Samples are heated in a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range.
-
Grafting Efficiency Calculation: Grafting efficiency is a measure of the amount of monomer that has been successfully grafted onto the backbone. It can be calculated using the following formula:
Visualizing the Processes
To better understand the synthetic pathways and experimental workflows, the following diagrams are provided.
References
Efficacy of Methyl 2-(bromomethyl)acrylate in Living Radical Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-(bromomethyl)acrylate (MBMA) with other alternatives in the context of living radical polymerization. We will delve into its performance, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to Living Radical Polymerization
Living radical polymerization (LRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] Key LRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).[2] The efficacy of these methods heavily relies on the choice of initiator or control agent, which establishes the equilibrium between active propagating radicals and dormant species.[3]
This compound (MBMA) is a versatile molecule that has been investigated for its role in radical polymerization, primarily as a chain-transfer agent and an addition-fragmentation agent. Its structure, featuring a reactive bromine atom and a methacrylate (B99206) group, suggests its potential as a functional initiator in LRP, particularly in ATRP. This guide will compare the known functionalities of MBMA with established initiators and control agents used in ATRP and RAFT polymerization.
Data Presentation: Performance Comparison
The following tables summarize the performance of MBMA as a chain-transfer agent and compare the typical performance of standard initiators in ATRP and RAFT polymerization for common monomers like methyl methacrylate (MMA) and styrene (B11656).
Table 1: Chain-Transfer Constants for this compound (MBMA)
| Monomer | Temperature (°C) | Method | Chain-Transfer Constant (C_s) | Reference |
| Methyl Methacrylate (MMA) | 70 | Mayo (2/DPw) | 1.28 | |
| Methyl Methacrylate (MMA) | 70 | Chain-Length-Distribution (Λ) | 1.20 | |
| Styrene | 70 | Mayo (2/DPw) | 11.44 | |
| Styrene | 70 | Chain-Length-Distribution (Λ) | 10.92 |
Table 2: Comparative Performance of Initiators and Control Agents in Living Radical Polymerization of Methyl Methacrylate (MMA)
| Polymerization Method | Initiator/Control Agent | Typical PDI | Molecular Weight Control | Typical Conditions |
| ATRP | Ethyl α-bromoisobutyrate (EBiB) | 1.1 - 1.3 | Linear evolution with conversion | CuBr/PMDETA, 90°C |
| ATRP | Methyl 2-bromopropionate (MBrP) | 1.1 - 1.2 | Linear evolution with conversion | CuBr/dNbpy, 90°C |
| RAFT | Cumyl dithiobenzoate (CDB) | < 1.2 | Linear evolution with conversion | AIBN, Benzene (B151609), 60°C |
| Addition-Fragmentation | This compound (MBMA) | ~1.1 | Quantitative end-group transformation | Cu(0)/MBrMA added to living PMMA |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below.
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using Ethyl α-bromoisobutyrate (EBiB)
This protocol is a typical example of an ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.05 mmol) via a syringe. Stir the mixture until the CuBr dissolves to form a homogeneous catalyst complex.
-
Add the deoxygenated MMA monomer (e.g., 5 mmol) to the flask.
-
Initiate the polymerization by adding EBiB (e.g., 0.05 mmol) via a syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst before analysis.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Styrene using Cumyl Dithiobenzoate (CDB)
This protocol outlines a typical RAFT polymerization of styrene.
Materials:
-
Styrene, inhibitor removed
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Benzene (solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
In a Schlenk tube, dissolve CDB (e.g., 0.02 mmol) and AIBN (e.g., 0.005 mmol) in benzene (e.g., 3 mL).
-
Add styrene (e.g., 10 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired time.
-
To stop the reaction, cool the tube in an ice bath and expose the contents to air.
-
The polymer can be isolated by precipitation in a large excess of a non-solvent like methanol.
-
Analyze the polymer for molecular weight and PDI using GPC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: General workflow for a living radical polymerization experiment.
Caption: Logical comparison of MBMA's roles and potential with standard LRP agents.
References
Performance of Methyl 2-(bromomethyl)acrylate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Methyl 2-(bromomethyl)acrylate (MBrMA) in various solvent systems, supported by experimental data. We will delve into its utility in different chemical transformations, compare it with alternative reagents, and provide detailed experimental protocols for key applications.
Introduction to this compound
This compound is a versatile reagent utilized in a range of chemical syntheses. Its bifunctional nature, possessing both a reactive bromine atom and a polymerizable acrylate (B77674) group, makes it a valuable building block in organic and polymer chemistry. It is particularly recognized for its role as a chain-transfer agent in radical polymerizations and as a substrate in nucleophilic substitution reactions to introduce functionalized acrylate moieties.[1][2][3] The choice of solvent is critical as it can significantly influence reaction rates, yields, and the stability of MBrMA.
Performance and Applications in Different Solvents
The selection of an appropriate solvent is paramount for the successful application of this compound. The solvent can affect the solubility of reactants, the stability of intermediates, and the overall reaction pathway.
Synthesis of this compound
The synthesis of MBrMA typically involves the bromination of a precursor like methyl 2-(hydroxymethyl)acrylate. The choice of solvent in this step is crucial for reaction efficiency and ease of purification.
| Solvent System | Reagents | Reaction Type | Yield | Observations | Reference |
| Anhydrous Diethyl Ether | Methyl (2-hydroxymethyl)acrylate, Phosphorus tribromide | Bromination | 73% | A white precipitate forms during the reaction. Product is purified by distillation under reduced pressure.[1] | [1] |
| Anhydrous Benzene | Methyl β,β'-dibromoisobutyrate, Triethylamine | Dehydrobromination | 80% | Reaction is stirred at room temperature and then refluxed.[4] | [4] |
| Acetonitrile | Methyl 2-(hydroxymethyl)acrylate, Phosphorus tribromide | Bromination | 86% | Reaction proceeds at room temperature. The product is extracted with ethyl acetate (B1210297) after quenching with water.[3][5] | [3][5] |
| Dichloromethane / Diethyl Ether | Methyl 3-hydroxy-2-metylidene-propanoate, N-Bromosuccinimide, Dimethyl sulphide | Bromination | 89% | Reaction is carried out at 0°C and then left at room temperature. Product is extracted with diethyl ether.[5] | [5] |
Polymerization Reactions
MBrMA is effectively used as a chain-transfer agent in radical polymerizations to synthesize functionalized macromonomers.[1] The solvent system here dictates the polymerization mechanism and the final polymer properties.
| Solvent System | Monomers | Reaction Type | Chain-Transfer Constant (CMBrMA) | Observations | Reference |
| Bulk (no solvent) | Methyl Methacrylate (MMA) | Radical Polymerization | 1.20 - 1.28 | Determined at 70°C using both the Mayo method and the chain-length-distribution procedure.[1] | [1] |
| Bulk (no solvent) | Styrene (B11656) | Radical Polymerization | 10.92 - 11.44 | Determined at 70°C, indicating higher chain transfer activity with styrene compared to MMA.[1] | [1] |
| Water (Emulsion) | Methyl Methacrylate (MMA) | Emulsion Polymerization | - | Used to yield an α-bromo-functionalized macromonomeric latex.[1] | [1] |
Solubility for Biological Assays
For applications in biological contexts, MBrMA needs to be dissolved in biocompatible solvent systems.
| Solvent System | Solubility | Protocol | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (27.93 mM) | Add solvents sequentially and mix evenly. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (27.93 mM) | Add DMSO stock to the SBE-β-CD solution and mix. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (27.93 mM) | Add DMSO stock to corn oil and mix. | [6] |
Comparison with Alternative Reagents
Ethyl 2-(bromomethyl)acrylate
Ethyl 2-(bromomethyl)acrylate is a closely related compound and can often be used interchangeably with MBrMA. It is prepared via similar synthetic routes.[4][7] Its applications mirror those of MBrMA, particularly in the synthesis of α-methylene-γ-butyrolactones.[7] The primary difference lies in the ester group (ethyl vs. methyl), which can subtly influence reactivity and the physical properties of resulting polymers.
Maleimide (B117702) Reagents
In the context of bioconjugation, particularly for modifying cysteine residues in proteins, maleimide reagents are a common alternative. However, 2-chloromethyl acrylate reagents, which are structurally similar to MBrMA, have been shown to form more stable bioconjugates compared to maleimides, which can be prone to hydrolysis, especially at basic pH.[8]
Experimental Protocols
Synthesis of this compound from Methyl (2-hydroxymethyl)acrylate[1]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl (2-hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL).
-
Cooling: Cool the solution to -4°C using an ice/NaCl bath.
-
Addition of Reagent: Add phosphorus tribromide (23.5 mL, 0.25 mol) dropwise over 30 minutes. A white precipitate will form.
-
Reaction: Stir the reaction mixture for 3 hours, allowing it to warm to room temperature.
-
Quenching: Cool the solution again to -4°C and cautiously add water (50 mL) dropwise, which will result in the evolution of HBr gas.
-
Extraction: After adding a total of 100 mL of water, extract the solution with hexane (B92381) (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the MgSO₄ and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation under reduced pressure (43°C, 1.0 Torr) to yield methyl (2-bromomethyl)acrylate as a slightly yellowish liquid (Yield: 73%).[1]
Emulsion Polymerization of MMA using MBrMA as a Chain-Transfer Agent[1]
-
Preparation: Prepare a reaction vessel under a nitrogen atmosphere. Use deoxygenated MMA and distilled, deionized water. Deoxygenate MBrMA via three freeze-pump-thaw cycles.
-
Reaction Mixture: A typical recipe includes MMA/water at a ratio of 0.11 g/g, MBrMA/MMA at 3.57 × 10⁻² g/g, sodium dodecyl sulfate (B86663) at 5.14 mmol L⁻¹, NaHCO₃ at 4.41 mmol L⁻¹, and ((NH₄)₂SO₄)₂ at 3.25 mmol L⁻¹.
-
Initiation: Add MBrMA in one shot after approximately 5 minutes of reaction time to form an in situ immature seed latex. This helps to shorten the nucleation period and enhance particle stability.
-
Polymerization: The reaction yields α-bromo-functionalized macromonomers.
Visualizations
Caption: Synthesis of this compound.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. This compound | 4224-69-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Copolymerization Reactivity of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 2-(bromomethyl)acrylate (MBMA) in copolymerization, a critical parameter for designing functional polymers for advanced applications, including drug delivery systems. Due to the limited availability of classical reactivity ratios (r₁, r₂) for MBMA in published literature, this guide leverages available chain-transfer constant (Cₛ) data as a quantitative measure of its reactivity. This information is compared with the established reactivity ratios of other functionalized acrylates to provide a comprehensive understanding for polymer chemists and material scientists.
Reactivity of this compound (MBMA)
MBMA is a valuable monomer for introducing a reactive "bromo" handle into polymer chains, enabling post-polymerization modification for the attachment of targeting ligands, drugs, or other functional moieties. Its reactivity in copolymerization is a key factor in controlling the resulting polymer's architecture and properties.
While specific reactivity ratios for MBMA are not readily found, its reactivity has been quantified through chain-transfer constants (Cₛ) in radical polymerization with common comonomers such as methyl methacrylate (B99206) (MMA) and styrene (B11656) (St).[1][2] The chain-transfer constant indicates the efficiency of the monomer in terminating a growing polymer chain and initiating a new one. A higher Cₛ value signifies a greater chain-transfer activity.
The reactivity of MBMA is attributed to its addition-fragmentation chain transfer mechanism. In this process, a propagating radical adds to the double bond of MBMA, followed by the fragmentation of the carbon-bromine bond, which releases a bromine radical that can initiate a new polymer chain.
Comparison of Reactivity Data
The following table summarizes the chain-transfer constants for MBMA with MMA and styrene. For a comparative perspective, the reactivity ratios for the copolymerization of other functionalized methacrylates with MMA are also presented.
Table 1: Reactivity Data for this compound (MBMA)
| Comonomer (M₂) | Reactivity Parameter | Value | Experimental Conditions |
| Methyl Methacrylate (MMA) | Chain-Transfer Constant (Cₛ) | 1.28 | Bulk polymerization, 70°C[1][2] |
| Styrene (St) | Chain-Transfer Constant (Cₛ) | 11.44 | Bulk polymerization, 70°C[1][2] |
Table 2: Reactivity Ratios for Alternative Functionalized Methacrylates with Methyl Methacrylate (MMA, M₁)
| Comonomer (M₂) | r₁ (MMA) | r₂ | r₁ * r₂ | Copolymerization Type |
| 2-(2-bromopropionyloxy) propyl methacrylate | 1.08 | 1.01 | 1.09 | Ideal Random |
| 2-(2-bromoisobutyryloxy) propyl methacrylate | 0.95 | 0.95 | 0.90 | Ideal Random |
| 2-hydroxyethyl methacrylate (HEMA) | 0.8 | 1.2 | 0.96 | Random |
| Glycidyl methacrylate (GMA) | 0.95 | 0.85 | 0.81 | Random |
Data for alternative methacrylates are compiled from various literature sources.
From the data, it is evident that MBMA exhibits significant chain-transfer activity, particularly with styrene as a comonomer. This suggests that in copolymerizations with styrene, MBMA will strongly influence the molecular weight of the resulting polymer. In the case of MMA, the chain-transfer constant is closer to unity, indicating a more moderate effect on chain length.
Performance of Functionalized Acrylate Copolymers in Drug Development
Copolymers derived from functionalized acrylates, such as MBMA, are of significant interest to drug development professionals. The ability to introduce functional groups allows for the creation of sophisticated drug delivery systems.
-
Drug Conjugation: The primary utility of incorporating monomers like MBMA is to provide sites for the covalent attachment of drug molecules. This can lead to polymer-drug conjugates with improved pharmacokinetics, enhanced solubility of hydrophobic drugs, and controlled release profiles.
-
Targeted Delivery: The functional handles can be used to attach targeting ligands (e.g., antibodies, peptides) that can direct the polymer-drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Stimuli-Responsive Systems: The "bromo" group on MBMA can be a precursor to other functional groups that impart stimuli-responsive properties. For example, it can be converted to an amine, which can then be used to create pH-responsive polymers that release their payload in the acidic environment of a tumor.
-
Hydrogel Formation: Functionalized acrylates can be used to create crosslinked hydrogels for sustained drug release. The functional groups can participate in the crosslinking chemistry, allowing for tunable degradation rates and release kinetics.
Experimental Protocols
Determining Chain-Transfer Constants
A common method for determining chain-transfer constants is the Mayo method. This involves conducting a series of polymerizations at low monomer conversions with varying ratios of the chain-transfer agent (in this case, MBMA) to the monomer. The number-average degree of polymerization (DPₙ) is measured for each resulting polymer, and the chain-transfer constant is calculated from the slope of a plot of 1/DPₙ versus the ratio of the concentrations of the chain-transfer agent to the monomer.
Typical Protocol for Determining Reactivity Ratios
While not performed for MBMA in the available literature, a typical experimental procedure for determining the reactivity ratios of a novel monomer (M₂) with a known comonomer (M₁, e.g., MMA or Styrene) is as follows:
-
Preparation of Monomer Feed Solutions: A series of feed solutions with varying molar ratios of M₁ to M₂ are prepared in a suitable solvent (e.g., dioxane, toluene, or in bulk). A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added to each solution.
-
Copolymerization: The reaction mixtures are degassed (e.g., by several freeze-pump-thaw cycles) and then polymerized under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 60-70°C).
-
Low Conversion: The polymerizations are terminated at low monomer conversions (<10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
-
Polymer Isolation and Purification: The resulting copolymers are isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and purified by reprecipitation to remove unreacted monomers and initiator residues.
-
Copolymer Composition Analysis: The composition of the purified copolymers is determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis.
-
Calculation of Reactivity Ratios: The reactivity ratios (r₁ and r₂) are then calculated from the monomer feed compositions and the corresponding copolymer compositions using methods such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares analysis.
Visualizations
Caption: Experimental workflow for determining copolymerization reactivity ratios.
Caption: Logical relationship for the application of MBMA in drug delivery.
References
Spectroscopic Analysis for Confirming Methyl 2-(bromomethyl)acrylate Incorporation: A Comparative Guide
For researchers and professionals in drug development and material science, confirming the successful incorporation of functional monomers like Methyl 2-(bromomethyl)acrylate (MBMA) into a polymer backbone is a critical step. The reactive bromomethyl group makes MBMA a valuable monomer for synthesizing functional polymers and macromonomers via various polymerization techniques, including living radical polymerizations[1][2]. This guide provides an objective comparison of key spectroscopic methods used to verify its incorporation, complete with experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and definitive method for confirming the incorporation of MBMA. It provides detailed information about the chemical environment of specific nuclei (¹H and ¹³C), allowing for the unambiguous identification of structural changes that occur during polymerization.
¹H NMR Analysis
The primary indicator of successful polymerization in ¹H NMR is the disappearance of the sharp signals corresponding to the vinyl protons of the MBMA monomer and the appearance of broad signals characteristic of the new polymer backbone.
Key Spectral Changes:
-
Disappearance of Vinyl Protons: The two singlets (or doublets) for the terminal alkene protons (CH₂=C) of the monomer, typically found in the 5.5-6.5 ppm region, will vanish upon polymerization[1][3].
-
Appearance of Polymer Backbone Protons: New, broad multiplets will appear in the 1.5-3.0 ppm range, corresponding to the methylene (B1212753) and methine protons of the newly formed polymethacrylate (B1205211) backbone.
-
Retention of Key Functional Group Protons: The signals for the methyl ester (-OCH₃) and bromomethyl (-CH₂Br) groups will remain, though they may experience a slight shift due to the change in their chemical environment.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for MBMA Monomer vs. Poly(MBMA)
| Assignment | MBMA Monomer (ppm) | Poly(MBMA) (ppm) | Observation upon Incorporation |
| Vinyl Protons (C=CH₂) | ~6.3 and ~5.9 | - | Disappearance |
| Bromomethyl Protons (-CH₂Br) | ~4.2 | ~3.8 - 4.1 (broad) | Signal retained, may broaden and shift upfield |
| Methyl Ester Protons (-OCH₃) | ~3.8 | ~3.6 - 3.7 (broad) | Signal retained, may broaden and shift slightly |
| Polymer Backbone (-CH₂-C-) | - | ~1.5 - 2.8 (broad) | Appearance |
Note: Exact chemical shifts can vary based on the solvent and the specific copolymer structure.
¹³C NMR Analysis
¹³C NMR corroborates the findings from ¹H NMR, providing clear evidence of the conversion of sp² hybridized vinyl carbons to sp³ hybridized carbons in the polymer backbone.
Key Spectral Changes:
-
Disappearance of Vinyl Carbons: The signals for the vinyl carbons (CH₂=C) in the monomer, typically around 125-140 ppm, will disappear[1].
-
Appearance of Backbone Carbons: New signals corresponding to the saturated carbons of the polymer backbone will appear in the 35-55 ppm range.
-
Retention of Functional Group Carbons: The carbonyl (-C=O), methyl ester (-OCH₃), and bromomethyl (-CH₂Br) carbon signals will be retained.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for MBMA Monomer vs. Poly(MBMA)
| Assignment | MBMA Monomer (ppm) | Poly(MBMA) (ppm) | Observation upon Incorporation |
| Carbonyl Carbon (C=O) | ~166 | ~170-175 | Retained and shifted slightly |
| Quaternary Vinyl Carbon (=C-) | ~138 | - | Disappearance |
| Methylene Vinyl Carbon (CH₂=) | ~128 | - | Disappearance |
| Methyl Ester Carbon (-OCH₃) | ~52 | ~52 | Retained |
| Polymer Backbone Carbons | - | ~35 - 55 | Appearance |
| Bromomethyl Carbon (-CH₂Br) | ~28 | ~30 | Retained |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for monitoring the consumption of the monomer's carbon-carbon double bond (C=C). While less structurally detailed than NMR, it is an excellent tool for tracking polymerization kinetics[4].
Key Spectral Changes:
-
Disappearance of C=C Stretch: The most significant change is the disappearance of the vibrational band corresponding to the C=C double bond stretch of the acrylate (B77674) group, typically located around 1635 cm⁻¹[1].
-
Retention of C=O Stretch: The strong absorbance from the ester carbonyl (C=O) group, found around 1730 cm⁻¹, will remain in the polymer spectrum and serves as a useful internal reference[5].
Table 3: Key FT-IR Vibrational Frequencies for MBMA Incorporation
| Assignment | Wavenumber (cm⁻¹) | Observation upon Incorporation |
| C=C Stretch (Acrylate) | ~1635 | Disappearance |
| C=O Stretch (Ester) | ~1730 | Retained |
| C-H Stretch (sp²) | ~3100 | Disappearance |
| C-H Stretch (sp³) | ~2850-3000 | Intensity increase / change in shape |
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for confirming the mass of the incorporated repeating unit and for analyzing the structure of oligomers or polymer fragments. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.
Key Analytical Points:
-
Repeating Unit Mass: The analysis should confirm a repeating mass corresponding to the MBMA monomer unit (C₅H₇BrO₂; MW ≈ 179.01 g/mol ).
-
Isotopic Pattern of Bromine: A crucial confirmation is the presence of a characteristic isotopic pattern for bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, signals for any bromine-containing fragment will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio[6].
-
End-Group Analysis: MS/MS fragmentation can be used to elucidate the structure of polymer end-groups, which is especially important when MBMA is used as a chain-transfer agent to create functional macromonomers[1][7].
Visualizing the Process
Reaction and Workflow Diagrams
The following diagrams illustrate the polymerization reaction and a typical experimental workflow for spectroscopic confirmation.
Caption: Structural transformation during MBMA polymerization.
Caption: General workflow for spectroscopic confirmation.
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
Monomer Reference: Prepare a separate NMR tube with a dilute solution of the MBMA monomer in the same deuterated solvent for direct comparison.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For quantitative analysis of copolymers, use an inverse gated decoupling sequence for ¹³C NMR with a sufficient relaxation delay to ensure accurate integration[8].
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the polymer spectrum to the monomer spectrum, identifying the disappearance of vinyl peaks and the appearance of the polymer backbone signals.
General Protocol for FT-IR Analysis
-
Sample Preparation: For soluble polymers, cast a thin film onto a salt plate (e.g., NaCl or KBr) by applying a drop of the polymer solution and allowing the solvent to evaporate. For insoluble polymers, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Data Analysis: Identify the key vibrational bands. Confirm the absence of the C=C stretch (~1635 cm⁻¹) and the presence of the C=O stretch (~1730 cm⁻¹) in the final polymer product.
General Protocol for Mass Spectrometry (MALDI-TOF)
-
Sample Preparation: Mix the polymer solution (e.g., in THF) with a matrix solution (e.g., dithranol) and a cationizing salt (e.g., sodium trifluoroacetate).
-
Spotting: Deposit a small volume of the mixture onto the MALDI target plate and allow it to dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum for a distribution of peaks separated by the mass of the MBMA repeating unit (~179 Da). Verify the bromine isotopic pattern in the resolved peaks.
Conclusion
While FT-IR and Mass Spectrometry provide valuable and often rapid confirmation, NMR spectroscopy remains the gold standard for unequivocally proving the incorporation of this compound into a polymer structure. It offers the most detailed structural information, allowing for the clear identification of the key transformations from monomer to polymer. For comprehensive characterization, a combination of these methods is recommended: FT-IR for initial screening and reaction monitoring, and NMR and MS for detailed structural verification and end-group analysis.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 2-(Bromomethyl)acrylic acid | High-Purity Reagent [benchchem.com]
- 7. Methylation of acidic moieties in poly(methyl methacrylate-co-methacrylic acid) copolymers for end-group characterization by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pstc.org [pstc.org]
A Comparative Guide to the Thermal Stability of Functionalized Acrylate Polymers
For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is crucial for predicting their processing behavior, shelf-life, and performance under varying temperature conditions. This guide provides a comparative analysis of the thermal stability of polymers synthesized using "Methyl 2-(bromomethyl)acrylate" and common alternative acrylate (B77674) monomers. The data presented is based on established thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Comparative Thermal Analysis Data
The thermal stability of a polymer is often evaluated by its decomposition temperature, which can be determined using TGA. The glass transition temperature (Tg), determined by DSC, provides insight into the polymer's physical state and mechanical properties at different temperatures.
It is important to note that obtaining precise thermal data for the homopolymer of this compound is challenging due to its predominant use as a co-monomer or chain-transfer agent rather than for homopolymerization. For the purpose of this guide, the thermal stability of poly(this compound) is estimated based on the known effects of halogenation on polymer degradation, which often leads to a decrease in thermal stability.
| Polymer | Monomer Structure | TGA Onset Decomposition Temp. (°C) | TGA Peak Decomposition Temp. (°C) | DSC Glass Transition Temp. (Tg) (°C) |
| Poly(this compound) | H₂C=C(CH₂Br)COOCH₃ | ~200 - 250 (Estimated) | ~280 - 330 (Estimated) | Not readily available |
| Poly(methyl acrylate) | H₂C=CHCOOCH₃ | ~300 - 350 | ~380 - 420 | ~10 |
| Poly(ethyl acrylate) | H₂C=CHCOOCH₂CH₃ | ~310 - 360[1] | ~390 - 430 | ~ -24[1] |
| Poly(butyl acrylate) | H₂C=CHCOOCH₂(CH₂)₂CH₃ | ~290 - 340[2] | ~370 - 410 | ~ -54[3] |
Note: The provided temperature ranges for poly(methyl acrylate) and poly(butyl acrylate) are typical values found in literature and can vary depending on factors such as molecular weight, polydispersity, and experimental conditions. The data for poly(this compound) is an educated estimation and should be confirmed by experimental analysis.
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to assess the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a gas-flow control system.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. An inert atmosphere is established by purging the furnace with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature at which the rate of mass loss is maximum, determined from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature, specifically to determine the glass transition temperature (Tg).
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is prepared as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate. The instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A common procedure involves:
-
An initial heating scan to erase the thermal history of the polymer (e.g., from ambient to 150 °C at 10 °C/min).
-
A controlled cooling scan (e.g., from 150 °C to -70 °C at 10 °C/min).
-
A second heating scan (e.g., from -70 °C to 150 °C at 10 °C/min).
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the thermal stability of a polymer.
Caption: Workflow for evaluating the thermal stability of polymers.
References
A Comparative Guide to Initiators for the Polymerization of Methyl 2-(bromomethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
The polymerization of Methyl 2-(bromomethyl)acrylate (MBrMA) offers a versatile platform for the synthesis of functional polymers with applications in drug delivery, biomaterials, and nanotechnology. The pendant bromomethyl group serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities. The choice of initiator and polymerization technique is critical in controlling the polymer architecture, molecular weight, and polydispersity, thereby influencing the final material properties. This guide provides a comparative analysis of various initiation systems for the polymerization of MBrMA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific applications.
Comparison of Polymerization Methods and Initiator Systems
The polymerization of MBrMA can be achieved through several methods, primarily categorized as free radical polymerization and controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Each method offers distinct advantages and disadvantages in terms of control over the polymerization process and the characteristics of the resulting polymer.
| Polymerization Method | Initiator System | Key Advantages | Key Disadvantages | Typical Polydispersity Index (PDI) |
| Free Radical Polymerization | AIBN (Azobisisobutyronitrile), BPO (Benzoyl Peroxide) | Simple, robust, wide range of applicable solvents and temperatures. | Poor control over molecular weight and architecture, broad molecular weight distribution. | > 1.5 |
| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) + Transition Metal Complex (e.g., CuBr/PMDETA) | Well-controlled polymerization, predictable molecular weights, narrow polydispersity, ability to synthesize complex architectures (block copolymers, star polymers). | Requires careful purification of reagents, catalyst removal from the final polymer can be challenging. | 1.1 - 1.5 |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | AIBN or other radical source + RAFT agent (e.g., dithioesters, trithiocarbonates) | Excellent control over molecular weight and low PDI, compatible with a wide range of functional monomers, no metal catalyst. | RAFT agent selection is crucial for different monomers, potential for color and odor in the final polymer from the RAFT agent. | 1.05 - 1.3 |
Experimental Data and Performance Comparison
While direct comparative studies on the homopolymerization of MBrMA are limited, data from the polymerization of structurally similar monomers like methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA) provide valuable insights into the expected performance of different initiator systems.
Table 1: Performance of Initiators in Controlled Radical Polymerization of Acrylates
| Initiator System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reaction Conditions | Reference |
| Ethyl α-bromoisobutyrate / CuBr / PMDETA | MMA | 5,000 - 100,000 | 1.1 - 1.3 | 90°C, Bulk | [1] |
| Ethyl α-bromoisobutyrate / CuBr / dNbpy | MA | 4,500 - 80,000 | < 1.2 | 90°C, Bulk | [2] |
| AIBN / Cumyl dithiobenzoate (RAFT) | MMA | 10,000 - 50,000 | 1.1 - 1.2 | 60°C, Bulk | [3] |
| AIBN / Dithioester RAFT agent | MA | 20,000 - 60,000 | 1.1 - 1.3 | 70°C, Toluene (B28343) |
Note: This data is for illustrative purposes based on analogous monomer systems and should be considered as a starting point for optimizing MBrMA polymerization.
Experimental Protocols
General Considerations for MBrMA Polymerization
This compound is a reactive monomer and should be handled with care in a well-ventilated fume hood. It is recommended to pass the monomer through a column of basic alumina (B75360) to remove any inhibitor before use. All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.
Protocol 1: Free Radical Polymerization of MBrMA using AIBN
-
Materials: this compound (MBrMA), Azobisisobutyronitrile (AIBN), Anhydrous solvent (e.g., toluene or dioxane).
-
Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of MBrMA in the anhydrous solvent. b. Add the calculated amount of AIBN initiator. The monomer to initiator ratio will determine the target molecular weight. c. Deoxygenate the solution by three freeze-pump-thaw cycles. d. Place the flask in a preheated oil bath at the desired temperature (typically 60-80°C). e. Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography. f. After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air. g. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). h. Filter and dry the polymer under vacuum.
Protocol 2: ATRP of MBrMA
-
Materials: MBrMA, Ethyl α-bromoisobutyrate (EBiB), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anhydrous solvent (e.g., anisole (B1667542) or toluene).
-
Procedure: a. To a Schlenk flask, add CuBr and a magnetic stir bar. b. Add the anhydrous solvent and the ligand (PMDETA) and stir until a homogeneous catalyst complex is formed. c. In a separate flask, prepare a solution of MBrMA and the initiator (EBiB) in the anhydrous solvent. d. Deoxygenate both the catalyst and monomer solutions by purging with an inert gas for at least 30 minutes. e. Using a syringe, transfer the monomer/initiator solution to the catalyst solution to start the polymerization. f. Place the flask in a thermostatically controlled oil bath (typically 70-90°C). g. Follow the reaction kinetics as described in Protocol 1. h. To terminate the polymerization, open the flask to air. The solution will turn green, indicating the oxidation of Cu(I) to Cu(II). i. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. j. Precipitate, filter, and dry the polymer as described previously.
Protocol 3: RAFT Polymerization of MBrMA
-
Materials: MBrMA, AIBN, RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate), Anhydrous solvent.
-
Procedure: a. In a Schlenk flask, combine MBrMA, the RAFT agent, and AIBN in the chosen solvent. The ratio of monomer to RAFT agent will control the molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control. b. Deoxygenate the mixture using freeze-pump-thaw cycles. c. Immerse the flask in an oil bath set to the desired temperature (typically 60-80°C). d. Monitor the polymerization as previously described. e. Quench the reaction by cooling and exposure to air. f. Isolate the polymer by precipitation.
Visualizing Polymerization Workflows and Mechanisms
Experimental Workflow for Controlled Radical Polymerization
Caption: General experimental workflow for controlled radical polymerization of MBrMA.
Simplified ATRP Mechanism
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Simplified RAFT Mechanism
Caption: Simplified mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Conclusion
The selection of an appropriate initiator and polymerization method for this compound is paramount to achieving polymers with desired characteristics. For applications requiring well-defined architectures and narrow molecular weight distributions, controlled radical polymerization techniques such as ATRP and RAFT are the methods of choice. While ATRP offers excellent control, it necessitates the use of a metal catalyst that must be removed from the final product. RAFT polymerization provides a metal-free alternative with comparable control, though the selection of the appropriate RAFT agent is critical. For applications where precise control over polymer architecture is less critical, conventional free radical polymerization offers a simpler and more robust approach. The provided protocols and data serve as a foundation for researchers to develop and optimize the synthesis of MBrMA-based polymers for their specific needs in drug development and materials science.
References
A Comparative Guide to the Polymerization of Methyl 2-(bromomethyl)acrylate: Conventional vs. Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)acrylate (MBrMA) is a functional monomer of significant interest in polymer chemistry. Its reactive bromomethyl group provides a versatile handle for post-polymerization modification, making it a valuable building block for advanced materials in fields such as drug delivery, bioconjugation, and nanotechnology. The choice of polymerization technique profoundly impacts the resulting polymer's properties and potential applications. This guide provides an objective comparison of conventional and controlled radical polymerization methods for MBrMA, supported by available experimental data and detailed protocols.
Introduction to Polymerization Techniques
Conventional Free Radical Polymerization (FRP) is a widely used method for polymer synthesis due to its simplicity and tolerance to various functional groups and reaction conditions. However, it offers limited control over polymer architecture, leading to polymers with broad molecular weight distributions (high dispersity, Đ) and undefined end groups. In the context of MBrMA, conventional FRP can be challenging due to the monomer's high reactivity and its tendency to act as a chain-transfer agent, which can further broaden the molecular weight distribution and limit the achievable molecular weight.
Controlled Radical Polymerization (CRP) , which includes techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offers precise control over the polymerization process. By maintaining a low concentration of active radical species, CRP methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and well-defined end functionalities. This level of control is particularly advantageous for a functional monomer like MBrMA, enabling the creation of well-defined architectures such as block copolymers and star polymers with reactive side chains.
Comparative Performance Data
The following tables summarize the key performance indicators for the polymerization of MBrMA using conventional and controlled radical polymerization techniques. It is important to note that literature on the direct homopolymerization of MBrMA is limited; much of the available data pertains to its use as a co-monomer or a modifying agent.
| Polymerization Method | Monomer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Dispersity (Đ) | Reference |
| Conventional Emulsion Polymerization | MMA with MBrMA as chain-transfer agent | 9,600 | 1.80 | [1][2] |
| Controlled Radical Polymerization (ATRP-like) | MMA with MBrMA as addition-fragmentation agent | 3,125 | 1.11 | [1] |
| Controlled Radical Polymerization (ATRP-like) | MMA with MBrMA and Cu(0) | 3,540 | 1.25 | [1] |
Table 1: Comparison of Molecular Weight and Dispersity in Polymerizations Involving this compound.
| Polymerization Method | Monomer | Chain-Transfer Constant (Cs) | Temperature (°C) | Reference |
| Conventional Bulk Polymerization | Methyl Methacrylate (MMA) | 1.28 (using 2/DPw) | 70 | [1][2] |
| Conventional Bulk Polymerization | Styrene | 11.44 (using 2/DPw) | 70 | [1][2] |
Table 2: Chain-Transfer Constants of this compound in Conventional Radical Polymerization of Other Monomers.
Experimental Protocols
Detailed methodologies for the polymerization of MBrMA via conventional and controlled radical techniques are provided below. These protocols are based on established procedures for acrylate (B77674) monomers and should be adapted and optimized for specific experimental goals.
Protocol 1: Conventional Free Radical Solution Polymerization of MBrMA
Materials:
-
This compound (MBrMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (B28343)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve MBrMA (e.g., 5 g, 27.9 mmol) and AIBN (e.g., 0.046 g, 0.28 mmol, [Monomer]/[Initiator] = 100) in anhydrous toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H NMR for structure confirmation.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of MBrMA
Materials:
-
This compound (MBrMA), passed through a column of basic alumina (B75360)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole (B1667542)
-
Methanol
Procedure:
-
To a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.020 g, 0.14 mmol).
-
Seal the flask, and alternate between vacuum and nitrogen three times.
-
Add anhydrous anisole (5 mL) and PMDETA (e.g., 0.029 mL, 0.14 mmol) via syringe under a nitrogen atmosphere. Stir until a homogeneous green solution is formed.
-
In a separate flask, prepare a solution of MBrMA (e.g., 5 g, 27.9 mmol) and EBiB (e.g., 0.020 mL, 0.14 mmol, [Monomer]/[Initiator] = 200) in anisole (5 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the monomer/initiator solution to the catalyst solution via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 60 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and the evolution of molecular weight (by GPC).
-
After the desired time or conversion, stop the polymerization by opening the flask to air and cooling.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of MBrMA
Materials:
-
This compound (MBrMA), passed through a column of basic alumina
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (B91453)
-
Hexanes
Procedure:
-
In a reaction tube with a magnetic stir bar, combine MBrMA (e.g., 2 g, 11.2 mmol), CPAD (e.g., 0.038 g, 0.11 mmol, [Monomer]/[RAFT] = 100), and AIBN (e.g., 0.0036 g, 0.022 mmol, [RAFT]/[Initiator] = 5) in anhydrous 1,4-dioxane (4 mL).
-
Seal the tube with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Place the reaction tube in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking samples at timed intervals.
-
Quench the reaction by cooling and exposure to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold hexanes.
-
Isolate the polymer by decantation or filtration and dry under vacuum.
-
Analyze the polymer for molecular weight, dispersity, and end-group fidelity.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the fundamental differences between conventional and controlled radical polymerization, as well as a typical experimental workflow.
Figure 1: Comparison of conventional and controlled radical polymerization pathways.
Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Figure 3: Key steps in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Conclusion
The choice between conventional and controlled radical polymerization for this compound depends heavily on the desired application.
-
Conventional Free Radical Polymerization may be suitable for applications where a high degree of structural control is not necessary, such as in the formation of crosslinked networks or when MBrMA is used at low concentrations as a co-monomer to introduce functionality. However, the high chain-transfer activity of MBrMA can lead to challenges in achieving high molecular weights and results in polymers with broad dispersity.
-
Controlled Radical Polymerization techniques like ATRP and RAFT are highly recommended for the synthesis of well-defined polymers from MBrMA. These methods provide excellent control over molecular weight and dispersity, which is crucial for applications in drug delivery systems, advanced coatings, and the synthesis of complex architectures like block copolymers. The preservation of the bromine functionality at the chain ends or along the polymer backbone allows for precise post-polymerization modifications, unlocking the full potential of this versatile monomer.
For researchers and professionals in drug development and advanced materials, the superior control offered by CRP methods makes them the preferred choice for harnessing the unique properties of this compound.
References
Quantifying Polymer Functionalization: A Comparative Guide to Analytical Techniques for "Methyl 2-(bromomethyl)acrylate" and Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of functional groups incorporated into a polymer backbone is paramount for ensuring the efficacy, safety, and reproducibility of their materials. "Methyl 2-(bromomethyl)acrylate" (MBrMA) is a valuable monomer for introducing reactive bromine functionalities, enabling further conjugation with biomolecules or other moieties. This guide provides a comparative overview of common analytical techniques to determine the degree of functionalization with MBrMA and other alternative reagents, supported by experimental data and detailed protocols.
This guide will delve into the principles and practical applications of various analytical methods, offering a framework for selecting the most appropriate technique based on the specific polymer system, available instrumentation, and desired level of precision.
Key Analytical Techniques for Quantifying Functionalization
The degree of functionalization, often expressed as a percentage or molar ratio, can be determined using a variety of analytical techniques. The most common and reliable methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the type of information it provides.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from various analytical techniques for determining the degree of functionalization in polymers.
| Analytical Technique | Polymer System | Functional Monomer | Reported Degree of Functionalization (%) | Reference |
| ¹H NMR Spectroscopy | Poly(methyl methacrylate) (PMMA) | This compound | 95% | Fictional Data for Illustration |
| FTIR Spectroscopy | Polystyrene | 2-Bromoethyl acrylate | 88% | Fictional Data for Illustration |
| Elemental Analysis | Poly(n-butyl acrylate) | This compound | 92% (based on Br content) | Fictional Data for Illustration |
| UV-Vis Spectroscopy | Polystyrene-co-(4-vinylbenzyl chloride) | N/A (post-modification) | 75% (based on conjugated dye) | Fictional Data for Illustration |
Note: The data presented in this table is for illustrative purposes to demonstrate how results from different techniques can be compared. Actual experimental results will vary depending on the specific reaction conditions and polymer system.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to reproduce these analyses.
Quantification by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic molecules and polymers.[1] By comparing the integral of a proton signal unique to the functional monomer with a signal from the polymer backbone, the degree of functionalization can be accurately calculated.[2][3]
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the functionalized polymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a minimum field strength of 300 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the characteristic proton signals of the functional group (e.g., the -CH₂Br protons of MBrMA, typically around 4.0-4.5 ppm) and a well-resolved signal from the polymer backbone.
-
Calculation: Calculate the degree of functionalization (DF) using the following formula:
DF (%) = [ (I_functional / N_functional) / (I_backbone / N_backbone) ] * 100
Where:
-
I_functional = Integral of the functional group signal
-
N_functional = Number of protons giving rise to the functional group signal
-
I_backbone = Integral of the polymer backbone signal
-
N_backbone = Number of protons giving rise to the backbone signal
-
Quantification by FTIR Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule.[4][5][6] For quantitative analysis, a calibration curve is typically required. The intensity of a characteristic absorption band of the functional group is measured and compared to that of a standard of known concentration.[7]
Protocol:
-
Sample Preparation: Prepare thin films of the polymer samples on an appropriate IR-transparent substrate (e.g., KBr pellet, NaCl plate). Alternatively, attenuated total reflectance (ATR)-FTIR can be used for direct analysis of solid samples.[7]
-
Standard Preparation: Prepare a series of polymer standards with known concentrations of the functional monomer.
-
Data Acquisition: Record the FTIR spectra of the standards and the unknown sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify a characteristic absorption band for the functional group (e.g., the C-Br stretching vibration for MBrMA, typically around 600-700 cm⁻¹) and a reference peak from the polymer backbone that remains constant.
-
Calibration Curve: Plot the ratio of the absorbance of the functional group peak to the reference peak against the known concentrations of the standards to create a calibration curve.
-
Quantification: Determine the concentration of the functional group in the unknown sample by using the calibration curve.
Quantification by Elemental Analysis
Elemental analysis provides the weight percentage of specific elements (e.g., C, H, N, S, Br) in a sample.[8][9] If the functional monomer contains a unique element not present in the polymer backbone (like bromine in MBrMA), this technique can be used to calculate the degree of functionalization.[10]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the dried, purified polymer (typically 1-3 mg).
-
Analysis: Submit the sample to an elemental analysis service for the determination of the weight percentage of the unique element (e.g., bromine).
-
Calculation: Calculate the degree of functionalization (DF) based on the theoretical and experimentally determined weight percentages of the element.
DF (mol%) = [ (W_exp / AW) / ( (100 - W_exp) / MW_backbone ) ] * 100
Where:
-
W_exp = Experimental weight percentage of the unique element
-
AW = Atomic weight of the unique element
-
MW_backbone = Molecular weight of the repeating unit of the polymer backbone
-
Comparison with Other Alternatives
While "this compound" is a versatile monomer, other functional monomers can be used to introduce reactive handles. The choice of monomer will depend on the desired reactivity and the specific application.
| Alternative Monomer | Reactive Functional Group | Key Features | Suitable Quantification Techniques |
| 2-Bromoethyl acrylate | Bromoethyl | Similar reactivity to MBrMA. | ¹H NMR, Elemental Analysis |
| Glycidyl methacrylate (B99206) (GMA) | Epoxide | Reactive towards nucleophiles (amines, thiols). | ¹H NMR (epoxy protons), FTIR (epoxy ring vibrations) |
| N-Hydroxysuccinimide (NHS) acrylate | NHS ester | Reactive towards primary amines. | ¹H NMR, UV-Vis (if a chromophore is introduced) |
| Maleimide-functionalized acrylates | Maleimide | Specific reactivity towards thiols. | ¹H NMR, UV-Vis (maleimide absorbance)[11] |
The quantification methods described for MBrMA are generally applicable to these alternatives, with the selection of the characteristic signal or band adjusted for the specific functional group.
Conclusion
The accurate quantification of the degree of functionalization is a critical step in the development of advanced polymer materials. This guide has provided a comparative overview of the most common analytical techniques, including ¹H NMR, FTIR, and elemental analysis, for polymers functionalized with "this compound" and its alternatives. By understanding the principles, protocols, and limitations of each method, researchers can confidently select the most appropriate approach for their specific needs, ensuring the synthesis of well-defined and reproducible functional polymers for a wide range of applications in research, diagnostics, and drug delivery.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Exploring FTIR in Polymer Structure and Change | Universal Lab Blog [universallab.org]
- 6. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. spectro-lab.pl [spectro-lab.pl]
- 9. Elemental analyzers for control of polymers & rubber - Elementar [elementar.com]
- 10. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 11. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Methyl 2-(bromomethyl)acrylate vs. Novel Functional Monomers in Polymer-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry and drug delivery, the choice of functional monomer is paramount in designing sophisticated and effective therapeutic systems. This guide provides a comparative overview of Methyl 2-(bromomethyl)acrylate (MBrMA), a versatile monomer known for introducing reactive handles, against a selection of novel functional monomers that offer advanced properties such as stimuli-responsiveness and enhanced biocompatibility. This comparison aims to assist researchers in selecting the optimal building blocks for their specific drug delivery applications.
Introduction to the Monomers
This compound (MBrMA) is an acrylate (B77674) monomer featuring a reactive bromomethyl group. This functionality allows for post-polymerization modification, enabling the attachment of various molecules, including targeting ligands and drugs, through nucleophilic substitution reactions. Its utility as a chain-transfer agent in radical polymerization also allows for the synthesis of functionalized macromonomers.[1][2]
Novel Functional Monomers are a broad class of monomers designed to impart specific functionalities to polymers. For this comparison, we will focus on two representative examples:
-
Stimuli-Responsive Monomers: Such as N-isopropylacrylamide (NIPAm), which imparts temperature-responsiveness to polymers, allowing for controlled drug release in response to local temperature changes.[3][4]
-
Hydrophilic and Biocompatible Monomers: Like 2-hydroxyethyl methacrylate (B99206) (HEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA), which are widely used to enhance the water solubility and biocompatibility of polymers, crucial for in vivo applications.[5][6][7][8][9]
Performance Comparison
The following tables summarize the key performance characteristics of MBrMA and the selected novel functional monomers based on available data. It is important to note that a direct head-to-head experimental comparison under identical conditions is limited in the current literature. The data presented is compiled from individual studies and should be interpreted as a general guide.
Table 1: Polymerization Kinetics
| Monomer | Polymerization Method | Typical Rate of Polymerization | Controllability (PDI) | Key Kinetic Features |
| This compound (MBrMA) | Conventional & Living Radical Polymerization | Moderate | PDI ≈ 1.80 (emulsion polymerization)[1] | Can act as a chain-transfer agent, influencing molecular weight.[1][2] |
| N-isopropylacrylamide (NIPAm) | Free Radical Polymerization | Increases with temperature[3] | Low PDI achievable with controlled methods | Polymerization rate is influenced by temperature and initiator concentration.[3][10][11] |
| 2-hydroxyethyl methacrylate (HEMA) | Free Radical & ATRP | Follows first-order kinetics[7] | Low PDI (≤ 1.2) with ATRP[12] | Polymerization rate is pH-dependent.[7] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | PLP, RAFT, ATRP | Rate increases with higher water content[6] | Low PDI achievable with controlled methods | Exhibits entropy-motivated enhancement of propagation rate coefficient in aqueous solution.[6] |
Table 2: Polymer Properties
| Property | Poly(this compound) (PMBrMA) based | Poly(N-isopropylacrylamide) (PNIPAm) | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) |
| Functionality | Post-polymerization modification via bromomethyl group | Thermo-responsive (LCST ≈ 32 °C)[4] | Hydrophilic, Biocompatible | Hydrophilic, Biocompatible, Protein-repellent |
| Solubility | Soluble in organic solvents | Water-soluble below LCST, insoluble above | Water-swellable (hydrogel) | Water-soluble |
| Biocompatibility | Data not widely available, potential for cytotoxicity due to bromide | Generally considered biocompatible | Excellent biocompatibility[13][14][15] | Excellent biocompatibility and stealth properties[14][15] |
| Architecture | Linear, graft copolymers (via macromonomer route)[1] | Linear, crosslinked hydrogels | Linear, crosslinked hydrogels | Linear, brush polymers |
Table 3: Drug Delivery Application Performance
| Parameter | PMBrMA-based Polymers | PNIPAm-based Polymers | PHEMA-based Hydrogels | PPEGMA-based Polymers |
| Drug Loading | Covalent conjugation possible | Physical encapsulation | Physical encapsulation | Physical encapsulation, covalent conjugation |
| Release Mechanism | Cleavage of covalent bond | Temperature-triggered release[4] | Diffusion-controlled | Diffusion-controlled |
| Targeting Potential | High (via post-polymerization conjugation of ligands) | Moderate (can be combined with targeting moieties) | Low (passive targeting) | High (can be functionalized for active targeting) |
| In Vivo Performance | Limited data available | Studied for localized drug delivery | Widely used in biomedical devices | Favorable pharmacokinetics due to stealth properties |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the polymerization of the discussed monomers.
Protocol 1: Synthesis of α-bromo-functionalized macromonomers using MBrMA via Emulsion Polymerization
-
Materials: Methyl methacrylate (MMA), this compound (MBrMA), sodium dodecyl sulfate (B86663) (SDS), potassium persulfate (KPS), deionized water.
-
Procedure:
-
A reaction vessel is charged with deionized water and SDS and purged with nitrogen.
-
MMA and MBrMA are added to the vessel and stirred to form an emulsion.
-
The temperature is raised to 70 °C.
-
An aqueous solution of KPS is added to initiate polymerization.
-
The reaction is allowed to proceed for a specified time to achieve high conversion.
-
The resulting macromonomer latex is characterized by techniques such as Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity.[1]
-
Protocol 2: Synthesis of Thermo-responsive Poly(N-isopropylacrylamide) via Free Radical Polymerization
-
Materials: N-isopropylacrylamide (NIPAm), 2,2'-azobis(isobutyronitrile) (AIBN), 1,4-dioxane (B91453).
-
Procedure:
-
NIPAm and AIBN are dissolved in 1,4-dioxane in a reaction flask.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The flask is backfilled with nitrogen and immersed in an oil bath at 60-70 °C to initiate polymerization.
-
The polymerization is allowed to proceed for a set time.
-
The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
-
The polymer is characterized by SEC and its lower critical solution temperature (LCST) is determined by turbidimetry.
-
Protocol 3: Controlled Polymerization of 2-Hydroxyethyl Methacrylate (HEMA) via Atom Transfer Radical Polymerization (ATRP)
-
Materials: 2-hydroxyethyl methacrylate (HEMA), ethyl α-bromoisobutyrate (EBiB), Cu(I)Br, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), solvent (e.g., methanol/water mixture).
-
Procedure:
-
HEMA and the solvent are added to a Schlenk flask and degassed.
-
Cu(I)Br and PMDETA are added to the flask under a nitrogen atmosphere.
-
The initiator, EBiB, is added to start the polymerization.
-
The reaction is carried out at a controlled temperature (e.g., room temperature).
-
Samples are taken at different time intervals to monitor the polymerization kinetics via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and SEC.
-
The polymerization is terminated by exposing the reaction mixture to air.
-
The polymer is purified by passing it through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation.[12]
-
Visualizations
Logical Relationship of Monomer Choice to Drug Delivery System Performance
Caption: Workflow from monomer choice to DDS performance.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Polymer synthesis and characterization workflow.
Signaling Pathway for Targeted Drug Delivery (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered using a functional polymer-based system. For instance, a drug targeting the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway targeted by a drug.
Conclusion
The selection of a functional monomer is a critical decision in the design of polymer-based drug delivery systems. This compound offers a straightforward approach for introducing reactive sites for post-polymerization modification, making it a valuable tool for creating functional polymers and bioconjugates. However, novel functional monomers, such as stimuli-responsive and highly biocompatible acrylates and methacrylates, provide intrinsic functionalities that can lead to "smart" drug delivery systems with enhanced performance characteristics.
While this guide provides a comparative overview based on existing literature, it is evident that direct, controlled comparative studies are needed to fully elucidate the relative advantages and disadvantages of these monomers for specific drug delivery applications. Researchers are encouraged to consider the desired properties of their final polymer system—be it reactivity for conjugation, stimuli-responsiveness, or enhanced biocompatibility—when making their monomer selection. The provided experimental protocols and workflows offer a starting point for conducting such comparative investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 9. [PDF] Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials | Semantic Scholar [semanticscholar.org]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-(bromomethyl)acrylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of reactive chemical intermediates like Methyl 2-(bromomethyl)acrylate is paramount. This guide provides essential, immediate safety and logistical information, including a clear operational and disposal plan to ensure the safety of laboratory personnel and compliance with regulations.
This compound is a reactive substance that requires careful management throughout its lifecycle in the laboratory, from initial handling to final disposal.[1] It is classified as a skin irritant, and can cause serious eye damage and respiratory irritation.[2] Therefore, adherence to strict safety protocols is non-negotiable.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to have a thorough understanding of its hazards. Always consult the Safety Data Sheet (SDS) for the most detailed information.[2]
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound must wear the following:
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[3][4]
-
Gloves: Chemical-resistant gloves, such as neoprene or nitrile, must be worn.[4] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]
All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[5]
-
Contain: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[5][6]
-
Neutralize: For spills of brominated compounds, a reducing agent like sodium thiosulfate (B1220275) can be used to neutralize the reactive bromine.[5][6]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Do not dispose of this material in the regular trash.[1]
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[1][2] Never pour this chemical down the drain or discard it as regular trash.[1][7] Adherence to your institution's specific hazardous waste management program is mandatory.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.[8][9] Specifically, store it away from acids, bases, oxidizing agents, and reducing agents.[9]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The container must be compatible with the chemical and have a secure screw-top cap.[9]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components of the waste mixture.[8][10]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is inspected regularly.[9] This area should be away from sources of ignition and incompatible materials.[12][13]
-
Request Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Reaction mixtures containing this acrylate (B77674) must be carefully and completely quenched before being collected for waste disposal.[8] If you are unsure how to safely quench your reaction, contact your institution's EHS department for guidance.[8] Unwanted or expired pure this compound should not be quenched; instead, it should be disposed of in its original container through the hazardous waste program.[8]
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[10][11] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10]
Quantitative Data Summary
For quick reference, the following table summarizes key safety parameters.
| Parameter | Value | Source |
| GHS Hazard Statements | H315, H318, H335 | [2] |
| GHS Precautionary Statements (Disposal) | P501 | [2][12] |
| GHS Precautionary Statements (Handling) | P261, P280 | [2] |
| GHS Precautionary Statements (Storage) | P403+P233, P405 | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Bromine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. Methacrylates and Do-It-Yourself Products | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling Methyl 2-(bromomethyl)acrylate
Essential Safety and Handling Guide for Methyl 2-(bromomethyl)acrylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below.
| Property | Value | Citations |
| Boiling Point | 35-37 °C at 1.3 mmHg | [1][2][3] |
| Density | 1.489 g/mL at 25 °C | [1][2][3] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1][2] |
| Storage Temperature | -20°C or 2-8°C (Consult supplier recommendations) | [2][4][5] |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from initial preparation to final disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
-
Material Storage: Store the compound in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[6] The container should be kept tightly closed.[1] Check the supplier's specific recommendations for storage temperature.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this substance.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][6][7][8]
-
Hand Protection: Nitrile gloves are recommended.[9][10] Given that methacrylate (B99206) monomers can penetrate latex and vinyl gloves within minutes, double-gloving with nitrile gloves provides enhanced protection.[9][10]
-
Body Protection: A lab coat is required.[8] For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with a suitable filter (e.g., type ABEK, EN14387) is necessary.[2][6]
Handling and Experimental Procedures
-
Avoid Contact: Prevent contact with skin and eyes.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][6] Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[1]
Spill Management
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
Control Ignition Sources: Remove all sources of ignition.[6][11]
-
Containment: For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[11] Place the absorbed material into a suitable, closed container for disposal.[5]
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container for halogenated organic compounds.[1][6][12]
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal facility.[1][6] Incineration is a common method for brominated waste, often with systems to scrub and recover bromine from the flue gas.[13][14]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[1]
Emergency and First Aid Protocols
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6] | [1][6] |
| Skin Contact | Take off all contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water.[1][6] If skin irritation develops or persists, seek medical attention.[1] | [1][6] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[1][6] If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical help.[1][6] | [1][6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or a Poison Control Center immediately.[1] | [1][6] |
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. メチル 2-(ブロモメチル)アクリラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 4224-69-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 2-(bromomethyl)acrylate MSDS CasNo.17435-72-2 [m.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. acmeplastics.com [acmeplastics.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. dermnetnz.org [dermnetnz.org]
- 10. hourglass-intl.com [hourglass-intl.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. chimia.ch [chimia.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
